(2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C51H84N7O17P3S |
|---|---|
Molekulargewicht |
1192.2 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,15Z,18Z,21Z,24Z)-triaconta-2,15,18,21,24-pentaenethioate |
InChI |
InChI=1S/C51H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h8-9,11-12,14-15,17-18,30-31,38-40,44-46,50,61-62H,4-7,10,13,16,19-29,32-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b9-8-,12-11-,15-14-,18-17-,31-30+/t40-,44-,45-,46+,50-/m1/s1 |
InChI-Schlüssel |
PMUFZKASJXZMSD-BOTRCYAPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA and the Realm of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is a member of the exclusive class of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), molecules defined by a carbon chain of 24 or more and multiple double bonds. While specific research on this particular isomer is nascent, this guide provides a comprehensive framework for its study by drawing upon the established principles of VLC-PUFA biochemistry. This document will detail the putative biosynthetic and metabolic pathways, explore potential physiological roles and disease implications, and provide robust, field-proven methodologies for its extraction, purification, and analysis.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
VLC-PUFAs are a unique class of lipids, distinguished by their substantial carbon chain length (C24 and longer). Unlike their shorter-chain counterparts, which are often obtained through diet, VLC-PUFAs are synthesized in situ in specific tissues. They are found in high concentrations in the retina, testes, and brain, suggesting highly specialized functions in these environments.[1] These molecules are typically esterified into complex lipids such as phospholipids and sphingolipids, where they contribute to membrane structure and cellular signaling.[2] The study of VLC-PUFAs is critical, as dysregulation of their metabolism is linked to a range of pathologies, including retinal diseases and peroxisomal disorders.[3]
This compound , a C30 fatty acyl-CoA with five double bonds, exemplifies the structural complexity of this class. Its specific stereochemistry suggests a precise enzymatic synthesis and defined biological roles, which this guide will explore based on current scientific understanding.
Putative Biosynthesis of this compound
The biosynthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum, involving a cycle of elongation and desaturation of shorter-chain fatty acid precursors.[3][4] The key players in this pathway are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes and fatty acid desaturases (FADS).
The Elongation Cycle
The elongation of a fatty acyl-CoA involves four sequential reactions that add a two-carbon unit from malonyl-CoA:
-
Condensation: Catalyzed by an ELOVL enzyme, this is the rate-limiting step.
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a molecule of water.
-
Reduction: An enoyl-CoA reductase catalyzes the final reduction to yield a saturated, elongated acyl-CoA.[3]
This cycle is repeated to achieve the desired chain length.
The Role of ELOVL and FADS Enzymes
Different ELOVL and FADS enzymes exhibit substrate specificity for fatty acid chain length and degree of saturation. For the synthesis of VLC-PUFAs with chain lengths greater than C28, ELOVL4 is the critical elongase.[1][5] FADS enzymes introduce double bonds at specific positions.
A Proposed Biosynthetic Pathway
Based on known pathways, a plausible biosynthetic route for this compound could start from a common dietary polyunsaturated fatty acid like docosahexaenoic acid (DHA, 22:6n-3). The pathway would involve a series of elongation steps catalyzed by ELOVL4 and potentially other ELOVLs, interspersed with desaturation steps by FADS enzymes. The trans double bond at the second carbon position is characteristic of the first step of β-oxidation, suggesting this molecule could also be an intermediate in a metabolic pathway.
Caption: Putative biosynthetic pathway of this compound.
Metabolism of VLC-PUFA-CoAs: Peroxisomal β-Oxidation
Due to their extreme chain length, VLC-PUFAs cannot be metabolized in the mitochondria. Instead, their breakdown occurs in peroxisomes via β-oxidation.[6][7] This process shortens the fatty acyl-CoA chain until it is of a suitable length for mitochondrial metabolism.
The peroxisomal β-oxidation spiral consists of four enzymatic steps:
-
Oxidation: Acyl-CoA oxidase introduces a double bond.
-
Hydration and Dehydrogenation: Performed by a multifunctional enzyme.
-
Thiolytic Cleavage: 3-ketoacyl-CoA thiolase cleaves a two-carbon unit.[6]
Defects in peroxisomal β-oxidation can lead to the accumulation of VLC-PUFAs, resulting in severe metabolic disorders like Zellweger syndrome.[6]
Caption: The peroxisomal β-oxidation pathway for VLC-PUFA-CoAs.
Physiological Roles and Disease Relevance
The specific localization of VLC-PUFAs in the retina and testes points to their crucial roles in these tissues.
-
Retinal Function: In the retina, VLC-PUFAs are integral components of photoreceptor outer segment membranes.[3][5] They are believed to be essential for maintaining the structural integrity and fluidity of these membranes, which is vital for the visual cycle. Mutations in the ELOVL4 gene, leading to deficient VLC-PUFA synthesis, cause Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration.[1][5]
-
Spermatogenesis: In the testes, VLC-PUFAs are found in sphingolipids of sperm cells and are thought to be important for sperm membrane integrity and function.[6]
Given its structure, this compound likely shares these physiological roles. Its accumulation or deficiency could be implicated in retinal and testicular pathologies.
Experimental Protocols for the Analysis of this compound
The analysis of long-chain acyl-CoAs is challenging due to their low abundance and susceptibility to degradation. The gold standard for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
Objective: To extract and purify long-chain acyl-CoAs from biological samples.
Materials:
-
Tissue sample (e.g., retina, liver)
-
100 mM KH2PO4 buffer (pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
SPE cartridge (e.g., C18)
-
Internal standard (e.g., C17:0-CoA)
Protocol:
-
Homogenization: Homogenize the frozen tissue powder in ice-cold KH2PO4 buffer. Add 2-propanol and re-homogenize.
-
Extraction: Add ACN and vortex vigorously.
-
Phase Separation: Centrifuge to pellet the protein and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Cleanup:
-
Condition the SPE cartridge with methanol and then with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent (e.g., ACN or 2-propanol).
-
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial LC mobile phase.
LC-MS/MS Analysis
Objective: To separate and quantify this compound.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: Ammonium hydroxide in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A binary gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the CoA moiety (507 Da).[9]
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
A calibration curve is generated using synthetic standards of known concentrations.
Caption: Workflow for the analysis of VLC-PUFA-CoAs.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | Predicted | Predicted | To be determined |
| C16:0-CoA | 1006.4 | 499.3 | ~10 |
| C18:1-CoA | 1032.4 | 525.3 | ~12 |
| C22:6-CoA | 1078.4 | 571.3 | ~15 |
Note: The m/z values for the target analyte are predicted and would need to be confirmed experimentally. Retention times are approximate and depend on the specific LC conditions.
Conclusion and Future Directions
While the direct study of this compound is in its early stages, the established knowledge of VLC-PUFA biochemistry provides a robust framework for its investigation. The putative biosynthetic and metabolic pathways outlined in this guide offer a starting point for targeted research. The provided analytical protocols are essential tools for the accurate quantification of this and other VLC-PUFA-CoAs in biological systems.
Future research should focus on:
-
The definitive elucidation of the biosynthetic pathway of this compound and the specific enzymes involved.
-
The quantification of this molecule in various tissues and its correlation with physiological and pathological states.
-
The investigation of its specific roles in membrane biology and cellular signaling.
-
The development of targeted therapeutic strategies for diseases associated with VLC-PUFA dysregulation.
The exploration of this and other VLC-PUFA-CoAs holds significant promise for advancing our understanding of lipid metabolism and its role in human health and disease.
References
- 1. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
(2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA: Structure, Metabolism, and Advanced Analytical Strategies for a Very-Long-Chain Polyunsaturated Acyl-CoA
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA), a class of molecules central to cellular metabolism, membrane architecture, and signaling. As the activated form of its corresponding 30-carbon fatty acid, this molecule sits at the crossroads of complex lipid synthesis and specialized catabolic pathways. Despite their physiological importance, the study of individual VLC-PUFA-CoAs is hampered by their low endogenous abundance and challenging physicochemical properties. This guide provides a comprehensive technical overview of the structure of this compound, its presumed metabolic context, and its critical role in health and disease. We detail field-proven analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. Furthermore, we explore the therapeutic landscape, discussing how the pathways governing these molecules present novel targets for drug development in oncology, metabolic disorders, and neurodegenerative diseases.
Part 1: Molecular Architecture and Physicochemical Profile
The functionality of any bioactive molecule is dictated by its structure. For this compound, its unique architecture—a long, flexible, unsaturated hydrocarbon chain anchored to a bulky, polar coenzyme A group—governs its biological role.
Deconstructing the Structure
The molecule's name precisely describes its constituent parts:
-
Triacontapentaenoyl Chain: This signifies a 30-carbon acyl chain (triaconta-) with five (-penta-) double bonds (-en-) activated as a thioester (-oyl). The chain's length places it in the category of very-long-chain fatty acids (VLCFAs), which are defined as having 22 or more carbon atoms[1].
-
Stereochemistry (2E, 15Z, 18Z, 21Z, 24Z): The configuration of the double bonds is critical.
-
The 2E (trans) configuration is a hallmark of intermediates in the β-oxidation pathway. Its presence suggests this molecule could be a product or substrate of fatty acid degradation.
-
The 15Z, 18Z, 21Z, 24Z (cis) configurations are typical for polyunsaturated fatty acids (PUFAs) synthesized in mammals. This pattern implies a biosynthetic origin from precursor PUFAs through elongation processes.
-
-
Coenzyme A (CoA) Moiety: This essential cofactor is composed of an adenosine 3'-phosphate 5'-diphosphate group, a pantothenic acid (vitamin B5) unit, and a β-mercaptoethylamine group. The fatty acid is attached via a high-energy thioester bond to the terminal thiol of the β-mercaptoethylamine. This activation is a prerequisite for most metabolic transformations of fatty acids, including degradation for energy or incorporation into more complex lipids.
Physicochemical Implications
The molecule is amphipathic, with a nonpolar, hydrophobic fatty acyl tail and a highly polar, hydrophilic CoA headgroup. This duality dictates its behavior in the cellular environment:
-
Solubility: It is largely insoluble in aqueous media and will preferentially partition into lipid environments, such as cellular membranes or lipid droplets.
-
Membrane Interaction: VLC-PUFAs, when incorporated into phospholipids, can significantly alter membrane properties, including fluidity, thickness, and the formation of lipid microdomains[1][2]. The presence of multiple cis double bonds introduces kinks into the acyl chain, increasing disorder[2].
-
Stability: The thioester bond is metabolically active and susceptible to hydrolysis. Samples containing long-chain acyl-CoAs are known to be unstable, requiring careful handling and extraction procedures to prevent degradation[3].
Part 2: Biosynthesis and Metabolic Fate
The metabolism of VLC-PUFA-CoAs is a highly specialized and compartmentalized process, primarily involving the endoplasmic reticulum for synthesis and peroxisomes for degradation.
Biosynthesis via Elongation and Desaturation
VLCFAs are synthesized from shorter fatty acid precursors through a cyclic process in the endoplasmic reticulum. This process is catalyzed by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids)[4].
-
Condensation: The rate-limiting step, catalyzed by an ELOVL elongase, adds a two-carbon unit from malonyl-CoA to the existing acyl-CoA chain.
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a reductase.
-
Dehydration: A dehydratase removes a water molecule.
-
Second Reduction: A second reductase completes the cycle, yielding an acyl-CoA chain that is two carbons longer.
The specific substrate preference of the seven mammalian ELOVL enzymes determines the tissue-specific profile of VLCFAs[4]. Following elongation, desaturase enzymes can introduce additional double bonds. Finally, acyl-CoA synthetases activate the free fatty acid with Coenzyme A.
Metabolic Pathways and Regulation
Once formed, this compound can enter several metabolic pathways.
-
Peroxisomal β-Oxidation: Unlike shorter fatty acids which are degraded in the mitochondria, VLCFAs are exclusively catabolized in peroxisomes[5]. This pathway is crucial, as its genetic disruption leads to the accumulation of VLCFAs and severe neurodegenerative conditions like X-linked adrenoleukodystrophy[6].
-
Incorporation into Complex Lipids: VLC-PUFA-CoAs are key building blocks for sphingolipids (e.g., ceramides) and glycerophospholipids. These lipids are vital for the function of specific tissues, including the maintenance of the myelin sheath in the nervous system, the skin's moisture barrier, and retinal function[1][4].
Part 3: Role in Health and Disease
The tight regulation of VLCFA metabolism is crucial for health. Dysregulation, leading to either deficiency or excess, is implicated in a range of pathologies.
-
Neurological Health: VLCFAs are integral to the structure of myelin. In peroxisomal disorders such as X-linked adrenoleukodystrophy, mutations in the transporter responsible for importing VLC-CoAs into the peroxisome lead to their accumulation, causing demyelination and severe neurological deficits[6].
-
Cardiovascular Disease: Interestingly, higher levels of circulating VLC saturated fatty acids have been associated with a lower risk of cardiovascular diseases and improved outcomes in aging populations[7]. This suggests that different classes of VLCFAs may have distinct biological effects.
-
Cancer: Cancer cells often reprogram their metabolism to support rapid proliferation. This includes altering fatty acid synthesis and oxidation pathways, making enzymes involved in these processes attractive targets for therapeutic intervention[8][9]. Targeting fatty acid metabolism may inhibit tumor growth and overcome drug resistance[10].
Part 4: Advanced Analytical Strategies
The analysis of specific long-chain acyl-CoA species is challenging due to their low cellular concentration, structural similarity to other lipids, and inherent instability. A multi-platform approach combining mass spectrometry for quantification and NMR for structural validation is considered the gold standard.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required to measure individual acyl-CoA species within complex biological matrices. The most robust methods use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode[3][11].
Causality Statement: This protocol is designed to rapidly quench metabolic activity, efficiently extract amphipathic acyl-CoAs, and minimize degradation. The use of pre-cooled acidic solutions and organic solvents serves to precipitate proteins, disrupt membranes, and stabilize the thioester bond.
-
Sample Collection: Flash-freeze approximately 40-50 mg of tissue in liquid nitrogen immediately upon collection to halt enzymatic activity.
-
Homogenization: Place the frozen tissue in a tube containing 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of an ice-cold organic solvent mix (e.g., Acetonitrile:Isopropanol:Methanol 3:1:1). Add an internal standard (e.g., Heptadecanoyl-CoA) for accurate quantification[3].
-
Lysis: Homogenize the sample on ice using a mechanical homogenizer until fully dispersed.
-
Extraction: Vortex the homogenate vigorously for 2-3 minutes, then sonicate for 3 minutes to ensure complete extraction[3].
-
Phase Separation: Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Causality Statement: Reversed-phase chromatography (e.g., C18 column) is chosen to separate acyl-CoAs based on the hydrophobicity of their acyl chains. A gradient elution with an organic solvent (acetonitrile) allows for the sequential elution of species with increasing chain length. Positive electrospray ionization (ESI) is highly effective for these molecules, and MRM provides exceptional selectivity by monitoring a specific parent ion-to-fragment ion transition.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with a positive ESI source[3].
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide or another suitable modifier.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from ~30% B to 95% B over several minutes.
-
Detection: Positive ESI mode. For this compound (C₅₁H₈₀N₇O₁₇P₃S), the protonated parent ion [M+H]⁺ would be monitored. A characteristic fragmentation for all acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate portion, which is an ideal transition for MRM analysis[11][12].
Structural Elucidation with NMR Spectroscopy
While MS is the tool of choice for quantification, it typically cannot distinguish between positional or geometric isomers of the fatty acid chain. High-resolution NMR spectroscopy is the definitive technique for this purpose[13].
-
Application: NMR analysis is performed on the isolated free fatty acid (after cleaving the CoA group) or on synthetic standards to confirm the exact positions and cis/trans geometry of all double bonds.
-
Key Parameters:
-
¹H-NMR: Olefinic protons (-CH=CH-) give characteristic signals in the 5.3-6.4 ppm range. The coupling constants between these protons can differentiate cis (typically 10-12 Hz) from trans (typically 14-16 Hz) isomers. Bis-allylic protons (=CH-CH₂-CH=) appear around 2.8 ppm and are indicative of polyunsaturation[13][14].
-
¹³C-NMR: Olefinic carbons provide signals in the 120-135 ppm region, and their precise chemical shifts are sensitive to the double bond's position and geometry[15].
-
Table 1: Expected NMR Chemical Shift Ranges for Key Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Olefinic (-CH=CH-) | 5.3 - 6.4 | 120 - 135 | Shift and coupling constants are diagnostic of position and geometry[13]. |
| Bis-allylic (=CH-CH₂ -CH=) | ~2.8 | ~25 | A key indicator of non-conjugated polyunsaturation[14]. |
| Allylic (-CH₂-CH=) | ~2.0 - 2.3 | 27 - 34 | Protons adjacent to a double bond. |
| Acyl α-CH₂ (-CH₂ -COSCoA) | ~2.5 | ~45 | Deshielded due to proximity to the thioester. |
| Terminal Methyl (-CH₃) | ~0.9 | ~14 | The ω-carbon of the fatty acid chain. |
Part 5: Therapeutic Targeting and Future Directions
The central role of fatty acid metabolism in numerous diseases makes it a fertile ground for drug development.
Targeting Fatty Acid Metabolism
-
Enzyme Inhibition: Key enzymes in the fatty acid synthesis (e.g., FASN, ELOVLs) and oxidation (e.g., CPT1) pathways are viable drug targets[16]. Inhibitors can starve cancer cells of necessary lipids or correct metabolic imbalances in other diseases.
-
Receptor Modulation: Free fatty acids can act as signaling molecules through receptors like FFAR1. Agonists of these receptors are being investigated for the treatment of type 2 diabetes and non-alcoholic fatty liver disease[17]. The release of VLC-PUFAs from their CoA thioesters could represent a novel signaling mechanism.
VLC-PUFA-CoAs as Biomarkers
The ability to accurately quantify specific VLC-PUFA-CoA species using LC-MS/MS opens the door to their use as diagnostic or prognostic biomarkers. Elevated levels could signal defects in peroxisomal metabolism, while altered profiles might indicate metabolic reprogramming in cancer or other diseases[6][9].
Future Research
The biological functions of specific VLC-PUFA-CoAs, such as this compound, remain largely unexplored. Future research should focus on:
-
Identifying the specific ELOVL enzymes and desaturases responsible for its synthesis.
-
Elucidating its precise roles in membrane biology and cell signaling.
-
Validating its potential as a clinical biomarker in relevant patient cohorts.
This in-depth understanding, grounded in robust analytical chemistry, will be essential for translating knowledge of these complex lipids into tangible benefits for researchers, drug developers, and ultimately, patients.
References
- 1. researchgate.net [researchgate.net]
- 2. How polyunsaturated fatty acids modify molecular organization in membranes: insight from NMR studies of model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Long-Chain Fatty Acids in Human Health and Disease - Creative Proteomics [creative-proteomics.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Very long-chain saturated fatty acids and diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of fatty acid metabolism in cancer and their targeted drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Fatty Acid Metabolism, the Related Potential Biomarkers, and Targeted Therapeutic Strategies in Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. magritek.com [magritek.com]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
endogenous role of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
An In-Depth Technical Guide to the Endogenous Role of (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the putative , a very-long-chain polyunsaturated fatty acyl-CoA. Given the limited direct research on this specific molecule, this document synthesizes established principles of very-long-chain fatty acid (VLCFA) metabolism to build a scientifically grounded framework for its potential biosynthesis, physiological functions, and avenues for future research. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] They are essential components of various lipids and play critical roles in numerous biological processes in eukaryotes.[1] VLCFAs are not typically obtained from dietary sources and are synthesized in situ from shorter fatty acid precursors.[2] The activated form of a VLCFA, its coenzyme A (CoA) thioester, is the metabolically active molecule that participates in various biochemical reactions.
VLCFA-CoAs are integral to:
-
Membrane Structure and Function: They are key components of sphingolipids and phospholipids, influencing membrane fluidity, thickness, and the formation of lipid rafts.[3][4]
-
Protective Barriers: VLCFAs are crucial for the formation and maintenance of the skin's water barrier and the myelin sheath that insulates nerve fibers.[4]
-
Energy Metabolism: While not a primary energy source, VLCFAs can be degraded via peroxisomal β-oxidation to provide acetyl-CoA for energy production.[4]
-
Cell Signaling: Certain VLCFAs and their derivatives can act as signaling molecules in various cellular pathways.
Putative Biosynthesis of this compound
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic reactions collectively known as the fatty acid elongation cycle.[1][2] This process extends the carbon chain of a pre-existing fatty acyl-CoA by two carbons in each cycle.
The specific structure of this compound suggests a precursor fatty acid that undergoes elongation. A plausible precursor is docosahexaenoic acid (DHA, 22:6 n-3), a common omega-3 polyunsaturated fatty acid. The elongation process would involve the following steps:
-
Condensation: The initial and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by a β-ketoacyl-CoA synthase (KCS).[1]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[1]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[1]
-
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[1]
This cycle would be repeated to extend the chain to 30 carbons. The presence of the trans double bond at the second carbon (2E) is characteristic of an intermediate in the β-oxidation pathway, suggesting this molecule could also be a product of partial degradation.
References
C30:5 Acyl-CoA: A Deep Dive into its Potential Biological Functions and Therapeutic Implications
Abstract
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with 30 or more carbons, are emerging as critical molecules in the intricate landscape of cellular biology. Their activated thioester derivatives, such as C30:5 acyl-coenzyme A (acyl-CoA), represent the gateway to their incorporation into complex lipids that are vital for the structure and function of specialized tissues. This technical guide provides a comprehensive exploration of C30:5 acyl-CoA, from its biosynthesis and metabolism to its profound implications in health and disease. We will delve into its essential roles in the retina, brain, skin, and testes, and examine how dysregulation of its metabolism leads to debilitating conditions like Stargardt disease and spinocerebellar ataxia. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed methodologies for the study of C30:5 acyl-CoA and the lipids it helps to form, offering insights into potential therapeutic avenues targeting this unique class of molecules.
The Specialized World of Very Long-Chain Polyunsaturated Acyl-CoAs
Acyl-CoAs are central players in lipid metabolism, serving as activated intermediates for a vast array of biochemical transformations, including energy production through beta-oxidation and the synthesis of complex lipids.[1][2] While much of the focus has been on short- and long-chain acyl-CoAs, the very long-chain species (≥C22) are gaining recognition for their highly specialized functions.[3]
The Unique Structural Nature of C30:5 Acyl-CoA
C30:5 acyl-CoA is distinguished by its 30-carbon acyl chain containing five double bonds. This extended and polyunsaturated structure imparts unique biophysical properties to the complex lipids into which it is incorporated. These lipids are not synthesized ubiquitously; their production is confined to specific tissues that express the necessary enzymatic machinery.
The ELOVL4 Engineroom: Biosynthesis of C30:5 Acyl-CoA
The biosynthesis of C30:5 acyl-CoA is critically dependent on the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4) .[4][5] ELOVL4 is a fatty acid elongase, a member of a family of enzymes that catalyze the rate-limiting step in the elongation of fatty acids.[4][6] This process occurs in the endoplasmic reticulum and involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[7]
ELOVL4 exhibits a preference for polyunsaturated fatty acid substrates and is responsible for elongating fatty acids beyond C26, producing the precursors for C30:5 acyl-CoA.[4][5] The enzyme is highly expressed in the photoreceptor cells of the retina, and to a lesser extent in the brain, skin, testes, and Meibomian glands.[4][8] This tissue-specific expression pattern underscores the specialized roles of its products.[5]
Figure 1: Simplified biosynthesis pathway of C30:5 acyl-CoA.
Biological Functions: From Membrane Architecture to Cellular Integrity
The primary known function of C30:5 acyl-CoA is to serve as a substrate for the synthesis of complex lipids with highly specialized roles in specific tissues. The direct signaling functions of free C30:5 acyl-CoA are not well-elucidated, but it is plausible that, like other long-chain acyl-CoAs, it may act as a regulatory molecule for various enzymes and transcription factors.[1][9][10]
The Retina: A Critical Component for Vision
In the retina, C30:5 acyl-CoA is predominantly esterified into the sn-1 position of phosphatidylcholine (PC), with docosahexaenoic acid (DHA; 22:6) typically at the sn-2 position.[4] These unique C30:5-containing PCs are crucial for the structure and function of photoreceptor outer segments.[11] The presence of these very long and highly unsaturated fatty acyl chains is thought to influence membrane fluidity, curvature, and the function of membrane-associated proteins like rhodopsin, which is essential for vision.[12][13] A deficiency in these lipids, due to mutations in ELOVL4, leads to Stargardt-like macular dystrophy (STGD3) , a form of juvenile macular degeneration characterized by progressive vision loss.[4][14][15]
The Skin: Forging the Water Barrier
In the skin, ELOVL4 is essential for the production of very long-chain saturated fatty acids (VLC-SFAs) and their corresponding acyl-CoAs, which are then incorporated into ω-O-acylceramides.[4][16] These specialized ceramides are critical for forming the skin's water permeability barrier.[17][18] While the focus in the skin is on saturated very-long-chain fatty acids, the fundamental role of ELOVL4 in producing the necessary building blocks highlights its importance in maintaining skin integrity.[19]
The Brain and Testes: Emerging Roles
ELOVL4 and its VLC-PUFA products are also found in the brain and testes.[4] In the brain, these lipids may play roles in neuronal function and development.[16] Mutations in ELOVL4 have been linked to spinocerebellar ataxia-34 (SCA34) , a neurodegenerative disorder, suggesting a critical role for C30:5-containing lipids in neuronal health.[4][8] In the testes, VLC-PUFAs are components of lipids in spermatozoa, where they may be important for fertility.
Pathophysiological Implications of Dysregulated C30:5 Acyl-CoA Metabolism
Mutations in the ELOVL4 gene are the primary cause of diseases related to C30:5 acyl-CoA deficiency.[4] These mutations can lead to a loss of ELOVL4 enzymatic function, resulting in an inability to synthesize C30:5 acyl-CoA and the downstream complex lipids.[8][14]
| Disease | Gene | Inheritance | Key Tissues Affected | Primary Consequence |
| Stargardt-like Macular Dystrophy (STGD3) | ELOVL4 | Autosomal Dominant | Retina | Photoreceptor degeneration and vision loss[4][15] |
| Spinocerebellar Ataxia-34 (SCA34) | ELOVL4 | Autosomal Dominant | Brain (Cerebellum) | Neuronal dysfunction and ataxia[4][8] |
| Ichthyosis and Seizures | ELOVL4 | Autosomal Recessive | Skin, Brain | Defective skin barrier, neurological deficits[4] |
Methodologies for the Investigation of C30:5 Acyl-CoA
The study of C30:5 acyl-CoA and its derivatives requires sensitive and specific analytical techniques due to their low abundance and complex nature.
Lipidomics: LC-MS/MS for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the analysis of acyl-CoAs. This technique allows for the separation, identification, and quantification of individual acyl-CoA species from complex biological matrices.
Experimental Protocol: Extraction and Analysis of C30:5 Acyl-CoA from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[16]
-
Tissue Homogenization:
-
Flash-freeze tissue samples (e.g., retina, brain cortex) in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled solution of 0.1 M KH₂PO₄ and 2-propanol (1:1, v/v) containing an appropriate internal standard (e.g., C17:0-CoA).
-
-
Liquid-Liquid Extraction:
-
Add a saturated aqueous solution of ammonium sulfate and acetonitrile to the homogenate.
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 3000 x g) at 4°C to separate the phases.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Dilute the supernatant from the previous step with 0.1 M KH₂PO₄ (pH 4.9).
-
Apply the diluted supernatant to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent mixture such as acetonitrile/water with 15 mM ammonium hydroxide.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., water with 15 mM ammonium hydroxide) and mobile phase B (e.g., acetonitrile with 15 mM ammonium hydroxide).[16]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. Acyl-CoAs characteristically exhibit a neutral loss of 507 Da (the phosphoadenosine diphosphate moiety), which can be used for their specific detection.[6][14] The transition for C30:5 acyl-CoA would be from its precursor ion [M+H]⁺ to the fragment ion corresponding to the loss of the Coenzyme A portion.
-
Figure 2: Experimental workflow for C30:5 acyl-CoA analysis.
Functional Assays
-
In Vitro ELOVL4 Activity: Recombinant ELOVL4 can be expressed and purified to perform in vitro elongation assays using radiolabeled or fluorescently labeled fatty acyl-CoA precursors.
-
Cell-Based Models: The expression of ELOVL4 can be manipulated in cell lines (e.g., using siRNA or CRISPR/Cas9) to study the effects of C30:5 acyl-CoA deficiency on cellular processes.
-
Metabolic Flux Analysis: Stable isotope-labeled fatty acid precursors (e.g., ¹³C-labeled linolenic acid) can be supplied to cells or animal models to trace the biosynthesis and incorporation of C30:5 into complex lipids.
Therapeutic Perspectives and Future Directions
The critical role of C30:5 acyl-CoA and its downstream lipid products in maintaining the health of vital tissues makes its metabolic pathway a compelling target for therapeutic intervention.
-
Gene Therapy: For monogenic diseases like STGD3 and SCA34, gene replacement therapy aimed at delivering a functional copy of the ELOVL4 gene to the affected tissues is a promising strategy.
-
Small Molecule Modulators: The development of small molecules that can enhance the activity of mutant ELOVL4 or bypass the metabolic block could offer therapeutic benefits.
-
Lipid Supplementation: While challenging due to bioavailability and transport, the direct supplementation of C30:5-containing lipids could potentially alleviate some of the symptoms of deficiency.
Future research should focus on elucidating the full spectrum of biological functions of C30:5-containing lipids, including their precise roles in membrane biophysics and as potential precursors to novel signaling molecules. A deeper understanding of the regulation of ELOVL4 expression and activity will also be crucial for developing effective therapies.
Conclusion
C30:5 acyl-CoA stands at a critical metabolic crossroads, directing the flow of very long-chain polyunsaturated fatty acids into structurally and functionally indispensable complex lipids. Its biosynthesis, tightly regulated and tissue-specific, is fundamental to vision, neural integrity, and skin barrier function. The devastating consequences of its deficiency, as seen in diseases like Stargardt-like macular dystrophy, underscore its importance. As analytical techniques become more sophisticated, we are poised to uncover even more about the nuanced roles of this unique molecule, paving the way for innovative therapeutic strategies for a range of debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Membrane lipids: where they are and how they behave - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Restoring retinal polyunsaturated fatty acid balance and retina function by targeting ceramide in AdipoR1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative characterizations of the cholesterol-related pathways in the retina and brain of hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
(2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and the ELOVL4 Enzyme: From Biosynthesis to Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The enzyme ELOngation of Very Long chain fatty acids-4 (ELOVL4) is a critical component in the biosynthesis of very long-chain fatty acids (VLC-FAs), defined as fatty acids with 28 or more carbons.[1] It is a transmembrane protein residing in the endoplasmic reticulum (ER) that catalyzes the initial, rate-limiting condensation step in the fatty acid elongation cycle.[2][3] ELOVL4 is responsible for producing both very long-chain saturated fatty acids (VLC-SFAs) and very long-chain polyunsaturated fatty acids (VLC-PUFAs).[1] Its expression is highly restricted to specific tissues, including the retina, brain, skin, and testes, where its products play vital structural and functional roles.[1][4] Intermediates in this pathway, such as derivatives of triacontapentaenoic acid (C30:5), are crucial for the synthesis of the final VLC-PUFA products.[5]
Mutations in the ELOVL4 gene are linked to a spectrum of human diseases, most notably Autosomal Dominant Stargardt-like Macular Dystrophy (STGD3), a form of juvenile macular degeneration.[6][7] Other pathologies include spinocerebellar ataxia-34 (SCA34) and severe ichthyosis with neurological defects.[1] The pathogenic mechanisms often involve the production of a truncated, mislocalized protein that not only loses its enzymatic function but also exerts a dominant-negative effect on the wild-type enzyme and induces cellular stress.[1][8] This guide provides a comprehensive overview of the ELOVL4 enzyme, its role in the synthesis of VLC-FAs like the precursors to (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, the molecular basis of associated diseases, and detailed methodologies for its study, aimed at researchers and professionals in drug development.
Part 1: The ELOVL4 Elongase: A Key Enzyme in VLC-FA Synthesis
Introduction to Very-Long-Chain Fatty Acids (VLC-FAs)
VLC-FAs are essential lipid molecules that serve as precursors for complex lipids and bioactive compounds.[9] Unlike their more common long-chain counterparts, VLC-FAs (≥C28) have unique biophysical properties that are critical for the function of specific cellular membranes and structures.
-
In the Retina: VLC-PUFAs are highly enriched in phosphatidylcholine molecules within photoreceptor outer segment disc membranes, where they are thought to be vital for membrane fluidity, the proper folding and function of rhodopsin, and overall photoreceptor health and longevity.[7][10][11]
-
In the Brain: VLC-SFAs are primarily incorporated into sphingolipids, which are enriched in synaptic vesicles and appear to regulate the kinetics of neurotransmitter release.[10][12]
-
In the Skin: VLC-SFAs are indispensable components of ω-O-acylceramides, which are required to form a functional epidermal permeability barrier that prevents dehydration.[13]
The ELOVL Family of Enzymes
ELOVL4 is one of seven members of the mammalian ELOVL fatty acid elongase family (ELOVL1-7).[10] While there is some functional redundancy among the members for shorter chain lengths, ELOVL4 is the only enzyme known to catalyze the production of fatty acids with chain lengths of C28 and greater.[10] This functional specificity underscores its critical, non-redundant role in the tissues where it is expressed.
Molecular Characteristics of ELOVL4
The human ELOVL4 gene is located on chromosome 6q14 and encodes a 314-amino acid protein with a molecular weight of approximately 36.8 kDa.[1][14] As an integral membrane protein of the ER, its structure contains several key functional motifs:[1]
-
Transmembrane Domains: These anchor the protein within the ER membrane, the site of fatty acid synthesis.[15]
-
Conserved Catalytic Histidine Core (HXXHH): This motif is the active site responsible for the condensation reaction.[1][8]
-
C-terminal Di-lysine ER Retention/Retrieval Motif (KXKXX): This signal is essential for retaining the protein in the ER. Mutations causing STGD3 frequently lead to the loss of this motif.[1][7]
Part 2: The Enzymatic Elongation Cycle and VLC-PUFA Synthesis
The Four-Step Fatty Acid Elongation Pathway
The synthesis of VLC-FAs occurs through a four-step cyclical process within the ER. Each cycle extends the fatty acyl chain by two carbons, using malonyl-CoA as the carbon donor.[16][17]
-
Condensation: This is the first and rate-limiting step, where a fatty acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by an ELOVL elongase.[1][18]
-
First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.[18]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[18]
-
Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to yield a saturated acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then serve as a substrate for another elongation cycle.[18]
ELOVL4 Substrate Specificity and Products
ELOVL4 demonstrates specificity for elongating already long-chain fatty acyl-CoAs (≥C26) into VLC-FAs.[5][19] Its activity is essential for generating the full diversity of VLC-FAs found in tissues. Studies have shown that ELOVL4 can elongate a range of substrates to produce VLC-SFAs and VLC-PUFAs up to 38 carbons in length.[1][5] The specific molecule This compound (a C30:5 enoyl-CoA) represents an intermediate in this pathway, specifically the product of the dehydration step after a C28:5-CoA substrate has undergone condensation and reduction.
| Substrate Class | Precursor Example(s) | Key ELOVL4-derived Products | Tissue Relevance |
| Saturated | C26:0-CoA | C28:0-CoA, C30:0-CoA, C32:0-CoA | Skin, Brain |
| n-3 Polyunsaturated | C20:5n3-CoA (EPA) | C28:5n3 to C38:5n3 | Retina, Brain, Testes |
| n-3 Polyunsaturated | C22:5n3-CoA (DPA) | C28:5n3 to C38:5n3 | Retina, Brain, Testes |
Table 1: Substrate specificity and major products of the ELOVL4 enzyme. Data compiled from multiple sources.[1][5][19]
Notably, while ELOVL4 utilizes EPA (20:5n3) and DPA (22:5n3) as precursors, it does not appear to be directly involved in the biosynthesis of docosahexaenoic acid (DHA, 22:6n3).[20]
Part 3: Pathophysiological Implications of ELOVL4 Dysfunction
Autosomal Dominant Stargardt-like Macular Dystrophy (STGD3)
STGD3 is a juvenile-onset macular dystrophy caused by heterozygous mutations in the ELOVL4 gene.[7][15] The most common mutation is a 5-base-pair deletion in exon 6, which results in a frameshift and a premature stop codon.[1] This produces a truncated ELOVL4 protein that lacks the C-terminal ER retention signal.[2][15] Consequently, the mutant protein is not retained in the ER, the site of fatty acid synthesis, but is mislocalized and forms aggregates in the cytosol.[2][21] This leads to progressive photoreceptor cell death and loss of central vision.[11]
Molecular Pathogenesis: A Multi-faceted Mechanism
The cellular pathology in STGD3 is not simply due to a 50% reduction in enzyme activity (haploinsufficiency). Instead, a more complex, dominant-negative mechanism is at play.[1]
-
Loss of Function & Dominant-Negative Effect: The truncated mutant protein is enzymatically inactive.[1] Furthermore, it can form complexes (homodimers) with the wild-type ELOVL4 protein, causing the wild-type protein to also be mislocalized away from the ER, thereby actively inhibiting the function of the remaining healthy enzyme.[8][10] This results in a severe reduction in VLC-PUFA synthesis.[8]
-
Cellular Stress: The accumulation and aggregation of the mislocalized mutant ELOVL4 protein can trigger an ER stress response through the unfolded protein response (UPR) pathways, which can ultimately lead to apoptosis (programmed cell death).[4]
Part 4: Methodologies for Studying ELOVL4 Activity
Investigating the function of ELOVL4 and the effects of its mutations requires robust biochemical assays. The choice between a cell-based or cell-free system depends on the specific question being asked. A cell-based assay provides a more physiologically relevant context, while a cell-free assay allows for the direct measurement of enzymatic kinetics without confounding cellular factors.
Protocol: In Vitro Cell-Based Elongase Assay
This method assesses the overall ability of ELOVL4 to produce VLC-FAs within a cellular environment.
Principle: A cell line that does not endogenously express ELOVL4 (e.g., HEK293T, ARPE-19) is engineered to express wild-type or mutant ELOVL4.[4] The cells are then supplemented with a known fatty acid precursor. After incubation, total cellular lipids are extracted, and the fatty acid profile is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of new VLC-FA products.[19]
Step-by-Step Methodology:
-
Cell Culture & Transduction:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transduce cells with adenoviral or lentiviral vectors containing the coding sequence for wild-type ELOVL4, mutant ELOVL4, or a control vector (e.g., GFP). The choice of viral vector is based on the desired transduction efficiency and duration of expression.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Precursor Supplementation:
-
Prepare a stock solution of a fatty acid precursor (e.g., 50 µM eicosapentaenoic acid, 20:5n3, complexed to fatty-acid-free BSA). The use of BSA is critical for solubilizing the fatty acid and facilitating its uptake by the cells.
-
Replace the culture medium with a fresh medium containing the fatty acid-BSA complex.
-
Incubate for an additional 48-72 hours.
-
-
Lipid Extraction:
-
Harvest the cells by scraping and centrifugation.
-
Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (2:1:0.8 v/v/v) solvent system. This ensures the efficient extraction of both polar and non-polar lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the extracted lipids with methanolic NaOH to release the fatty acids.
-
Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a catalyst like boron trifluoride (BF3) in methanol. This derivatization is essential for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a GC-MS system equipped with a long, polar capillary column suitable for separating long-chain fatty acids.
-
Identify and quantify the fatty acids by comparing their retention times and mass spectra to known standards. The appearance of peaks corresponding to C28-C38 fatty acids in ELOVL4-expressing cells, which are absent in control cells, indicates enzyme activity.[5]
-
Protocol: Cell-Free Microsomal Condensation Assay
This assay directly measures the initial condensation activity of ELOVL4.
Principle: The microsomal fraction, which is rich in ER membranes, is isolated from ELOVL4-expressing cells.[19] This fraction is then incubated with a specific fatty acyl-CoA substrate and radiolabeled malonyl-CoA. The incorporation of radioactivity into a 3-ketoacyl-CoA product is a direct measure of the condensation reaction catalyzed by ELOVL4.[8]
Step-by-Step Methodology:
-
Microsome Preparation:
-
Homogenize ELOVL4-expressing cells or tissue in a hypotonic buffer containing protease inhibitors.
-
Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Condensation Reaction:
-
Prepare a reaction mix containing: microsomal protein (e.g., 50-100 µg), a specific substrate like C26:0-CoA or C34:5n3-CoA, and [2-¹⁴C]malonyl-CoA in a reaction buffer.
-
Crucially, omit NADPH and NADH from the reaction. This prevents the subsequent reduction steps of the elongation cycle, isolating the initial condensation reaction.[19]
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Product Analysis:
-
Stop the reaction and extract the lipids as described previously.
-
Analyze the lipid products using high-performance thin-layer chromatography (HPTLC) on a C-18 reverse-phase plate. This technique separates lipids based on their polarity and chain length.
-
Visualize the radiolabeled condensation product using a phosphor imager or autoradiography. The intensity of the product spot is proportional to the enzyme's condensation activity.[19]
-
Part 5: Therapeutic Strategies and Future Directions
The dominant-negative mechanism of STGD3 presents a significant therapeutic challenge. Strategies must go beyond simple enzyme replacement.
Potential Therapeutic Avenues
-
Gene Therapy: The monogenic nature of ELOVL4-related diseases makes them a candidate for gene therapy.[1] Strategies could involve delivering a functional copy of the ELOVL4 gene to the affected tissue (e.g., photoreceptors) via an AAV vector. A more advanced approach might involve using RNA interference (RNAi) to specifically silence the mutant allele while simultaneously delivering a codon-optimized, functional version of the gene.
-
Alleviation of ER Stress: For pathologies where ER stress is a major contributor, small molecules that can mitigate the unfolded protein response could be beneficial. Research has shown that supplementation with unsaturated fatty acids like EPA can alleviate ER stress and cell death in some mutant ELOVL4 models, while saturated fatty acids can exacerbate it.[4]
-
Product Supplementation: While direct dietary supplementation with VLC-FAs is challenging due to their rarity and poor bioavailability, providing high doses of precursors like EPA could potentially boost the output of the remaining functional ELOVL4 enzyme.[1]
Future Research Directions
Despite significant progress, key questions remain. Future research should focus on elucidating the precise structural and functional roles of specific VLC-PUFA species in photoreceptor membranes, identifying tissue-specific binding partners and regulators of ELOVL4 activity, and developing more sophisticated models to dissect the relative contributions of VLC-FA loss versus cellular toxicity in the progression of ELOVL4-related diseases. Answering these questions will be paramount for the development of targeted and effective therapies.
References
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pnas.org [pnas.org]
- 6. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 11. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 14. ELOVL4 - Wikipedia [en.wikipedia.org]
- 15. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Role of Elovl4 Protein in the Biosynthesis of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medlineplus.gov [medlineplus.gov]
A Preliminary Investigative Guide to the Isomers of Triacontapentaenoyl-CoA
Abstract: This guide outlines a comprehensive, multi-modal analytical strategy for the preliminary investigation of triacontapentaenoyl-CoA (30:5-CoA) isomers. Very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) represent a frontier in lipidomics, with their isomeric diversity and biological functions remaining largely uncharacterized. For drug development professionals and researchers, understanding this diversity is paramount, as distinct isomers can possess unique metabolic fates and signaling properties. This document provides a scientifically grounded workflow, integrating robust sample preparation, high-resolution isomer-resolving chromatography, and advanced mass spectrometry techniques. We detail not just the "how" but the "why" behind each methodological choice, establishing a self-validating protocol for researchers venturing into this complex analytical space. The ultimate goal is to provide a trusted framework for identifying and structurally characterizing these rare and potentially significant biomolecules.
Introduction: The Enigma of Triacontapentaenoyl-CoA
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with chain lengths greater than 24 carbons, are rare yet potent lipids found in specialized tissues like the retina, brain, and testes.[1] When activated to their coenzyme A (CoA) thioester derivatives, they become central players in lipid metabolism, membrane biosynthesis, and cellular signaling.[2] Triacontapentaenoyl-CoA (30:5-CoA), a 30-carbon acyl-CoA with five double bonds, is a prime example of such a molecule.
The Hypothetical Significance of Isomeric Diversity
The precise positioning of the five double bonds along the 30-carbon acyl chain can give rise to a multitude of structural isomers. In well-studied C18 and C20 PUFAs, the location of a double bond dictates the molecule's three-dimensional shape and its recognition by enzymes involved in elongation, desaturation, and the production of lipid mediators.[3][4] For instance, the balance between omega-3 and omega-6 PUFA-derived eicosanoids, which is entirely dependent on double bond position, is a critical regulator of inflammation.[5] It is logical to extrapolate that isomers of 30:5-CoA could have profoundly different biological roles, potentially influencing membrane fluidity in unique ways or serving as precursors to novel, undiscovered signaling molecules.[1][6]
The Analytical Challenge
The investigation of 30:5-CoA isomers is hampered by three core challenges:
-
Low Abundance: These molecules are expected to be present at trace levels, demanding highly sensitive analytical techniques.
-
Structural Similarity: Isomers with only subtle differences in double bond positions are difficult to separate chromatographically.
-
Lack of Commercial Standards: The absence of authentic reference materials makes unequivocal identification difficult.
Objectives of this Guide
This guide provides a robust framework to address these challenges. It outlines a systematic approach to:
-
Enrich VLC-PUFA-CoAs from complex biological matrices.
-
Achieve chromatographic separation of potential 30:5-CoA isomers.
-
Utilize high-resolution tandem mass spectrometry (MS/MS) for identification.
-
Employ chemical derivatization strategies to pinpoint the exact location of double bonds, thereby confirming isomer identity.
A Validated Workflow for Isomer Investigation
The cornerstone of a trustworthy preliminary investigation is a workflow that is logical, reproducible, and incorporates self-validating steps. Our proposed strategy is a four-phase process designed to systematically isolate, separate, identify, and structurally elucidate 30:5-CoA isomers.
References
- 1. aocs.org [aocs.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipotype.com [lipotype.com]
Unveiling the Enigma of (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA: A Technical Guide to its Natural Occurrence and Analysis in Tissues
Introduction: Beyond the Canonical Fatty Acids to the Frontier of Very-Long-Chain Polyunsaturates
In the intricate tapestry of lipid metabolism, very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as those with acyl chains of 24 carbons or more, represent a fascinating and relatively underexplored frontier. These complex lipids are not mere structural components but are emerging as critical players in the physiology and pathophysiology of highly specialized tissues. While the roles of docosahexaenoic acid (DHA) and other long-chain PUFAs are well-established, the significance of their elongated counterparts is just beginning to be understood.
This technical guide focuses on a specific, yet largely uncharacterized, member of this class: (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (C30:5-CoA) . The presence of a trans double bond at the second position, a feature of beta-oxidation intermediates, combined with multiple cis double bonds characteristic of essential fatty acid derivatives, suggests a unique metabolic origin and function. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized biosynthesis, analytical methodologies for tissue detection, and potential physiological relevance of this enigmatic molecule. While direct evidence for the natural occurrence of this specific isomer is nascent, this guide will provide a robust framework for its investigation, grounded in the established biochemistry of VLC-PUFAs.
Hypothesized Biosynthesis of this compound: A Journey of Elongation and Desaturation
The biosynthesis of VLC-PUFAs is a specialized process, primarily occurring in tissues such as the retina, brain, and testes, and is heavily reliant on the enzymatic activity of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes, particularly ELOVL4.[1][2][3][4] The proposed pathway for the synthesis of the C30:5 fatty acid precursor of this compound likely begins with an omega-3 precursor, such as eicosapentaenoic acid (EPA, 20:5n-3), and proceeds through a series of elongation and desaturation steps. The final trans double bond is likely introduced during the first step of mitochondrial beta-oxidation.
The biosynthesis can be conceptualized as follows:
-
Initial Elongation: The pathway likely initiates with the elongation of EPA (20:5n-3) or docosapentaenoic acid (DPA, 22:5n-3) by ELOVL enzymes. ELOVL4 has been shown to preferentially elongate 20:5n-3 to produce VLC-PUFAs.[4]
-
Sequential Elongation and Desaturation: A series of two-carbon additions, catalyzed by ELOVL4, interspersed with desaturation steps by fatty acid desaturases (FADS), would progressively lengthen the acyl chain to 30 carbons while maintaining a polyunsaturated state.
-
Activation to Acyl-CoA: The newly synthesized C30:5 fatty acid is activated to its coenzyme A thioester, (15Z,18Z,21Z,24Z,27Z)-triacontapentaenoyl-CoA, by an acyl-CoA synthetase.
-
Mitochondrial Import and Beta-Oxidation: This VLC-PUFA-CoA is then transported into the mitochondria for beta-oxidation. The first step of beta-oxidation, catalyzed by an acyl-CoA dehydrogenase, introduces a double bond between the alpha and beta carbons (C2 and C3), resulting in the formation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Analytical Methodology for Tissue Analysis: A Step-by-Step Guide
The analysis of long-chain acyl-CoAs in tissues presents significant challenges due to their low abundance, inherent instability, and the complexity of the biological matrix. The following protocol outlines a robust and validated approach for the extraction, purification, and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Strategies for (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA: A Guide for Researchers and Drug Development Professionals
An Application Note and Protocol for Researchers
Abstract
(2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA), a class of molecules central to specialized lipid metabolic pathways. The analysis of these thioesters is critical for understanding their role in cellular physiology and pathology. However, their low endogenous abundance, inherent chemical instability, and complex biological matrices present significant analytical challenges. This guide provides a comprehensive overview of robust methodologies for the extraction, purification, and quantification of this compound from biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard, alongside alternative and complementary techniques.
Foundational Principles: The Challenge of Acyl-CoA Analysis
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in metabolism.[1] The analysis of very-long-chain polyunsaturated species like this compound is complicated by three core factors:
-
Instability: The thioester bond is susceptible to both chemical and enzymatic hydrolysis. The polyunsaturated acyl chain is prone to rapid oxidation.[2] This necessitates immediate metabolic quenching and careful sample handling to prevent analyte degradation.
-
Low Abundance: Acyl-CoAs are typically present at low concentrations, requiring highly sensitive analytical instrumentation and efficient sample enrichment strategies.[3]
-
Physicochemical Complexity: The molecule possesses a highly polar, hydrophilic CoA head group and a long, nonpolar, hydrophobic acyl tail. This amphiphilic nature complicates extraction and chromatographic separation.[4]
Successful analysis, therefore, is critically dependent on a meticulously executed sample preparation workflow designed to overcome these challenges before instrumental analysis.
Sample Preparation: From Tissue to Analyte
The overarching goal of sample preparation is to rapidly halt metabolism, efficiently extract the target analyte, remove interfering substances, and concentrate the acyl-CoAs for analysis.
Metabolic Quenching and Homogenization
Causality: The preservation of the in vivo acyl-CoA profile is paramount. Enzymatic activities, such as those from thioesterases, can rapidly alter analyte concentrations post-sampling.[1][5] The gold standard is to instantly freeze-clamp tissues in liquid nitrogen. The frozen tissue must be maintained at cryogenic temperatures during homogenization (e.g., grinding under liquid nitrogen) to prevent any enzymatic degradation.[1]
Extraction and Purification Workflow
A multi-step procedure involving liquid-liquid extraction followed by solid-phase extraction (SPE) is recommended for isolating VLC-PUFA-CoAs from complex biological matrices like tissues or cells.[6][7]
Caption: Workflow for Acyl-CoA Extraction and Purification.
Protocol 2.3: Extraction and SPE Purification
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[6][7][8]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Extraction Solvents: HPLC-grade 2-Propanol and Acetonitrile.
-
Solid-Phase Extraction (SPE) Columns: C18 or specialized 2-(2-pyridyl)ethyl cartridges.[8][9]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled long-chain acyl-CoA.
Procedure:
-
Homogenization: In a glass homogenizer on ice, homogenize ~50-100 mg of powdered frozen tissue in 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Initial Extraction: Add 1 mL of 2-Propanol and briefly homogenize again.[6]
-
Protein Precipitation: Transfer the homogenate to a centrifuge tube, add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[9] This step precipitates the bulk of cellular proteins.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the acyl-CoAs.[9]
-
SPE Column Conditioning: Condition a C18 SPE column by sequentially passing 2 mL of methanol and 2 mL of water through it. Equilibrate with 2 mL of Homogenization Buffer.
-
Sample Loading: Dilute the supernatant from step 4 with 5-10 mL of Homogenization Buffer and load it onto the conditioned SPE column.[7] The acyl-CoAs will bind to the stationary phase.
-
Washing: Wash the column with 2 mL of water to remove salts and highly polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of a methanol or 2-propanol solution.[6]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for the downstream analytical method (e.g., 50% Acetonitrile in water with 0.1% formic acid for LC-MS/MS).
Analytical Methodologies
Method 1: LC-MS/MS - The Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for quantifying acyl-CoAs.[3][10] The method relies on chromatographic separation followed by detection using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for unambiguous identification.
Principle of Detection: Acyl-CoAs fragment in a predictable manner in the mass spectrometer. A common fragmentation pattern involves the neutral loss of the 507.1 Da phosphoadenosine diphosphate moiety.[11] By specifically monitoring the transition from the precursor ion (the intact molecule) to a characteristic product ion, high selectivity is achieved.
Caption: Principle of MRM for this compound.
Protocol 3.1.1: UPLC-MS/MS Analysis
Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system.[12]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
| Parameter | Setting | Rationale |
| UPLC Column | Reversed-phase C8 or C18, 1.7 µm particle size, ~2.1 x 100 mm | Provides excellent separation for hydrophobic molecules. UPLC offers higher resolution and speed than traditional HPLC.[12] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid) | Volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic acyl-CoAs. |
| Flow Rate | 0.3 - 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold, re-equilibrate | A gradient is essential to resolve different acyl-CoA species based on chain length and unsaturation.[6] |
| Ionization Mode | ESI, Positive | Acyl-CoAs readily form protonated molecules [M+H]+.[13] |
| Capillary Voltage | ~3.0 kV | Optimized for stable spray and ion generation. |
| Cone Voltage | ~40-50 V | Optimized to maximize precursor ion intensity. |
MRM Transitions for Quantification: To set up the MRM method, the exact mass of the precursor and product ions must be calculated.
-
Formula for this compound: C51H84N7O17P3S
-
Monoisotopic Mass: 1217.50 Da
-
Precursor Ion ([M+H]+): 1218.5 m/z
-
Primary Product Ion ([M+H - 507.1]+): 711.4 m/z
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Target Analyte | 1218.5 | 711.4 | To be optimized (~30-40 eV) |
| C17:0-CoA (IS) | 1022.4 | 515.3 | To be optimized (~30-40 eV) |
Method 2: Indirect Analysis by GC-MS
This method does not measure the intact acyl-CoA but rather its constituent fatty acid. It is useful for profiling the types of fatty acids esterified to CoA but cannot provide absolute quantification of the specific acyl-CoA.
Principle: The workflow involves two main steps: (1) Hydrolysis of the thioester bond to release the free fatty acid, and (2) Derivatization of the fatty acid's carboxyl group to form a volatile ester, typically a fatty acid methyl ester (FAME), which can be analyzed by GC-MS.[14][15]
Protocol 3.2.1: FAME Preparation and GC-MS Analysis
-
Hydrolysis: Take the purified acyl-CoA extract (from step 2.3) and subject it to alkaline hydrolysis (e.g., with methanolic NaOH) to cleave the thioester bond.
-
Derivatization: Neutralize the sample and add a methylating agent like Boron Trifluoride (BF3) in methanol. Heat the mixture (e.g., at 60-100°C) to convert the free fatty acid to its FAME.[16]
-
Extraction: After cooling, add water and a nonpolar solvent like hexane. Vortex and centrifuge. The FAMEs will partition into the upper hexane layer.
-
GC-MS Analysis: Inject the hexane layer into the GC-MS.
| Parameter | Setting | Rationale |
| GC Column | Fused-silica capillary column (e.g., DB-23, SP-2560) | A polar stationary phase is required to separate FAMEs based on chain length and degree of unsaturation. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the FAMEs. |
| Oven Program | Start at 100°C, ramp to 240°C at 3-5°C/min | A temperature gradient is needed to separate the wide range of possible FAMEs. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization mode for GC-MS, produces reproducible fragmentation patterns for library matching. |
| Detection | Scan mode (for identification) or SIM mode (for quantification) | Selected Ion Monitoring (SIM) of characteristic ions increases sensitivity. |
Method 3: Enzymatic and Spectrophotometric Assays
For total acyl-CoA quantification or for measuring the activity of enzymes that produce or consume the target molecule, enzyme-coupled spectrophotometric assays can be employed.
Principle: These assays use a series of coupled enzyme reactions that ultimately produce a colored or fluorescent compound, which can be measured. For example, acyl-CoA oxidase can be used to oxidize the acyl-CoA, producing H2O2. The H2O2 is then used by a peroxidase to oxidize a chromogenic substrate.[17][18] The rate of color formation is proportional to the amount of acyl-CoA.
Limitations: This method is not specific to a single acyl-CoA species and measures the total pool or the pool that reacts with the chosen enzyme.[10] It is best used for enzymatic activity assays rather than for quantifying specific endogenous acyl-CoAs in a complex mixture.
Critical Considerations for Data Quality
-
Internal Standards: For accurate quantification, especially with LC-MS/MS, the use of an appropriate internal standard (IS) is non-negotiable. The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound not present in the sample, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is the best alternative.[13]
-
Stability During Storage: Purified extracts should be stored at -80°C and analyzed as quickly as possible. The polyunsaturated nature of this compound makes it highly susceptible to oxidation.[2] Avoid repeated freeze-thaw cycles. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) in extraction solvents can help mitigate oxidative degradation.
-
Calibration: For absolute quantification, a calibration curve must be generated using an authentic analytical standard of this compound. The curve should cover the expected concentration range in the biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase. | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of Very Long-Chain Fatty Acyl-CoAs by LC-MS/MS: An Application Note and Detailed Protocol
Introduction
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are pivotal intermediates in lipid metabolism, playing crucial roles in fatty acid elongation, sphingolipid synthesis, and peroxisomal β-oxidation. The accumulation of VLCFAs is a biochemical hallmark of several severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, making their accurate quantification essential for diagnostics and for advancing therapeutic research.[1][2][3] However, the analysis of VLCFA-CoAs is notoriously challenging due to their amphiphilic nature, low endogenous concentrations, and susceptibility to degradation.
This application note provides a comprehensive, field-proven protocol for the sensitive and robust quantification of VLCFA-CoAs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, from sample preparation to data acquisition, to equip researchers, scientists, and drug development professionals with a self-validating system for reliable VLCFA-CoA analysis.
The Challenge of VLCFA-CoA Analysis
The unique structure of VLCFA-CoAs, comprising a long, hydrophobic acyl chain and a polar Coenzyme A moiety, presents several analytical hurdles. These include poor chromatographic peak shape, ion suppression in the mass spectrometer, and low ionization efficiency. To overcome these challenges, this protocol employs a multi-faceted approach including optimized sample extraction, robust chromatographic separation, and highly selective and sensitive tandem mass spectrometry detection.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for the analysis of VLCFA-CoAs from biological samples.
Caption: Workflow for VLCFA-CoA analysis.
Detailed Methodologies
Part 1: Sample Preparation - The Foundation of Reliable Quantification
The goal of sample preparation is to efficiently extract VLCFA-CoAs from the complex biological matrix while minimizing degradation and removing interfering substances.
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9. The acidic pH helps to stabilize the acyl-CoA esters.[4]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), LC-MS grade. This combination effectively disrupts cell membranes and precipitates proteins.
-
Internal Standard (IS): A stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., C17:0-CoA) should be added at the beginning of the extraction to correct for analyte loss during sample processing.
-
Solid-Phase Extraction (SPE) Columns: Mixed-mode or anion exchange SPE cartridges are recommended for their ability to retain the polar Coenzyme A moiety.[5]
Step-by-Step Protocol for Tissue Samples (e.g., Liver, Brain):
-
Tissue Weighing and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 3 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol.
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column by passing 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the column with 2 mL of the homogenization buffer.
-
Loading: Load the supernatant from the liquid-liquid extraction step onto the SPE column.
-
Washing: Wash the column with 2 mL of the homogenization buffer to remove unbound contaminants. Follow with a wash of 2 mL of water and then 2 mL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the VLCFA-CoAs with 1 mL of an elution buffer (e.g., 2% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the anion exchange sorbent, releasing the acyl-CoAs.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Part 2: Liquid Chromatography - Achieving Separation
A robust chromatographic method is essential to separate the VLCFA-CoAs of interest from other endogenous molecules, thereby reducing ion suppression and ensuring accurate quantification.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of the hydrophobic acyl chains. C8 columns may be more suitable for very long chains. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 8.5 with Ammonium Hydroxide | An alkaline mobile phase improves the peak shape of the acyl-CoAs.[6] |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting the hydrophobic VLCFA-CoAs. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient elution is necessary to separate the wide range of acyl-CoA chain lengths. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5-10 µL | The injection volume should be optimized to avoid overloading the column. |
Part 3: Tandem Mass Spectrometry - Sensitive and Selective Detection
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-abundance VLCFA-CoAs.
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize well in positive mode, forming protonated molecular ions [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal intensity. |
| Source Temperature | 120°C | Optimize to facilitate desolvation without causing thermal degradation.[7] |
| Desolvation Temp. | 500°C | Optimize for efficient desolvation.[7] |
| Collision Gas | Argon | A common collision gas for fragmentation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8] |
MRM Transitions for VLCFA-CoAs:
A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).[8]
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| C22:0-CoA | 1094.6 | 587.5 | 45 |
| C24:0-CoA | 1122.6 | 615.5 | 45 |
| C26:0-CoA | 1150.7 | 643.6 | 50 |
| C17:0-CoA (IS) | 1024.5 | 517.4 | 40 |
Note: The optimal collision energy should be determined experimentally for each instrument.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of the VLCFA-CoAs in the unknown samples is then determined from this calibration curve.
Derivatization: An Optional Step for Enhanced Sensitivity
For extremely low-abundance VLCFA-CoAs or when dealing with challenging matrices, derivatization can significantly improve analytical performance.[2][9] Derivatization aims to:
-
Increase ionization efficiency: By introducing a readily ionizable group.
-
Improve chromatographic properties: By reducing the polarity of the molecule.
A common derivatization strategy involves the hydrolysis of the acyl-CoA to the free fatty acid, followed by esterification to form a fatty acid methyl ester (FAME) or another derivative that is more amenable to LC-MS/MS analysis.[3][10]
Rationale for Derivatization: While this protocol focuses on the direct analysis of intact acyl-CoAs, derivatization can be a valuable tool. However, it introduces additional sample preparation steps and potential for variability, which must be carefully controlled.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column. 2. Ensure the mobile phase pH is alkaline. 3. Dilute the sample or reduce the injection volume. |
| Low Signal Intensity | 1. Inefficient extraction. 2. Ion suppression from matrix components. 3. Suboptimal MS parameters. | 1. Optimize the SPE procedure. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. 3. Tune the MS parameters for the specific analyte. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Dirty ion source. | 1. Use high-purity solvents and reagents. 2. Clean the ion source according to the manufacturer's instructions. |
For more general troubleshooting, refer to comprehensive guides on LC-MS/MS.[11][12][13]
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of very long-chain fatty acyl-CoAs in biological samples. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently implement this method to obtain accurate and reproducible results. This will, in turn, facilitate a deeper understanding of the role of VLCFA-CoAs in health and disease and aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. rsc.org [rsc.org]
quantification of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in lipid extracts
Quantification of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and other Very-Long-Chain Acyl-CoAs in Lipid Extracts by LC-MS/MS
Abstract
This application note provides a comprehensive, step-by-step protocol for the sensitive and specific quantification of this compound, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA), in biological lipid extracts. Very-long-chain acyl-CoAs are critical metabolic intermediates in lipid biosynthesis, energy metabolism, and cellular signaling pathways.[1][2][3] Their low endogenous abundance and physicochemical properties present significant analytical challenges. This guide details a robust workflow encompassing efficient sample homogenization, a two-step lipid and acyl-CoA extraction, solid-phase extraction (SPE) cleanup, and quantification using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodologies described herein are designed for researchers in lipidomics, metabolic disease, and drug development, ensuring high recovery, reproducibility, and accuracy for analyzing this and other structurally similar VLC-PUFA-CoAs.
Scientific & Biochemical Context
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with carbon chains of 22 atoms or longer, are fundamental to cellular structure and function.[4] Upon entering the cell, they are activated into their thioester derivatives, acyl-coenzyme A (acyl-CoA), by acyl-CoA synthetases (ACS).[5] This activation is a prerequisite for their metabolic fates, which include:
-
Peroxisomal β-oxidation: The primary catabolic pathway for VLCFAs, as mitochondria are unable to process them efficiently.[6]
-
Biosynthesis of Complex Lipids: Incorporation into essential lipids like sphingolipids and glycerophospholipids, which are vital for membrane integrity.[4]
-
Cellular Signaling: Acyl-CoAs can act as allosteric regulators of enzymes and influence various signaling cascades.[3]
The intracellular concentration of specific acyl-CoAs is tightly regulated by the interplay between ACS enzymes and acyl-CoA thioesterases (ACOTs), which hydrolyze acyl-CoAs back to the free fatty acid and coenzyme A.[7][8][9] Dysregulation of VLCFA metabolism is linked to severe genetic disorders, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders, underscoring the importance of precise quantification methods.[10][11]
The target analyte, this compound (C30:5-CoA), is a VLC-PUFA-CoA. While its specific biological role is an active area of research, its structure suggests it may be an intermediate in the metabolism or elongation of other polyunsaturated fatty acids. The analytical workflow presented here is tailored to overcome the challenges associated with its long, hydrophobic acyl chain and polar CoA headgroup.
Figure 1: Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.
Analytical Workflow Overview
The quantification of acyl-CoAs from complex biological matrices requires a multi-step approach to ensure specificity and accuracy. The low physiological concentrations and susceptibility to degradation necessitate rapid and efficient processing in cold conditions.
Figure 2: High-level experimental workflow for acyl-CoA quantification.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Ammonium hydroxide (NH₄OH), Potassium phosphate monobasic (KH₂PO₄), Formic acid (FA).
-
Standards:
-
Equipment:
-
Tissue homogenizer (e.g., glass Dounce or bead beater).
-
Centrifuge capable of 4°C.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or specialized mixed-mode).
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Analytical column: C18 reversed-phase, e.g., Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls
Rationale: Accurate quantification relies on a well-defined calibration curve prepared in a matrix that mimics the biological sample to account for matrix effects. The internal standard corrects for variability in extraction efficiency and instrument response.
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and the internal standard (C17:0-CoA) in a 1:1 MeOH:H₂O solution. Store at -80°C.
-
Working Standard Mixture: Create a mixed working solution containing all analytes of interest by diluting the primary stocks in 10% ACN.
-
Calibration Curve: Prepare a set of calibration standards (e.g., 8 non-zero points) by spiking the working standard mixture into an acyl-CoA-free matrix (e.g., lysate from a control cell line or tissue).[14]
-
Internal Standard Spiking Solution: Prepare a solution of C17:0-CoA at a fixed concentration (e.g., 50 ng/mL) in 100 mM KH₂PO₄ buffer (pH 4.9). This will be added to all samples, calibrators, and QCs.
| Component | Purpose | Concentration Range (Example) |
| Calibration Standards | Establish response vs. concentration | 0.1 - 200 ng/mL |
| Quality Control (QC) | Assess accuracy and precision | Low, Medium, High (e.g., 0.3, 30, 150 ng/mL) |
| Internal Standard (IS) | Normalize for process variability | Fixed (e.g., 50 ng/mL) |
Table 1: Recommended standard and QC sample preparation.
Protocol 2: Sample Preparation and Acyl-CoA Extraction
Scientist's Note: This protocol is adapted from established methods for long-chain acyl-CoA extraction.[15][16] All steps must be performed rapidly on ice or at 4°C to minimize enzymatic degradation and hydrolysis of the thioester bond.
-
Sample Weighing & Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue powder or use a cell pellet containing ~1-5 million cells.
-
Immediately add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly using a glass homogenizer until no visible tissue clumps remain. Rationale: The acidic phosphate buffer helps to quench enzymatic activity and maintain the stability of the acyl-CoA molecules.[16]
-
-
Solvent Extraction:
-
To the homogenate, add 2 mL of isopropanol and vortex vigorously for 30 seconds.
-
Add 2 mL of acetonitrile, vortex again for 30 seconds, and let stand on ice for 10 minutes to precipitate proteins. Rationale: The combination of isopropanol and acetonitrile efficiently disrupts cell membranes and precipitates proteins while keeping the highly polar acyl-CoAs in the soluble fraction.[17]
-
-
Phase Separation & Collection:
-
Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube. Avoid disturbing the protein pellet.
-
The collected supernatant is now ready for SPE cleanup.
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
Rationale: Biological extracts contain numerous interfering substances (e.g., phospholipids, salts) that can cause ion suppression in the mass spectrometer and foul the LC column. SPE provides an essential cleanup step.[16][18]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of MeOH and 3 mL of 10% ACN.
-
Sample Loading: Load the entire supernatant from Protocol 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% ACN to remove polar impurities and salts.
-
Elution: Elute the acyl-CoAs with 2 mL of 80% ACN containing 0.1% NH₄OH. Rationale: The basic pH during elution ensures the phosphate groups of the CoA moiety are deprotonated, aiding in a sharp and efficient release from the C18 sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge to pellet any debris, and transfer the supernatant to an LC vial.
Protocol 4: UHPLC-MS/MS Analysis
Scientist's Note: The separation of long-chain acyl-CoAs is best achieved on a C18 column at an elevated pH, which improves peak shape and resolution.[2][18] Detection is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode for high selectivity and sensitivity.[1]
| Parameter | Setting |
| UHPLC System | |
| Column | Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 2.0 min | 5% B |
| 2.0 - 12.0 min | 5% to 95% B (Linear Ramp) |
| 12.0 - 14.0 min | Hold at 95% B |
| 14.1 - 16.0 min | Return to 5% B (Re-equilibration) |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Recommended starting parameters for the UHPLC-MS/MS system.
MRM Transitions: For acyl-CoAs, a characteristic fragmentation pattern involves the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[2][14] More specific product ions can be used for robust quantification.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (C30:5)-CoA | 1218.7 (Calculated) | 712.5 (Acyl-Pantetheine fragment) | ~45 |
| (C30:5)-CoA | 1218.7 (Calculated) | 808.1 (Adenosine Diphosphate fragment) | ~35 |
| C17:0-CoA (IS) | 1036.6 | 530.5 (Acyl-Pantetheine fragment) | ~40 |
Table 3: Predicted MRM transitions for target analyte and internal standard. Note: The exact m/z values and collision energies must be optimized empirically using the analytical standard.
Data Analysis and Validation
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibrators. Apply a linear regression with 1/x² weighting. Determine the concentration of the analyte in unknown samples using the regression equation.
-
Method Validation: The method should be validated for:
-
Linearity: R² > 0.99 for the calibration curve.
-
Precision: Intra- and inter-day precision with a coefficient of variation (%CV) < 15%.
-
Accuracy: Within ±15% of the nominal value for QC samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that meets the precision and accuracy criteria.
-
Extraction Recovery: Compare the response of pre-extraction spiked samples to post-extraction spiked samples.
-
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACOT2 - Wikipedia [en.wikipedia.org]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging role of acyl-CoA thioesterases and acyltransferases in regulating peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound | Crysalin [crysalin.com]
- 13. This compound | Biotrend USA [biotrend.labm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA in Cell Culture
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
(2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family. These molecules are distinguished by their substantial carbon chain length, typically exceeding 22 carbons, and multiple double bonds. While the specific functions of this compound are a burgeoning area of research, the broader class of VLC-PUFAs is known to be integral to the structure and function of specialized cells, particularly in the retina and nervous system.[1][2][3]
The biosynthesis of these unique lipids is primarily mediated by the ELOVL4 elongase, an enzyme that extends precursor long-chain fatty acids.[1][4][5] Mutations in the ELOVL4 gene are linked to severe pathologies, including Stargardt-like macular dystrophy, underscoring the critical role of VLC-PUFAs in maintaining cellular health.[2][5] These fatty acids are predominantly found esterified into phospholipids, where they are thought to contribute to the high membrane curvature and fluidity required for the function of photoreceptor outer segments.[6][7]
The introduction of exogenous VLC-PUFA-CoAs, such as this compound, into cell culture systems provides a powerful tool to investigate their downstream metabolic fate, their influence on cellular signaling pathways, and their potential therapeutic applications. However, the unique physicochemical properties of these molecules—namely their amphipathic nature and poor aqueous solubility—necessitate specialized handling and delivery protocols to ensure experimental reproducibility and validity.[8][9]
This guide provides a comprehensive framework for the experimental use of this compound in cell culture, covering critical aspects from solubilization and cellular delivery to downstream analytical methodologies.
Foundational Protocols: Preparation and Cellular Delivery
Reconstitution and Storage of this compound
The inherent insolubility of long-chain acyl-CoAs in aqueous media is a primary experimental challenge.[9] Improper handling can lead to micelle formation, precipitation, and inaccurate concentration assessments.[10]
Protocol 2.1.1: Stock Solution Preparation
-
Initial Solubilization: Due to the long acyl chain, dissolving the lyophilized powder directly in aqueous buffers is not recommended. A mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) is a suggested starting point.[11] Alternatively, for precise quantification, dissolving the entire vial contents in a pure organic solvent like methanol, followed by aliquoting and drying under nitrogen, allows for the preparation of fresh aqueous solutions for each experiment.[11]
-
Solvent Selection: Methanol is a suitable solvent for creating a primary stock solution as it is effective at solubilizing acyl-CoAs and can be readily evaporated.[12]
-
Aliquoting and Storage: Following solubilization in methanol, dispense the stock solution into small-volume, amber glass vials. Dry the solvent under a gentle stream of nitrogen gas. Seal the vials tightly and store at -80°C to minimize degradation. For short-term use, storing aliquots in an organic solvent at -20°C is also an option, though long-term stability should be validated.[11]
Complexing with Bovine Serum Albumin (BSA) for Cellular Delivery
Directly adding an organic stock solution of a long-chain acyl-CoA to cell culture media can cause cytotoxicity and precipitation. To mimic physiological transport and enhance bioavailability, complexing with fatty acid-free BSA is the gold standard.[13][14] BSA sequesters the hydrophobic acyl chain, rendering the complex soluble and facilitating its interaction with cell surface receptors and transporters.[8]
Protocol 2.2.1: Preparation of Acyl-CoA:BSA Complex
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free culture medium to a concentration of 10% (w/v). Warm this solution to 37°C.[13]
-
Prepare Acyl-CoA Solution: For each experiment, take a dried aliquot of this compound and resuspend it in a small volume of 50% ethanol to create a high-concentration stock (e.g., 10-20 mM).[13]
-
Complexation: While gently vortexing the warm BSA solution, add the acyl-CoA stock dropwise to achieve the desired molar ratio. A 3:1 to 6:1 molar ratio of acyl-CoA to BSA is a common starting point.
-
Incubation: Incubate the mixture at 37°C for at least 1 hour to ensure complete complexation.[13]
-
Sterilization: Sterilize the final complex by passing it through a 0.22 µm syringe filter.
-
Final Dilution: This stock complex can now be diluted into your complete cell culture medium to achieve the desired final treatment concentrations. Prepare a vehicle control using BSA treated with the same volume of the solvent used for the acyl-CoA.[13]
Experimental Design: Determining Cellular Responses
Initial Dose-Response and Time-Course Studies
The optimal concentration and treatment duration for this compound will be cell-type dependent. It is crucial to first establish a therapeutic window that elicits a biological response without causing significant cytotoxicity.
Protocol 3.1.1: Cytotoxicity Assessment
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of analysis.
-
Treatment: Prepare serial dilutions of the acyl-CoA:BSA complex in complete culture medium. A broad concentration range is recommended for the initial screen (e.g., 1 µM to 100 µM). Treat the cells for various time points (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic threshold. Subsequent experiments should be conducted at non-toxic concentrations.
| Parameter | Recommended Starting Range | Rationale |
| Concentration Range | 1 µM - 50 µM | Covers a broad spectrum to identify a biological response without inducing overt toxicity. |
| Incubation Time | 12 h, 24 h, 48 h | Allows for the assessment of both early and late cellular responses. |
| Cell Type | Retina-derived cells (ARPE-19), neuronal cells (SH-SY5Y), or other relevant lines. | VLC-PUFAs have known roles in these tissues.[1][5] |
| Vehicle Control | BSA complexed with the corresponding solvent. | Essential to control for any effects of the delivery vehicle.[13] |
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow for cell culture studies.
Advanced Analytical Protocols
Lipidomics Analysis by LC-MS/MS
To understand how exogenously supplied this compound is metabolized, a lipidomics approach is indispensable. This allows for the tracing of the acyl chain as it is incorporated into complex lipids or further metabolized.
Protocol 4.1.1: Extraction of Lipids from Cultured Cells
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Metabolite Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15] For a more robust extraction of a broad range of lipids, a modified Bligh-Dyer extraction is recommended.[16]
-
Phase Separation (Bligh-Dyer):
-
To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v). Vortex thoroughly.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex and centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Sample Preparation for Analysis: Transfer the organic phase to a new tube and dry under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
LC-MS/MS Analysis: The reconstituted lipid extract can be analyzed using a high-resolution mass spectrometer coupled with liquid chromatography. A C18 column is typically used for separation.[15] The mass spectrometer can be operated in both positive and negative ion modes to detect a wide range of lipid classes. Specific transitions for this compound and its potential downstream metabolites should be included in the acquisition method.[16]
Gene and Protein Expression Analysis
Investigating changes in the expression of genes and proteins involved in lipid metabolism can provide mechanistic insights into the cellular response to this compound.
Key Gene/Protein Targets:
| Target | Function | Rationale for Analysis |
| ELOVL4 | Elongase for VLC-PUFA synthesis.[1][4] | To assess feedback regulation on the key biosynthetic enzyme. |
| ACSLs | Acyl-CoA Synthetases (long-chain).[12] | Activation of fatty acids is the first step in their metabolism. |
| CPT1/2 | Carnitine Palmitoyltransferases. | Gatekeepers for mitochondrial beta-oxidation. |
| PPARs | Peroxisome Proliferator-Activated Receptors. | Nuclear receptors that are key sensors of lipid levels.[10] |
| FADS | Fatty Acid Desaturases. | Involved in the synthesis of polyunsaturated fatty acids.[17] |
Protocol 4.2.1: Quantitative PCR (qPCR)
-
RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the genes of interest. Normalize expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 4.2.2: Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Hypothesized Signaling Pathway and Cellular Fate
The introduction of exogenous this compound is likely to impact several interconnected cellular processes. The diagram below illustrates a hypothesized pathway.
Caption: Hypothesized cellular uptake and signaling cascade.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitate in Media | Incomplete complexation with BSA; concentration too high. | Ensure proper BSA:acyl-CoA ratio and incubation. Filter the final complex. Reduce the working concentration. |
| High Cell Death in Controls | BSA or solvent toxicity. | Use high-purity, fatty acid-free BSA. Ensure the final solvent concentration is low (<0.1%). |
| No Biological Effect | Poor cellular uptake; inactive compound; inappropriate assay. | Confirm complexation. Try alternative delivery methods (e.g., different carriers). Use a positive control. Ensure the chosen endpoint is relevant. |
| High Variability | Inconsistent preparation of acyl-CoA:BSA complex. | Prepare a large batch of the complex for a set of experiments to reduce variability between preparations. |
References
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. aocs.org [aocs.org]
- 8. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays with (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs
(2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) with a 30-carbon backbone and five double bonds. Such molecules are critical intermediates in lipid metabolism, serving as substrates for a variety of enzymes that govern cellular energy homeostasis, membrane composition, and the synthesis of signaling molecules. The study of enzymes that metabolize VLC-PUFA-CoAs is crucial for understanding numerous physiological and pathological processes, including metabolic disorders and inflammatory diseases.[1][2] The unique structure of this compound, particularly its extended length and multiple sites of unsaturation, presents specific challenges and considerations for enzymatic assays. This guide provides detailed protocols for investigating the activity of three key enzyme classes that are likely to metabolize this substrate: Acyl-CoA Oxidases, Enoyl-CoA Hydratases, and Fatty Acid Elongases.
Due to the limited aqueous solubility of very long-chain fatty acids and their CoA esters, careful preparation of the substrate is critical for obtaining reliable and reproducible results.[3][4][5] It is often necessary to dissolve the fatty acyl-CoA in a small amount of an organic solvent like ethanol or DMSO before diluting it into the assay buffer, or to use a carrier protein such as fatty acid-free bovine serum albumin (BSA) to enhance solubility. The optimal approach should be determined empirically for each assay system.
I. Acyl-CoA Oxidase Activity Assay
Principle: Acyl-CoA oxidases (ACOXs) catalyze the first and often rate-limiting step of peroxisomal β-oxidation.[6][7] This reaction involves the oxidation of a fatty acyl-CoA, leading to the formation of a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂). The activity of ACO_X_ can be monitored by a coupled spectrophotometric assay where the H₂O₂ produced reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP).
References
- 1. mdpi.com [mdpi.com]
- 2. Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. shodex.com [shodex.com]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Handling and Storage of Unsaturated Long-Chain Acyl-CoAs: Ensuring Stability and Experimental Reproducibility
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Instability
Long-chain acyl-Coenzyme A (LC-acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as substrates for β-oxidation, complex lipid synthesis, and protein acylation.[1][2] Unsaturated LCs, in particular, are critical for the biosynthesis of signaling molecules and maintaining membrane fluidity. However, their utility in research and drug development is frequently hampered by their inherent chemical and physical instability.[3] These amphiphilic molecules possess a chemically labile thioester bond and unsaturated acyl chains susceptible to oxidation, while their tendency to form micelles in aqueous solutions complicates accurate quantification and delivery to enzymatic systems.[4][5]
This guide provides a framework grounded in chemical principles and field-proven laboratory practices to ensure the integrity of unsaturated LC-acyl-CoAs from receipt to experimental use. Adherence to these protocols is critical for generating reliable, reproducible data in metabolic research.
Fundamental Principles of Acyl-CoA Stability
Understanding the degradation pathways of unsaturated LC-acyl-CoAs is paramount to designing effective handling and storage strategies. The primary routes of degradation are chemical hydrolysis and oxidation.
Thioester Hydrolysis
The thioester bond linking the fatty acid to Coenzyme A is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction liberates the free fatty acid and Coenzyme A, rendering the molecule inactive for most enzymatic assays. The rate of hydrolysis is significantly influenced by pH and temperature. While solutions can be stable for several hours at room temperature, long-term storage in aqueous buffers is not recommended.[4][6] Studies have shown that acyl-CoAs exhibit greater stability in methanol compared to aqueous solutions, with degradation increasing with the length of the fatty acid chain.[1]
Oxidation
The double bonds within the acyl chain of unsaturated LC-acyl-CoAs are prime targets for oxidation by atmospheric oxygen. This process can be initiated by light, heat, or trace metal contaminants, leading to the formation of peroxides and other secondary oxidation products.[7] These modifications alter the structure of the acyl chain, which can drastically affect enzyme kinetics and lead to experimental artifacts.
Physical Aggregation: Micelle Formation
As amphiphilic molecules, LCs self-aggregate in aqueous solutions to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[5] The CMC for common LCs like oleoyl-CoA (18:1) is in the low micromolar range (~32 µM).[5] Above the CMC, the concentration of free monomeric acyl-CoA remains constant, which can lead to non-linear and misleading results in enzyme kinetic studies.[4] This makes proper solubilization and concentration management a critical, often overlooked, aspect of experimental design.
Recommended Storage and Handling Workflow
The following workflow is designed to minimize degradation at every step, from receiving the compound to its final use in an assay.
Caption: Recommended workflow for handling unsaturated long-chain acyl-CoAs.
Detailed Protocols
Protocol 1: Preparation of Dried Aliquots for Long-Term Storage
This protocol is designed for handling a new vial of lyophilized acyl-CoA and is the most robust method for preserving its integrity over time. The core principle is to avoid repeatedly opening the primary container and exposing the hygroscopic powder to air and moisture.[8]
Materials:
-
Lyophilized unsaturated long-chain acyl-CoA (e.g., Oleoyl-CoA) in manufacturer's vial.
-
High-purity methanol (or other suitable organic solvent).
-
Inert gas source (Argon or Nitrogen).
-
Microbalance.
-
Low-retention, amber glass autosampler vials or similar small-volume glass vials.
-
Gas-tight syringes.
Procedure:
-
Initial Weighing: Before opening, weigh the entire sealed vial from the manufacturer on a microbalance. Record this "gross weight."
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle, continuous stream of inert gas to minimize oxidation.
-
Solubilization: Carefully open the vial. Using a gas-tight syringe, add a precise volume of high-purity methanol to dissolve the entire contents. For example, add 1.0 mL to a 5 mg vial to create a 5 mg/mL stock. Vortex gently until fully dissolved.
-
Aliquoting: Immediately dispense the solution into smaller, pre-labeled amber glass vials. The aliquot volume should correspond to the amount needed for a single experiment or a single day's work.
-
Drying: Evaporate the solvent from the aliquots under a gentle stream of inert gas. Do not use high heat.
-
Final Storage: Tightly cap the vials containing the dried residue, flush with inert gas one final time, and immediately place them in a -80°C freezer for long-term storage.
-
Taring: Weigh the now-empty original vial to determine its tare weight. Subtracting the tare from the initial gross weight gives the precise amount of acyl-CoA you started with, allowing for accurate concentration calculations of your aliquots.
Protocol 2: Reconstitution of Dried Aliquots for Experimental Use
Materials:
-
Dried acyl-CoA aliquot from Protocol 1.
-
Pre-chilled (4°C) assay buffer. A slightly acidic pH (e.g., 6.5) can improve stability against hydrolysis.
-
Vortex mixer.
Procedure:
-
Retrieve: Remove a single dried aliquot from the -80°C freezer. Allow it to equilibrate to room temperature for 5-10 minutes before opening to prevent condensation.
-
Reconstitute: Add the required volume of pre-chilled assay buffer to the vial to achieve the desired final concentration. Ensure the final concentration is well below the CMC (~30 µM) if the monomeric form is required for your assay.[5]
-
Mix: Vortex gently for 15-30 seconds to ensure the acyl-CoA is fully dissolved.
-
Immediate Use: Place the reconstituted solution on ice and use it as quickly as possible, ideally within a few hours.
-
Discard: Crucially, do not re-freeze and re-use aqueous solutions of acyl-CoAs. Discard any unused portion at the end of the day. Re-freezing leads to significant degradation and is a primary source of experimental variability.[8]
Quality Control and Integrity Verification
Trust in your experimental results begins with verifying the integrity of your starting material. Given the inherent instability of acyl-CoAs, periodic quality control is a self-validating step that should be integrated into your workflow.
Recommended Method: LC-MS/MS Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[1][3][9]
Brief Protocol Outline:
-
Sample Prep: Reconstitute a dried aliquot as described in Protocol 2.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of buffered methanol or acetonitrile.[10]
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Monitor for the specific parent ion of your acyl-CoA and a characteristic fragment ion (e.g., the Coenzyme A moiety) to confirm identity and purity.
-
Analysis: The presence of a single, sharp chromatographic peak at the expected mass-to-charge ratio (m/z) indicates a high-purity sample. The appearance of peaks corresponding to the free fatty acid or free Coenzyme A are indicators of degradation.
| Parameter | Recommended Condition | Rationale |
| Form | Dried solid under inert gas | Maximizes long-term stability by preventing hydrolysis and oxidation.[8] |
| Temperature | ≤ -80°C | Minimizes the kinetics of all degradation pathways. |
| Solvent (Stock) | High-purity Methanol | Offers better stability than aqueous solutions for initial handling.[1] |
| Buffer (Working) | Slightly acidic (pH 6.0-6.8), used fresh | Slows the rate of base-catalyzed thioester hydrolysis. |
| Light Exposure | Minimize (use amber vials) | Prevents light-induced oxidation of double bonds. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the unsaturated acyl chain.[8] |
| Freeze-Thaw Cycles | Avoid (single-use aliquots) | Freeze-thawing aqueous solutions causes significant degradation. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Acyl-CoA has degraded due to improper storage/handling. 2. Micelle formation (concentration is above CMC). | 1. Perform an LC-MS/MS check on a fresh aliquot to verify integrity. 2. Prepare a new working solution at a concentration well below the CMC (<30 µM).[5] |
| Poor experimental reproducibility | 1. Inconsistent concentration due to hygroscopic nature of powder. 2. Degradation from re-using frozen aqueous stocks. 3. Progressive degradation of a single large stock solution. | 1. Adopt the dried aliquot protocol (4.1) for precise concentrations. 2. Strictly adhere to the single-use policy for reconstituted aliquots. 3. Always prepare fresh working solutions from a new dried aliquot. |
| Extra peaks in analytical chromatogram | 1. Hydrolysis of the thioester bond. 2. Oxidation of the unsaturated acyl chain. | 1. Identify peaks corresponding to free fatty acid and CoASH. Review handling procedures, especially exposure to water and non-acidic pH. 2. Check for proper inert gas handling and protection from light. Consider adding an antioxidant like BHT to organic stock solutions if permissible for the application. |
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note & Protocol: A Validated LC-MS/MS Method for the Ultrasensitive Detection of C30:5 Acyl-CoA
Introduction: The Enigmatic Role of Very-Long-Chain Polyunsaturated Acyl-CoAs
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, serving as activated forms of fatty acids for a myriad of biochemical pathways, including energy production through β-oxidation, lipid synthesis, and cellular signaling.[1][2] While the roles of short- and long-chain acyl-CoAs are well-established, the biological significance of very-long-chain polyunsaturated acyl-CoAs (VLC-PUFA-CoAs), such as the C30:5 species, remains largely unexplored. The inherent challenges in detecting these low-abundance and chemically labile molecules have historically limited our understanding of their function.[3] Dysregulation of acyl-CoA metabolism is implicated in a range of pathologies, including metabolic syndromes, cardiovascular diseases, and cancers, underscoring the critical need for robust analytical methods to investigate these complex lipid networks.[2][4]
This application note provides a comprehensive, step-by-step protocol for the sensitive and specific detection of C30:5 acyl-CoA in biological matrices. Leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method addresses the analytical hurdles associated with VLC-PUFA-CoAs, offering researchers a reliable tool to explore their physiological and pathological roles. The causality behind each experimental choice is detailed, ensuring scientific integrity and enabling adaptation to specific research needs.
Core Principles and Method Overview
The accurate quantification of C30:5 acyl-CoA necessitates a meticulously designed workflow that minimizes analyte degradation and maximizes detection sensitivity. The core principles of this method are:
-
Rapid Metabolic Quenching: Immediate cessation of enzymatic activity is paramount to preserve the in vivo acyl-CoA profile.
-
Efficient and Selective Extraction: A robust extraction procedure is employed to isolate acyl-CoAs from the complex biological matrix while minimizing the co-extraction of interfering substances.
-
Stable Isotope Dilution: The use of a suitable internal standard is crucial for correcting for analyte losses during sample preparation and for mitigating matrix effects during LC-MS/MS analysis.
-
Optimized Chromatographic Separation: A reversed-phase liquid chromatography method is tailored to resolve the highly hydrophobic C30:5 acyl-CoA from other lipid species.
-
Highly Specific and Sensitive Mass Spectrometric Detection: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for detecting trace levels of the target analyte.
The overall experimental workflow is depicted in the following diagram:
Figure 1: Overall experimental workflow for the detection of C30:5 acyl-CoA.
Materials and Reagents
Chemicals and Solvents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate (≥99%)
-
Heptadecanoyl-CoA (C17:0) (Internal Standard)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Instrumentation
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Cryogenic homogenizer (e.g., bead beater)
-
Nitrogen evaporator
-
Centrifuge capable of 4°C
Detailed Experimental Protocol
PART 1: Sample Preparation - The Foundation of Reliable Quantification
The sample preparation phase is the most critical part of the workflow, as C30:5 acyl-CoA is susceptible to both enzymatic and chemical degradation. The following protocol is designed to mitigate these risks.
1.1 Metabolic Quenching and Tissue Homogenization
-
Rationale: Immediate freezing in liquid nitrogen halts all enzymatic activity, providing a snapshot of the metabolic state at the time of collection.[3] Cryogenic homogenization prevents thawing and subsequent degradation.
-
Protocol:
-
Excise tissue samples (10-50 mg) and immediately freeze-clamp them in liquid nitrogen.
-
Pre-chill all homogenization vials and beads in liquid nitrogen.
-
Transfer the frozen tissue to the pre-chilled vial.
-
Homogenize the tissue to a fine powder using a cryogenic bead beater.
-
1.2 Lipid Extraction
-
Rationale: An acidified organic solvent mixture is used to simultaneously precipitate proteins and extract the polar acyl-CoA species.[5] The low pH helps to maintain the stability of the thioester bond.
-
Protocol:
-
To the powdered tissue, add 1 mL of ice-cold extraction buffer (Acetonitrile:Methanol:Water, 40:40:20, v/v/v with 0.1% formic acid).
-
Spike the mixture with the internal standard, C17:0 acyl-CoA, to a final concentration of 100 nM. The use of an odd-chain acyl-CoA is recommended as it is not naturally abundant in most biological systems.[5]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
1.3 Solid-Phase Extraction (SPE) for Sample Cleanup
-
Rationale: SPE is employed to remove salts and other interfering compounds that can cause ion suppression in the mass spectrometer, thereby enhancing the signal-to-noise ratio for the target analyte.[6]
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the lipid extraction step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC-MS/MS method below).
-
PART 2: LC-MS/MS Analysis - Separation and Detection
2.1 UPLC Separation
-
Rationale: A C18 reversed-phase column is ideal for separating hydrophobic molecules like very-long-chain acyl-CoAs. A gradient elution with a mobile phase containing a weak acid (formic acid) or a salt (ammonium acetate) improves peak shape and ionization efficiency.[5]
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate
-
-
2.2 Tandem Mass Spectrometry (MS/MS) Detection
-
Rationale: ESI in positive ion mode is effective for ionizing acyl-CoAs. The characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine moiety, provides a highly specific fragmentation pattern for detection in MRM mode.[5][7]
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
The precursor ion (Q1) for C30:5 acyl-CoA will be its [M+H]+ adduct. The exact mass will need to be calculated based on its chemical formula (C51H82N7O17P3S).
-
The product ion (Q3) will be the fragment resulting from the neutral loss of 507 Da.
-
The MRM transition for the internal standard (C17:0 acyl-CoA) should also be monitored.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C30:5 Acyl-CoA | Calculated [M+H]+ | Precursor - 507.1 | 50 | Optimized |
| C17:0 Acyl-CoA (IS) | 1008.5 | 501.4 | 50 | 45 |
Table 1: Proposed MRM transitions for C30:5 acyl-CoA and the internal standard. Note: The exact m/z values and collision energy for C30:5 acyl-CoA will need to be empirically determined due to the lack of a commercial standard.
PART 3: Data Analysis and Method Validation
3.1 Quantification
Quantification is achieved by calculating the peak area ratio of the analyte (C30:5 acyl-CoA) to the internal standard (C17:0 acyl-CoA). A calibration curve should be constructed using a surrogate analyte with similar chemical properties if a C30:5 acyl-CoA standard is not available.
3.2 Method Validation
A rigorous validation of the method is essential to ensure data quality and reliability. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared over the expected concentration range. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by analyzing samples with decreasing concentrations of the analyte. The LOD is typically defined as a signal-to-noise ratio of 3, while the LOQ is a signal-to-noise ratio of 10.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. Intraday and interday precision should be assessed.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample.
-
Stability: The stability of C30:5 acyl-CoA in the biological matrix and in the final extract should be assessed under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal Intensity | Inefficient extraction or ionization. | Optimize extraction solvent and pH. Check MS tune and ESI parameters. |
| Analyte degradation. | Ensure rapid quenching and maintain low temperatures during sample preparation. | |
| High Background Noise | Matrix interference. | Optimize SPE cleanup. Adjust chromatographic gradient for better separation. |
| Poor Peak Shape | Inappropriate mobile phase or column. | Optimize mobile phase pH and organic solvent composition. Use a new column. |
| High Variability | Inconsistent sample preparation. | Ensure precise and consistent execution of the protocol, especially the internal standard spiking step. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the detection of the novel and challenging analyte, C30:5 acyl-CoA. By combining a meticulous sample preparation strategy with the power of modern LC-MS/MS, this method offers the necessary sensitivity and specificity to enable researchers to delve into the unexplored roles of very-long-chain polyunsaturated acyl-CoAs in health and disease. The principles and protocols outlined herein can be adapted for the analysis of other challenging lipid species, furthering our understanding of the complex and dynamic lipidome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Application Notes and Protocols: (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Introduction: Unraveling the Role of a Very-Long-Chain Polyunsaturated Fatty Acyl-CoA
(2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family. These molecules are critical intermediates in lipid metabolism, serving as substrates for elongation and desaturation enzymes that produce the long-chain fatty acids essential for various biological functions.[1] VLC-PUFAs are integral components of cellular membranes, particularly in the nervous system and retina, and are precursors to signaling molecules like eicosanoids.[2] The specific structure of this compound, with its 30-carbon backbone and five double bonds, suggests a role in specialized metabolic pathways, likely as a substrate for the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.[3][4]
These application notes provide a comprehensive guide for researchers utilizing this compound in vitro. The primary application detailed herein is its use as a substrate in enzyme activity assays, particularly for characterizing fatty acid elongases.
Physicochemical Properties and Handling
Long-chain polyunsaturated fatty acyl-CoAs are susceptible to oxidation and hydrolysis. Proper handling and storage are paramount to ensure the integrity of the molecule for experimental use.
| Property | Recommendation | Rationale |
| Storage | Store at -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the polyunsaturated acyl chain and prevents hydrolysis. |
| Solubility | Soluble in aqueous buffers. Prepare fresh solutions for each experiment. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Handling | Use glass syringes or pipette tips with low protein binding. Avoid vigorous vortexing. | Prevents loss of material due to adsorption to plastic surfaces and minimizes micelle formation. |
| Purity | Confirm purity using techniques like HPLC or mass spectrometry before use. | Ensures that observed enzymatic activity is due to the specific substrate. |
Core Application: In Vitro Fatty Acid Elongase (ELOVL) Assays
The central in vitro application of this compound is as a substrate to measure the activity of ELOVL enzymes. These enzymes catalyze the rate-limiting condensation step in the fatty acid elongation cycle, adding a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate.[4]
Scientific Rationale
The ELOVL enzyme family exhibits substrate specificity based on the chain length and degree of unsaturation of the fatty acyl-CoA.[5] By using this compound as a substrate, researchers can:
-
Characterize Novel Elongases: Determine if a newly identified enzyme can elongate this specific VLC-PUFA-CoA.
-
Profile Substrate Specificity: Compare the activity of a known ELOVL enzyme with this substrate versus other fatty acyl-CoAs to understand its substrate preference.
-
Screen for Inhibitors/Activators: Identify compounds that modulate the activity of ELOVL enzymes involved in VLC-PUFA metabolism.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro ELOVL assay using this compound as a substrate.
Caption: Workflow for an in vitro ELOVL enzyme assay.
Detailed Protocol: ELOVL Activity Assay
This protocol is a template and may require optimization depending on the specific enzyme source and experimental goals.
Preparation of Microsomal Fractions (Enzyme Source)
Microsomes, which are vesicles of endoplasmic reticulum, are a common source of ELOVL enzymes.[2]
-
Source Material: Tissues known to express ELOVLs (e.g., liver, brain) or cell lines overexpressing a specific ELOVL enzyme.
-
Procedure:
-
Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate pH 7.2) and determine the protein concentration (e.g., using a BCA assay).
-
Store aliquots at -80°C until use.
-
In Vitro Elongation Reaction
-
Reaction Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| Potassium Phosphate Buffer (pH 7.2) | 1 M | 100 mM | Maintains optimal pH for enzyme activity. |
| This compound | 1 mM | 10-50 µM | The substrate to be elongated. |
| [2-14C]Malonyl-CoA | 1 mM (50-60 mCi/mmol) | 50-100 µM | The donor of the two-carbon unit. Radiolabel allows for product detection. |
| NADPH | 100 mM | 1 mM | Essential cofactor for the reductive steps of the elongation cycle. |
| Microsomal Protein | 1-5 mg/mL | 50-100 µg | Source of the ELOVL enzyme. |
| Bovine Serum Albumin (fatty acid-free) | 10 mg/mL | 0.1 mg/mL | Binds fatty acyl-CoAs, preventing micelle formation and improving availability. |
| Total Reaction Volume | 100 µL |
-
Procedure:
-
On ice, combine the buffer, NADPH, BSA, and microsomal protein in a microcentrifuge tube.
-
Add the this compound substrate.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding [2-14C]malonyl-CoA.
-
Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure initial velocity conditions.
-
Terminate the reaction by adding 25 µL of 2.5 M KOH.
-
Saponify the fatty acyl-CoAs by heating at 65°C for 30 minutes.
-
Product Extraction and Detection
-
Procedure:
-
Cool the reaction tubes to room temperature.
-
Acidify the reaction by adding 50 µL of 5 M HCl.
-
Extract the free fatty acids by adding 500 µL of hexane and vortexing thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane phase to a scintillation vial.
-
Repeat the extraction (steps 3-5) twice more, pooling the hexane phases.
-
Evaporate the hexane under a stream of nitrogen.
-
Add scintillation cocktail to the vial and quantify the incorporated radioactivity using a scintillation counter.
-
Data Interpretation and Controls
-
Negative Controls:
-
No substrate: A reaction mix without this compound to measure background incorporation of malonyl-CoA.
-
Boiled enzyme: A reaction with heat-inactivated microsomes to ensure the observed activity is enzymatic.
-
No NADPH: A reaction without the essential cofactor to confirm the dependence of the elongation process on NADPH.
-
-
Data Analysis:
-
Enzyme activity is typically expressed as pmol or nmol of malonyl-CoA incorporated per minute per mg of protein.
-
By varying the concentration of this compound, kinetic parameters such as Km and Vmax can be determined to characterize the enzyme's affinity for this substrate.
-
Alternative Detection Methods
For non-radioactive detection, LC-MS/MS can be employed. This requires modification of the workup procedure to analyze the intact elongated fatty acyl-CoA product. This method offers higher specificity and can distinguish between different elongation products.
Postulated Metabolic Pathway
The following diagram illustrates the potential position of this compound within a hypothetical VLC-PUFA biosynthetic pathway.
Caption: Hypothetical role in fatty acid elongation.
Conclusion
This compound is a valuable tool for investigating the biochemistry of fatty acid metabolism. Its primary in vitro application is as a specific substrate for assaying the activity of ELOVL enzymes, enabling detailed characterization of their function and the screening of potential therapeutic modulators. The protocols and principles outlined in these notes provide a robust framework for researchers to employ this molecule in their studies of lipid biosynthesis and its role in health and disease.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Welcome to the technical support center for the quantification of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this very long-chain polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of this compound particularly challenging?
The quantification of this compound, a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), presents a unique set of analytical hurdles. Its long acyl chain (30 carbons) and multiple double bonds (penta-unsaturated) contribute to its low abundance and instability, making it susceptible to oxidation. Furthermore, its amphipathic nature, with a polar CoA head and a long non-polar tail, can lead to poor chromatographic peak shape and ion suppression in mass spectrometry.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of long-chain acyl-CoAs.[1][2][3] This technique allows for the separation of the analyte from complex biological matrices, followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern. Gas chromatography (GC) is generally not suitable for intact acyl-CoAs due to their low volatility and thermal instability.[4]
Q3: I am not getting any signal for my this compound standard. What could be the issue?
Several factors could contribute to a lack of signal. Firstly, confirm the integrity of your standard. Very long-chain polyunsaturated acyl-CoAs are prone to degradation. Ensure it has been stored correctly, typically at -80°C, and minimize freeze-thaw cycles.[5] Secondly, verify your LC-MS/MS parameters. The ionization efficiency of long-chain acyl-CoAs can be low. Positive electrospray ionization (ESI+) is commonly used.[1][6] Finally, check your sample preparation procedure for any potential loss of the analyte.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the quantification of this compound.
Problem 1: Low or No Analyte Recovery During Sample Preparation
Possible Causes:
-
Inefficient Extraction: The long acyl chain of this compound may lead to incomplete extraction from the biological matrix.
-
Analyte Degradation: The multiple double bonds make the molecule susceptible to oxidation during sample processing.
-
Adsorption to Surfaces: The amphipathic nature of the molecule can cause it to adhere to plasticware and glassware.
Solutions:
-
Optimize Extraction Solvent: A mixture of organic solvents, such as isopropanol and acetonitrile, is often used for acyl-CoA extraction. Consider testing different solvent ratios to improve recovery.
-
Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in your extraction solvent to prevent oxidative degradation.
-
Pre-cool Solvents and Samples: Perform all extraction steps on ice to minimize enzymatic and chemical degradation.
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes to reduce sample loss due to adsorption.
-
Solid-Phase Extraction (SPE): A fast SPE method can be employed for sample cleanup and concentration, which has been shown to be effective for long-chain acyl-CoAs.[1][3]
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes:
-
Secondary Interactions: The polar CoA moiety can interact with active sites on the column, leading to peak tailing.
-
Inappropriate Column Chemistry: Not all reversed-phase columns are suitable for the separation of long-chain acyl-CoAs.
-
Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape.
Solutions:
-
High pH Reversed-Phase Chromatography: Using a C18 reversed-phase column at a high pH (e.g., 10.5) with an ammonium hydroxide and acetonitrile gradient can improve peak shape and resolution for long-chain acyl-CoAs.[3]
-
Ion-Pairing Chromatography: While less common now with improved column technologies, ion-pairing reagents can be used to mask the charge on the CoA group and improve peak shape.
-
Optimize Gradient Elution: A shallow and optimized gradient can improve the separation of the analyte from other matrix components and enhance peak shape.
Problem 3: Low Sensitivity and High Background in Mass Spectrometry
Possible Causes:
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity.
-
Inefficient Ionization: The large and complex structure of this compound may not ionize efficiently under standard ESI conditions.
-
Suboptimal MS/MS Transitions: The chosen precursor and product ions for selected reaction monitoring (SRM) may not be the most intense or specific.
Solutions:
-
Improve Chromatographic Separation: Better separation of the analyte from the matrix will reduce ion suppression.[2]
-
Optimize ESI Source Parameters: Systematically optimize parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your analyte.
-
Confirm MS/MS Transitions: Infuse a standard solution of this compound to determine the most abundant and specific precursor and product ions. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern.[1][3]
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
-
Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid in water) containing an internal standard.
-
Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 2% methanol in water).
-
Elute the acyl-CoAs with a stronger organic solvent (e.g., 80% acetonitrile in water).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: LC-MS/MS Quantification
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for high pH conditions.
-
Mobile Phase A: 15 mM Ammonium hydroxide in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Table 1: Example SRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| Internal Standard (e.g., C17:0-CoA) | Known m/z | Known m/z | Optimized value |
Note: The exact m/z values for the target analyte need to be determined by direct infusion of a standard.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting low signal issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
improving stability of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in solution
Welcome to the technical support guide for (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this very-long-chain polyunsaturated fatty acyl-CoA in solution. Due to its molecular structure, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The two main degradation pathways are hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain. Acyl-CoAs are generally unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions, which can lead to the cleavage of the thioester linkage.[1] The multiple double bonds in the fatty acyl chain make it highly susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, or trace metal ions.[2][3]
Q2: What is the recommended method for storing this compound?
A2: For long-term stability, it is crucial to store this compound under conditions that minimize both hydrolysis and oxidation. If provided as a powder, it is best to dissolve it in a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol, and store it at -80°C.[4][5][6] The solution should be stored in a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[6] It is also advisable to overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[6]
Q3: Can I store this compound in an aqueous buffer for my experiments?
A3: While many experiments require the use of aqueous buffers, prolonged storage in such solutions is not recommended due to the risk of hydrolysis.[1] If you must prepare an aqueous stock, it should be made fresh for each experiment and used immediately. The pH of the buffer should be kept slightly acidic to neutral (pH 6.0-7.5) to minimize the rate of hydrolysis. For short-term storage during an experiment, keep the solution on ice and protected from light.
Q4: What precautions should I take during my experimental workflow to maintain the stability of this compound?
A4: To minimize degradation during your experiments, it is important to handle the compound with care. Use glass or stainless steel syringes and pipette tips for transfers, as organic solvents can leach plasticizers from standard plastic tips.[6] When preparing dilutions or adding the compound to your experimental system, do so on ice to reduce thermal degradation. If your experiment is sensitive to oxidation, consider de-gassing your buffers and running the experiment under an inert atmosphere.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Problem: Inconsistent or non-reproducible experimental results.
| Potential Cause | Recommended Solution |
| Degradation of stock solution | Prepare fresh stock solutions more frequently. Verify the integrity of your stock using an analytical method like LC-MS/MS. |
| Inconsistent handling procedures | Standardize your experimental protocol. Ensure all users are following the same steps for thawing, dilution, and addition to the assay. |
| Oxidation during the experiment | Add a suitable antioxidant (e.g., BHT or Vitamin E) to your experimental system, if compatible. De-gas buffers and work under an inert atmosphere. |
Problem: Evidence of degradation in analytical results (e.g., unexpected peaks in LC-MS/MS).
| Potential Cause | Recommended Solution |
| Hydrolysis of the thioester bond | This will result in the appearance of free coenzyme A and the corresponding free fatty acid. Ensure the pH of your solutions is appropriate and minimize time in aqueous buffers. |
| Oxidation of the fatty acyl chain | This can lead to a variety of oxidized byproducts. Protect your samples from light and air. Use amber vials and overlay with inert gas. |
| Degradation during sample preparation for analysis | Keep samples on ice or at 4°C throughout the extraction and preparation process. Minimize the time between sample collection and analysis. |
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for stability issues.
Detailed Protocols
Protocol 1: Recommended Handling and Storage
-
Receiving the Compound: Upon receipt, if the compound is in a powdered form, immediately store it at -80°C. If it is already in an organic solvent, store it at -80°C.
-
Preparing a Stock Solution: a. Allow the vial to warm to room temperature before opening to prevent condensation of moisture. b. Dissolve the powder in a suitable organic solvent (e.g., ethanol) to a desired concentration. c. Flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) before sealing. d. Wrap the vial in aluminum foil to protect it from light. e. Store the stock solution at -80°C.
-
Using the Stock Solution: a. When ready to use, thaw the stock solution on ice. b. Use a glass or stainless-steel syringe to withdraw the required volume. c. Immediately re-flush the headspace of the stock solution vial with inert gas, seal, and return to -80°C storage. d. Prepare working solutions by diluting the stock in the appropriate buffer immediately before use. Keep working solutions on ice.
Protocol 2: Assessment of Integrity by LC-MS/MS
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrumentation.
-
Sample Preparation: a. Extract the acyl-CoA from your experimental sample using a suitable method, such as solid-phase extraction or protein precipitation with acetonitrile.[1] b. Perform all extraction steps at 4°C. c. Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solution compatible with your LC method (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[1]
-
Liquid Chromatography: a. Use a C18 reversed-phase column. b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Monitor for the parent ion of this compound and its characteristic fragment ions. c. Also, monitor for the parent ions of potential degradation products, such as free coenzyme A and the free fatty acid.
Technical Deep Dive: Mechanisms of Degradation
Understanding the chemical basis of instability is key to preventing it.
Hydrolysis
The thioester bond in acyl-CoAs is susceptible to nucleophilic attack by water, leading to its cleavage. This reaction is catalyzed by both acid and base, but the rate is significantly higher at alkaline pH.
Oxidation
The polyunsaturated chain of this compound is prone to auto-oxidation, a free radical-mediated process. The presence of multiple double bonds creates sites that are susceptible to hydrogen abstraction, initiating a chain reaction that leads to the formation of lipid hydroperoxides and other degradation products.[2] This process is accelerated by heat, light, and the presence of metal ions.
Degradation Pathways Diagram
Caption: Primary degradation pathways of the target molecule.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
Technical Support Center: Mass Spectrometry of Very Long-Chain Acyl-CoAs
Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific and often complex challenges encountered during the mass spectrometry analysis of very long-chain acyl-CoAs (VLC-ACoAs). This guide is structured in a question-and-answer format to provide direct, actionable solutions to common issues, grounded in scientific principles and field-proven expertise.
Section 1: Sample Preparation and Extraction
The journey to accurate VLC-ACoA analysis begins with robust sample preparation. The low cellular abundance and inherent instability of these molecules demand meticulous extraction techniques to ensure reliable quantification and prevent degradation.
Question 1: I'm experiencing low recovery of my VLC-ACoAs from tissue or cell samples. What are the critical factors in the extraction protocol that I should optimize?
Answer: Low recovery of VLC-ACoAs is a frequent challenge, often stemming from suboptimal extraction procedures. The key is to efficiently lyse the cells or tissue while simultaneously precipitating proteins and preventing enzymatic degradation of the target analytes.
Causality and Expert Insights:
VLC-ACoAs are amphipathic molecules, meaning they have both hydrophobic (the long acyl chain) and hydrophilic (the Coenzyme A moiety) parts. A successful extraction solvent system must accommodate this dual nature. Furthermore, these molecules are susceptible to hydrolysis, so rapid inactivation of cellular enzymes is crucial.
A widely adopted and effective method involves a two-phase liquid-liquid extraction. Here’s a breakdown of a validated protocol and the reasoning behind each step:
Recommended Protocol: Two-Phase Liquid-Liquid Extraction
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in a pre-chilled glass homogenizer with an ice-cold acidic buffer, such as 100 mM KH2PO4 (pH 4.9). The low pH helps to denature enzymes that could degrade the acyl-CoAs.
-
Extraction Solvent Addition: Add a mixture of organic solvents. A common combination is a 2:1:0.8 (v/v/v) mixture of methanol, methyl-tert-butyl ether (MTBE), and water. The methanol helps to disrupt protein binding, while the MTBE is an excellent solvent for the long acyl chains.
-
Vigorous Mixing: Vortex the mixture vigorously for at least 5 minutes. This ensures thorough mixing and facilitates the transfer of VLC-ACoAs into the organic phase.
-
Phase Separation: Centrifuge the homogenate at a low speed (e.g., 3000 x g) for 10 minutes at 4°C. This will separate the mixture into three phases: a lower aqueous phase containing polar metabolites, a middle protein pellet, and an upper organic phase containing lipids and the VLC-ACoAs.
-
Supernatant Collection: Carefully collect the upper organic phase.
-
Re-extraction (Optional but Recommended): To maximize recovery, re-extract the remaining aqueous phase and protein pellet with a smaller volume of the organic solvent mixture.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, as this can lead to degradation.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS system, typically a mixture of the initial mobile phase. For medium to long-chain acyl-CoAs, dissolving the extract in an ammonium acetate buffer with 20% acetonitrile can be effective.[1]
Question 2: My VLC-ACoA standards seem to be degrading in the autosampler. How can I improve their stability?
Answer: The stability of acyl-CoAs in solution is a critical consideration, especially during long analytical runs. The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at neutral or alkaline pH.
Causality and Expert Insights:
To maintain the integrity of your standards and samples, it is crucial to control the pH of the reconstitution solvent and the temperature of the autosampler.
Recommendations for Enhancing Stability:
-
Acidic pH: Reconstitute your standards and samples in a slightly acidic buffer. A 50 mM ammonium acetate solution at pH 6.8 has been shown to provide good stability.[1]
-
Low Temperature: Maintain your autosampler at a low temperature, typically 4°C, to slow down any potential degradation.[1]
-
Solvent Composition: The stability of acyl-CoAs can also be influenced by the organic solvent in the reconstitution solution. While some organic content is necessary for solubility, high concentrations can sometimes accelerate degradation. It is advisable to empirically test the stability in different solvent compositions.
Data Summary: Acyl-CoA Stability in Different Solvents
| Solvent | pH | Average Coefficient of Variation (CV) over 48h at 4°C |
| Water | ~7.0 | Higher CV, indicating lower stability |
| 50 mM Ammonium Acetate | 4.0 | Lower CV, indicating higher stability |
| 50 mM Ammonium Acetate | 6.8 | Lowest CV, indicating optimal stability[1] |
| 50% Methanol/Water | ~7.0 | Moderate CV |
This table summarizes the general trend of acyl-CoA stability. Actual CVs will vary depending on the specific acyl-CoA and experimental conditions.
Section 2: Liquid Chromatography
The complexity of biological matrices necessitates high-resolution chromatographic separation to distinguish VLC-ACoAs from isobaric interferences and other lipid species.
Question 3: I'm observing poor chromatographic peak shape and resolution for my VLC-ACoAs. What are the key parameters to optimize in my LC method?
Answer: Achieving good peak shape and resolution for VLC-ACoAs, which often co-elute with other lipids, requires careful optimization of the stationary phase, mobile phase, and gradient conditions.
Causality and Expert Insights:
VLC-ACoAs are best separated using reversed-phase chromatography. The long acyl chains provide strong hydrophobic retention. The choice of column and mobile phase pH are critical for achieving sharp, symmetrical peaks.
Key Optimization Parameters:
-
Stationary Phase: A C18 reversed-phase column is a common and effective choice for separating VLC-ACoAs.[2][3] For very long chains, a C8 or C4 column might also be suitable.[4][5]
-
Mobile Phase pH: A slightly basic mobile phase can improve peak shape and retention time reproducibility. The use of 15 mM ammonium hydroxide (NH4OH) in both the aqueous and organic mobile phases has been shown to be effective.[4] Another approach is to use a high pH mobile phase (around 10.5) with an ammonium hydroxide and acetonitrile gradient.[2]
-
Gradient Elution: A shallow gradient is crucial for separating VLC-ACoAs with small differences in chain length or saturation. Start with a lower percentage of organic solvent and slowly increase it to allow for the separation of these closely related species.
-
Flow Rate and Column Temperature: A lower flow rate (e.g., 0.4 ml/min) can improve separation efficiency.[4] Maintaining a consistent and slightly elevated column temperature (e.g., 30-40°C) can reduce viscosity and improve peak shape.
Illustrative LC Workflow for VLC-ACoA Analysis
Caption: A typical experimental workflow for LC-MS analysis of VLC-ACoAs.
Section 3: Mass Spectrometry
The mass spectrometer is the heart of the analysis, providing the sensitivity and specificity needed to detect and quantify low-abundance VLC-ACoAs.
Question 4: I'm struggling with low signal intensity and poor ionization of my VLC-ACoAs. What can I do to improve this?
Answer: Low ionization efficiency is a common hurdle for VLC-ACoAs due to their molecular structure. Optimizing the ionization source parameters and the mobile phase composition can significantly enhance signal intensity.
Causality and Expert Insights:
Electrospray ionization (ESI) is the most common ionization technique for acyl-CoAs. Both positive and negative ion modes can be used, but positive mode is often preferred for its robustness and the characteristic fragmentation patterns it produces.
Strategies for Enhancing Ionization:
-
Ionization Mode: Positive ESI is generally recommended.[2][4]
-
Mobile Phase Additives: The presence of an electrolyte in the mobile phase is crucial for efficient ionization. Ammonium formate or ammonium hydroxide are excellent choices as they are volatile and compatible with mass spectrometry.[3][6]
-
Source Parameters: Optimize the following parameters on your mass spectrometer:
-
In-Source Fragmentation: In some cases, controlled in-source fragmentation can be used to generate characteristic fragment ions, which can then be used for selective detection.[3]
Question 5: How do I identify and confirm the presence of VLC-ACoAs in my samples, and what is the best way to quantify them?
Answer: The identification and quantification of VLC-ACoAs are best achieved using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).
Causality and Expert Insights:
VLC-ACoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. Upon collision-induced dissociation (CID), they undergo a neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP moiety.[7][8] This highly specific fragmentation is the basis for their selective detection and quantification.
Workflow for Identification and Quantification:
-
Full Scan Analysis: Initially, perform a full scan analysis to identify the protonated molecular ions ([M+H]+) of the expected VLC-ACoAs.
-
Product Ion Scan: Perform a product ion scan on the suspected precursor ions to confirm the characteristic neutral loss of 507 Da.
-
MRM Method Development: Once the precursor and product ions are confirmed, develop an MRM method for each VLC-ACoA you want to quantify. The MRM transition will be the precursor ion m/z -> product ion m/z.
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. If not available, a closely related acyl-CoA can be used as an internal standard.[4]
Characteristic Fragmentation of VLC-ACoAs
Caption: The characteristic fragmentation of VLC-ACoAs in positive ion mode MS/MS.
Common MRM Transitions for VLC-ACoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| C20:0-CoA | 1062.6 | 555.6 |
| C22:0-CoA | 1090.6 | 583.6 |
| C24:0-CoA | 1118.7 | 611.7 |
| C26:0-CoA | 1146.7 | 639.7 |
Note: These are theoretical m/z values and may vary slightly depending on the instrument calibration.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of C30:5 Acyl-CoA Isomers
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the complex challenge of separating C30:5 acyl-CoA isomers. We will move beyond generic protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your methods effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust analytical method for long-chain polyunsaturated acyl-CoAs.
Q1: What is the most effective chromatographic technique for separating C30:5 acyl-CoA isomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective technique for this application.[1][2][3] The separation in RP-HPLC is driven by hydrophobic interactions between the analyte and the stationary phase.[3] This principle is ideal for acyl-CoAs, as it allows for separation based on the length and degree of unsaturation of the fatty acyl chain.[1] Longer, more saturated chains will have stronger hydrophobic interactions and thus longer retention times, while shorter or more unsaturated chains (containing cis double bonds that introduce kinks) will elute earlier.[4]
Q2: How do I select the optimal stationary phase (column) for C30:5 acyl-CoA isomers?
The choice of stationary phase is critical and depends on the specific isomers you are trying to resolve.
-
C18 Columns: These are the workhorse of reversed-phase chromatography and a good starting point.[1] They provide excellent retention for a wide range of lipids.
-
C30 Columns: For very-long-chain polyunsaturated acyl-CoAs like C30:5, a C30 stationary phase is often more suitable.[1] The longer alkyl chains of the C30 phase offer enhanced shape selectivity, which can be crucial for resolving isomers with subtle structural differences, such as the position of double bonds.[5] The increased hydrophobicity also provides greater retention for these highly nonpolar molecules, allowing for more effective gradient elution.[1]
| Stationary Phase | Primary Application | Advantages for C30:5 Acyl-CoAs | Considerations |
| C18 (Octadecylsilyl) | General purpose lipidomics, separation by chain length and unsaturation.[1][6] | Good starting point, widely available, well-characterized. | May provide insufficient resolution for positional or geometric isomers of very-long-chain species. |
| C30 (Triacontylsilyl) | Highly hydrophobic and structurally complex lipids (e.g., carotenoids, sterol esters).[1] | Enhanced retention and shape selectivity for long acyl chains; improved resolution of geometric and positional isomers.[5] | Longer equilibration times may be required; may provide excessive retention if not properly optimized. |
Q3: What is a recommended starting mobile phase composition for an LC-MS/MS workflow?
A binary solvent gradient is standard for acyl-CoA analysis. The mobile phase must be compatible with electrospray ionization (ESI) for mass spectrometry detection.
-
Mobile Phase A (Aqueous): Water containing a volatile buffer such as 5-10 mM ammonium acetate or ammonium formate.[2][7][8] The buffer is crucial for controlling the pH to ensure a consistent charge state of the acyl-CoA molecules and for promoting the formation of ions [M+H]⁺ in positive mode ESI.[9]
-
Mobile Phase B (Organic): A mixture of organic solvents, typically acetonitrile and isopropanol (e.g., 1:2 v/v).[6] Acetonitrile is a common organic modifier, while isopropanol is added to increase solvent strength for eluting highly hydrophobic lipids like C30:5 acyl-CoA.[1]
A typical gradient starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute analytes based on their hydrophobicity.[10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving specific problems encountered during method development.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape compromises resolution and reduces sensitivity. It is often a sign of undesirable secondary chemical interactions.
Q: My peaks are tailing significantly. What are the likely causes and solutions?
-
Cause A: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar phosphate groups of the Coenzyme A moiety.
-
Cause B: Analyte Interaction with Metal Surfaces. The phosphate groups in acyl-CoAs can chelate with stainless steel components in the HPLC system (e.g., tubing, frits), leading to peak tailing.[1]
-
Solution: If possible, use a biocompatible HPLC system with PEEK tubing and components to minimize metal exposure. While less common, the addition of a weak chelating agent to the mobile phase could be considered, but its compatibility with MS must be thoroughly evaluated.
-
-
Cause C: Inconsistent Analyte Charge State. If the mobile phase pH is close to the pKa of your analyte, a mixed population of ionized and neutral forms can exist, leading to peak broadening.[1]
-
Solution: Ensure your mobile phase is buffered at a pH at least 1.5-2 units away from the analyte's pKa to maintain a single, consistent charge state.[9]
-
Problem 2: Co-elution of Isomers
The primary challenge with C30:5 acyl-CoAs is resolving isomers, particularly those differing only in the position of their five double bonds.
Q: I cannot separate two critical C30:5 isomers. How can I improve resolution?
-
Cause A: Insufficient Stationary Phase Selectivity. A standard C18 column may not possess the necessary shape selectivity to differentiate between positional isomers of a long, flexible C30 chain.[12]
-
Solution 1: Switch to a C30 Column. As detailed in the FAQ, a C30 phase provides superior shape selectivity for long-chain molecules and can often resolve isomers that co-elute on a C18 column.[1][5]
-
Solution 2: Decrease Column Temperature. Lowering the column temperature (e.g., from 40°C to 30°C) can sometimes enhance selectivity. It increases the energetic differences in the hydrophobic interactions between the isomers and the stationary phase, potentially improving separation.
-
-
Cause B: Gradient is Too Steep. A rapid increase in the organic mobile phase percentage may not provide enough time for the column to resolve analytes with very similar retention behavior.
-
Solution: Employ a shallower gradient. Decrease the rate of change of %B over the elution window where your isomers appear. This increases the residence time of the analytes on the column, providing more opportunity for separation.[9]
-
Workflow for Optimizing Isomer Separation
Caption: Troubleshooting workflow for resolving co-eluting C30:5 acyl-CoA isomers.
Problem 3: Low Sensitivity and Poor MS Signal
Low signal intensity can prevent the detection and accurate quantification of low-abundance isomers.
Q: My signal-to-noise ratio is very low for my C30:5 peak in the mass spectrometer. What can I do?
-
Cause A: Ion Suppression. Co-eluting compounds from your sample matrix can compete for ionization in the ESI source, suppressing the signal of your analyte of interest.[4]
-
Solution 1: Improve Chromatographic Resolution. Any of the strategies discussed in "Problem 2" to better separate your analyte from matrix components will help reduce suppression.
-
Solution 2: Optimize Sample Preparation. Implement a solid-phase extraction (SPE) step to clean up your sample and remove interfering compounds before LC-MS analysis.[13]
-
-
Cause B: Suboptimal MS Parameters. The settings on the mass spectrometer itself may not be optimized for your specific molecule.
-
Solution: Perform an infusion of a C30:5 acyl-CoA standard to optimize MS parameters such as capillary voltage, gas flows, and collision energy for the specific precursor-product ion transition (MRM) you are monitoring.[4] For acyl-CoAs, the most abundant fragment ion in positive mode is typically from the neutral loss of the phosphorylated ADP moiety.[4]
-
-
Cause C: Inefficient Ionization in the Source. The mobile phase composition directly impacts the efficiency of ion formation.
Experimental Protocol: General Method for C30:5 Acyl-CoA Analysis
This protocol provides a starting point for your method development. It must be optimized for your specific instrumentation and sample type.
1. Sample Extraction and Preparation [13]
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Add 2-propanol and continue homogenization.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Purify and concentrate the acyl-CoAs using a solid-phase extraction (SPE) column (e.g., an oligonucleotide purification column).
-
Elute the acyl-CoAs with 2-propanol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 water:acetonitrile).
2. LC-MS/MS System Configuration
-
HPLC System: A UHPLC system capable of delivering stable gradients at high pressure.
-
Column: Start with a C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm) and switch to a C30 column if isomer resolution is insufficient.[5][6]
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
3. Chromatographic Conditions
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 99.5% Acetonitrile/Isopropanol (1:2, v/v), 0.5% Water, with 5 mM Ammonium Acetate.[6]
-
Flow Rate: 180-200 µL/min
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 20 2.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
4. Mass Spectrometry Conditions (Positive Ion Mode)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for your specific C30:5 Acyl-CoA.
-
Product Ion (Q3): The characteristic fragment resulting from the neutral loss of the pADP moiety (typically M-507).[4]
-
Optimization: Infuse a standard to determine optimal declustering potential (DP) and collision energy (CE).
Principle of Reversed-Phase Separation for Acyl-CoAs
Caption: Elution order in RP-HPLC is determined by hydrophobicity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. Screening of stationary phase selectivities for global lipid profiling by ultrahigh performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. aocs.org [aocs.org]
- 12. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low-Abundance Detection of (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Welcome to the technical support center for the analysis of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the detection and quantification of this and other low-abundance, very-long-chain polyunsaturated fatty acyl-CoAs. Here, we address common issues with in-depth, experience-driven advice and validated protocols.
Introduction: The Challenge of a Very-Long-Chain Acyl-CoA
This compound is a very-long-chain unsaturated fatty acyl-coenzyme A.[1] Like other long-chain acyl-CoAs (LCACoAs), it is a key metabolic intermediate.[2] However, its low physiological abundance and complex amphiphilic nature present significant analytical hurdles.[3][4] This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not detecting a signal for my target acyl-CoA. What are the most common reasons for complete signal loss?
A1: Complete signal loss is a frustrating but common issue when dealing with low-abundance analytes. The root cause often lies in one of three areas: sample preparation, analyte stability, or instrument sensitivity.
-
Inefficient Extraction: Very-long-chain acyl-CoAs are notoriously difficult to extract efficiently. Standard lipid extraction methods, like Folch or Bligh-Dyer, may not be optimal.[5][6] These molecules can be lost in the aqueous phase during biphasic extractions.[6] A robust extraction strategy is critical.[7]
-
Analyte Degradation: Acyl-CoAs are inherently unstable molecules, susceptible to hydrolysis, especially at non-optimal pH and temperature.[2][7] Careful handling and immediate processing of samples are paramount.
-
Insufficient Instrument Sensitivity: Your LC-MS/MS system may not be sensitive enough for the low concentrations of your target in the sample.[8][9] This necessitates method optimization to enhance signal intensity.
Q2: My signal is very weak and not consistently reproducible. How can I improve signal intensity and stability?
A2: Weak and variable signals are often linked to suboptimal extraction and analytical conditions. Here’s a multi-pronged approach to boost your signal:
1. Re-evaluate Your Extraction Protocol:
-
Solid-Phase Extraction (SPE): Incorporating an SPE step can significantly improve the purity of your sample and concentrate your analyte.[3][10] Mixed-mode or anion-exchange SPE cartridges are particularly effective for acyl-CoAs.[3][7]
-
Solvent Choice: A combination of acetonitrile and isopropanol followed by a phosphate buffer has been shown to yield high recoveries for a wide range of acyl-CoAs.[7]
2. Enhance Analyte Stability:
-
pH Control: Maintain a slightly acidic pH (around 4.9) during extraction and in your LC mobile phase to minimize hydrolysis.[2][10][11]
-
Temperature: Keep samples on ice throughout the preparation process.[2]
-
Vial Selection: Use glass vials instead of plastic, as acyl-CoAs can adsorb to plastic surfaces, leading to signal loss.[12]
3. Optimize Your LC-MS/MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally more efficient for long-chain acyl-CoAs.[2][13]
-
Mobile Phase Additives: The use of ammonium hydroxide in the mobile phase can enhance ionization and improve peak shape.[2]
-
Derivatization: For a significant boost in sensitivity, consider derivatization. Methylating the phosphate groups of the CoA moiety can improve chromatographic behavior and reduce analyte loss.[3]
Q3: What is the best way to extract very-long-chain acyl-CoAs from tissues?
A3: A multi-step extraction protocol combining solvent extraction with solid-phase extraction (SPE) is highly recommended for robust and reproducible results.[7][10]
Recommended Extraction Protocol:
-
Homogenization: Homogenize frozen tissue powder in an ice-cold potassium phosphate buffer (100 mM, pH 4.9).[2][10]
-
Solvent Extraction: Add a mixture of acetonitrile and 2-propanol and vortex thoroughly.[7][10]
-
Phase Separation: Centrifuge at 4°C to pellet cellular debris.
-
SPE Cleanup: Load the supernatant onto a pre-conditioned mixed-mode or anion-exchange SPE cartridge.[3][7]
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the acyl-CoAs with an appropriate solvent mixture, such as methanol/ammonium formate.[7]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial LC mobile phase.
Q4: How can I be sure that the peak I'm seeing is my target analyte and not an isomer or other interference?
A4: Unambiguous identification is crucial, especially in complex biological matrices.[8] Here’s how to increase your confidence:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help to distinguish your analyte from other compounds with similar nominal masses.[14]
-
Tandem Mass Spectrometry (MS/MS): Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity.[2] All acyl-CoAs share a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, which can be used for targeted detection.[11][15]
-
Chromatographic Separation: Optimize your liquid chromatography to separate isomers. A C18 reversed-phase column with a suitable gradient is a good starting point.[2]
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification and can help to confirm the identity of your analyte.[3]
Q5: I'm considering derivatization to improve detection. What are the pros and cons?
A5: Derivatization can be a powerful tool, but it's not without its drawbacks.
Pros:
-
Increased Sensitivity: Derivatization can significantly enhance the ionization efficiency of your analyte, leading to a much stronger signal.[11]
-
Improved Chromatography: By modifying the analyte, you can improve its peak shape and retention behavior.[3]
-
Reduced Analyte Loss: Derivatization can mask polar groups that are prone to adsorption on surfaces.[3]
Cons:
-
Additional Sample Preparation Steps: The derivatization reaction adds time and complexity to your workflow.
-
Potential for Byproducts: Incomplete reactions or side reactions can lead to the formation of byproducts that may interfere with your analysis.
-
Requires Method Re-optimization: You will need to re-optimize your LC-MS/MS method for the derivatized analyte.
A promising derivatization strategy for acyl-CoAs is phosphate methylation, which has been shown to provide full chromatographic coverage and good peak shape.[3]
Experimental Workflows and Data
LC-MS/MS Method Parameters for Long-Chain Acyl-CoA Analysis
The following table provides a starting point for developing your LC-MS/MS method. Optimization will be necessary for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 or C8 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm)[2] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[2] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[2] |
| Collision Energy | To be optimized for the specific analyte |
Visualizing the Workflow
Sample Preparation Workflow
Caption: A generalized workflow for the extraction and purification of long-chain acyl-CoAs from biological tissues.
Characteristic MS/MS Fragmentation of Acyl-CoAs
Caption: Common fragmentation pattern of acyl-CoAs in positive ion mode MS/MS, showing the characteristic neutral loss.[13]
References
- 1. This compound | Biotrend USA [biotrend.labm.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Lipidomics of Low-Abundant Species for Exploring Tumor Heterogeneity Guided by High-Resolution Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA during extraction
Welcome to the technical support guide for the handling and extraction of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a molecule of significant interest in metabolic research. However, its complex structure—featuring a highly unsaturated 30-carbon acyl chain and a chemically labile thioester bond—makes it exceptionally prone to degradation during sample preparation.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain the integrity of this molecule from sample collection to analysis, ensuring the accuracy and reproducibility of your results.
Core Principles for Preventing Degradation
The successful extraction of this compound hinges on simultaneously mitigating three primary degradation pathways: Oxidative Damage , Chemical Hydrolysis , and Enzymatic Degradation . Each step of your protocol must be designed to counter these threats.
Caption: Primary degradation pathways for VLC-PUFA-CoAs.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low or undetectable. What are the most likely causes?
Low recovery is a common and frustrating issue, typically stemming from one or more of the degradation pathways acting on the molecule during your workflow. The most common culprits are:
-
Enzymatic Degradation: Biological samples are rich in acyl-CoA thioesterases (ACOTs), enzymes that rapidly hydrolyze the thioester bond.[1][2] If not immediately and completely inactivated, these enzymes will decimate your target molecule.
-
Oxidation: The five double bonds in the acyl chain are highly susceptible to attack by oxygen, a process accelerated by light, heat, and the presence of transition metal ions.[3][4]
-
Chemical Hydrolysis: The thioester bond is inherently unstable outside of a narrow, slightly acidic pH range.[1][5] Using buffers with alkaline or strongly acidic pH will chemically cleave the bond.
To troubleshoot, review your entire process from the moment of sample collection. Ensure every step is performed rapidly, at ice-cold temperatures, and with the correct chemical environment to counter these factors.
Q2: How can I effectively prevent oxidation of the polyunsaturated acyl chain during extraction?
Preventing oxidation requires a multi-pronged approach to protect the vulnerable double bonds.
-
Work in a Low-Oxygen Environment: Whenever possible, purge solvents with an inert gas like nitrogen or argon before use. During sample evaporation steps, use a gentle stream of nitrogen rather than air.[6]
-
Use Antioxidants: Incorporate a potent antioxidant into your extraction solvents. Butylated hydroxytoluene (BHT) is a common and effective choice for lipid extractions. It acts as a free-radical scavenger, terminating the chain reactions of lipid peroxidation.[6]
-
Add a Metal Chelator: Divalent metal ions like iron (Fe²⁺) and copper (Cu²⁺) are powerful catalysts for lipid oxidation.[4][7] Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers will sequester these ions, rendering them inert.[8][9]
-
Protect from Light: Perform the extraction in a dimly lit room or use amber glass vials to prevent photo-oxidation.[3]
Q3: What is the optimal pH for my extraction buffers to prevent thioester bond hydrolysis?
The thioester bond in acyl-CoA molecules is most stable in a slightly acidic environment.[1]
-
Optimal Range: Maintain a pH between 4.0 and 6.8 for all aqueous solutions and buffers used during extraction and for final sample reconstitution.[1]
-
Recommended Buffer: An excellent choice for initial tissue homogenization is an ice-cold 100 mM potassium phosphate buffer (KH₂PO₄) at pH 4.9 .[10][11] This pH effectively minimizes chemical hydrolysis while also inhibiting the activity of many endogenous thioesterase enzymes.[1]
-
Avoid Alkaline Conditions: Any pH above 7.0 will significantly accelerate the rate of chemical hydrolysis, leading to substantial sample loss.[1]
Q4: How do I ensure complete and immediate inactivation of endogenous thioesterase enzymes?
This is arguably the most critical step. Enzymatic degradation is extremely rapid and must be halted instantly upon sample collection.
-
Metabolic Quenching: The goal is to stop all enzymatic activity immediately. For tissue samples, this is best achieved by snap-freezing in liquid nitrogen immediately after collection. For cultured cells, you can rapidly aspirate the media and add ice-cold methanol directly to the plate, followed by incubation at -80°C for 15 minutes to denature enzymes.[1]
-
Temperature Control: Keep the sample ice-cold (0-4°C) at all times. This includes all buffers, solvents, tubes, and centrifuge rotors.[1][10] Low temperatures dramatically slow the rate of enzymatic reactions.
-
Use of Organic Solvents: The extraction procedure itself should use organic solvents like acetonitrile and isopropanol. These solvents precipitate and denature proteins, including thioesterases, effectively removing them from the solution containing your analyte.[10][12][13]
Q5: How should I store my final, purified this compound extracts?
Proper storage is essential to prevent degradation over time.
-
Long-Term Storage (-80°C): For storage longer than a few hours, the best practice is to evaporate the solvent under a stream of nitrogen to obtain a dry pellet and store it at -80°C.[1] This minimizes both hydrolysis and oxidation.
-
Short-Term Storage (Autosampler): If samples must be stored in solution for analysis (e.g., in an LC-MS autosampler), keep them at 4°C.[1] Reconstitute the dry pellet in a slightly acidic buffer/methanol mixture just before analysis. Analyze samples as quickly as possible, as significant degradation of some acyl-CoA species can occur even at 4°C over 24 hours.[1][14]
-
Avoid Freeze-Thaw Cycles: Store samples in single-use aliquots to prevent repeated freezing and thawing, which can accelerate degradation.
Data Summary: Critical Parameters for Extraction
| Parameter | Recommended Condition | Rationale |
| Extraction Temperature | 0 - 4°C (On Ice) | Minimizes enzymatic activity and slows chemical degradation rates.[1][10] |
| Homogenization Buffer pH | 4.9 | Inhibits thioesterase activity and provides optimal stability for the thioester bond.[1][10] |
| Storage/Analysis pH | 4.0 - 6.8 | The pH range of maximum stability for the acyl-CoA thioester bond in aqueous solution.[1] |
| Key Additives | Antioxidant (e.g., BHT) Metal Chelator (e.g., EDTA) | Prevents oxidation of the PUFA chain by scavenging free radicals and sequestering catalytic metal ions.[6] |
| Long-Term Storage | Dry Pellet at -80°C | Provides the highest stability by removing water (preventing hydrolysis) and using low temperature to slow all chemical processes.[3] |
Recommended Protocol: Extraction from Tissue
This protocol integrates the principles discussed above and is adapted from established methods for extracting long-chain acyl-CoAs.[10][11][12]
Caption: Workflow for preventing degradation during extraction.
Materials:
-
Homogenization Buffer: Ice-cold 100 mM KH₂PO₄, pH 4.9, with 1 mM EDTA.
-
Extraction Solvents: HPLC-grade 2-Propanol and Acetonitrile. Prepare the acetonitrile with 50 µM BHT.
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl or similar anion exchange columns suitable for acyl-CoA purification.[11][12][15]
-
Standard lab equipment: Dounce homogenizer, refrigerated centrifuge, nitrogen evaporator.
Methodology:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it on dry ice.
-
Homogenization: Place the frozen tissue in a pre-chilled glass homogenizer on ice. Add 1 mL of ice-cold Homogenization Buffer and homogenize thoroughly until no visible tissue fragments remain.[10]
-
Solvent Extraction & Denaturation:
-
Clarification: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[15]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the acyl-CoAs, to a new clean tube, leaving the protein pellet behind.
-
Solid-Phase Extraction (SPE) Purification:
-
Concentration and Storage:
-
Evaporate the purified eluate to dryness under a gentle stream of nitrogen.[15]
-
For immediate analysis, reconstitute the pellet in a suitable mobile phase-compatible solvent (e.g., 50:50 methanol:water with a slightly acidic pH).
-
For long-term storage, cap the tube under nitrogen and place it at -80°C.
-
By rigorously applying these principles and protocols, you can significantly improve the recovery and integrity of this compound, leading to more reliable and accurate experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Lipid Oxidation in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. gfi.org [gfi.org]
- 8. mdpi.com [mdpi.com]
- 9. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Yield of Synthetic (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Welcome to the technical support center for the synthesis of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Here, we address common challenges and provide in-depth, field-proven solutions to enhance your experimental yield and purity.
Introduction to this compound Synthesis
This compound is a specialized unsaturated fatty acyl-CoA derivative.[1] The synthesis of such long-chain, polyunsaturated molecules presents unique challenges, primarily due to the inherent instability of the polyunsaturated fatty acid (PUFA) precursor and the specific requirements of the enzymatic or chemical activation step.[2] The conversion of a fatty acid to its activated acyl-CoA form is the essential first step for its involvement in most metabolic pathways.[3][4] This guide provides a structured approach to troubleshooting and optimizing this critical reaction.
Overall Synthesis Workflow
The most common and efficient method for synthesizing acyl-CoA esters is a chemo-enzymatic approach, which involves the activation of the free fatty acid using an acyl-CoA synthetase (ACS) enzyme. This process requires ATP and Coenzyme A (CoA) as co-substrates.[5]
Caption: General chemo-enzymatic synthesis workflow for acyl-CoA esters.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Category 1: Low or No Product Yield
Question: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Answer: Low or non-existent yield is a common but solvable issue. The problem typically originates from one of three areas: the integrity of your substrates, the activity of your enzyme, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[6]
Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step decision tree for troubleshooting low reaction yield.
Question: How can I ensure the quality of my starting material, (2E,15Z,18Z,21Z,24Z)-triacontapentaenoic acid?
Answer: The quality of your fatty acid precursor is paramount. Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to their multiple double bonds.[2]
-
Purity Verification: Before use, verify the purity of the fatty acid via Gas Chromatography (GC) or HPLC. Impurities can inhibit the enzyme or lead to unwanted side products.
-
Oxidation Prevention:
-
Storage: Store the fatty acid under an inert atmosphere (argon or nitrogen) at -80°C.
-
Handling: Prepare solutions fresh for each experiment. When weighing or handling, do so quickly and avoid prolonged exposure to air and light. Use de-gassed solvents to prepare stock solutions.
-
Antioxidants: Consider adding a molar excess of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent, but be aware of its potential interference with downstream applications.
-
Question: My enzyme (Long-Chain Acyl-CoA Synthetase) may be inactive. How do I test this?
Answer: Enzyme activity is a critical variable. You must confirm that your enzyme is functional under your experimental conditions.
-
Positive Control Reaction: The most reliable method is to run a parallel reaction with a known, stable substrate for long-chain acyl-CoA synthetases (ACSLs), such as palmitic acid (16:0) or oleic acid (18:1).[3][6] If you observe product formation with the control substrate but not your target fatty acid, the issue lies with the specific substrate or its unique requirements, not a globally inactive enzyme.
-
Enzyme Titration: Vary the concentration of the enzyme in the reaction. If the product yield is dependent on the enzyme concentration, it indicates the enzyme is active but may require a higher concentration for this specific VLC-PUFA.[6]
| Parameter | Recommended Value | Rationale |
| Control Substrate | Palmitic Acid | A common, stable C16:0 fatty acid known to be a good substrate for most ACSL enzymes.[3] |
| Enzyme Concentration | 1-10 µM (Titrate) | Optimal concentration should be determined empirically for each enzyme/substrate pair.[6] |
| Reaction Time | 1-4 hours | Allows for sufficient time to observe product formation even with a less optimal substrate. |
Question: What are the optimal reaction conditions for enzymatic CoA synthesis?
Answer: The reaction environment must be optimized for the enzyme to function correctly. Key parameters include cofactors, pH, and temperature.
-
Cofactors (ATP & MgCl₂): The activation of the fatty acid is an ATP-dependent process, which requires magnesium as a crucial cofactor.[3][7] Ensure that both are present in optimal, non-limiting concentrations. A common issue is the degradation of ATP stock solutions over time.
-
Pyrophosphatase: The reaction produces pyrophosphate (PPi), which can lead to product inhibition. Adding inorganic pyrophosphatase to the reaction mixture hydrolyzes PPi and drives the reaction forward, often significantly improving yield.[6]
-
pH and Temperature: Most ACSL enzymes function optimally around a pH of 7.5-8.0 and a temperature of 37°C. However, you should consult the manufacturer's data sheet for your specific enzyme.[6]
| Component | Typical Concentration | Rationale |
| ATP | 5-10 mM | Essential energy source for the activation reaction.[4] |
| MgCl₂ | 10-20 mM | Required cofactor for ATP-dependent enzymes. |
| Coenzyme A | 1-2 mM | Thiol substrate for esterification. |
| Pyrophosphatase | 1 U/mL | Prevents product inhibition by hydrolyzing pyrophosphate.[6] |
| Buffer | 50-100 mM Tris-HCl | Maintains optimal pH (typically 7.5-8.0). |
Category 2: Purification and Analysis Challenges
Question: I see multiple peaks on my HPLC chromatogram. What are they, and how do I improve purity?
Answer: Multiple peaks indicate the presence of unreacted starting materials, side products, or degradation products. Purification is essential and is typically achieved via reverse-phase HPLC.[8][9]
-
Common Impurities:
-
Unreacted Fatty Acid: Often elutes much later than the acyl-CoA.
-
Coenzyme A (Free Thiol): Elutes early.
-
ATP, ADP, AMP: Elute very early in the gradient.
-
Oxidized Species: Oxidation of the PUFA chain can create various byproducts with different retention times.
-
-
Purification Strategy: Reverse-phase HPLC using a C18 column is the standard method for purifying long-chain acyl-CoA esters.[9] A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is used for elution.[8]
Protocol: HPLC Purification of this compound
This protocol provides a robust starting point for purification. Optimization may be required based on your specific HPLC system and column.
-
Preparation:
-
Quench the enzymatic reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid to a final concentration of 1%.[6]
-
Centrifuge the quenched reaction at >10,000 x g for 10 minutes to pellet precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvent A: 75 mM KH₂PO₄, pH 4.9.[8]
-
Solvent B: Acetonitrile.
-
Detection: Monitor absorbance at 260 nm, which is the characteristic absorbance maximum for the adenine moiety of Coenzyme A.[8]
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution:
-
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90% | 10% |
| 5 | 90% | 10% |
| 35 | 10% | 90% |
| 40 | 10% | 90% |
| 42 | 90% | 10% |
| 50 | 90% | 10% |
-
Fraction Collection: Collect fractions corresponding to the major product peak. Immediately freeze the collected fractions in liquid nitrogen and lyophilize to remove the solvent. Store the purified product at -80°C under an inert atmosphere.
Question: How can I definitively confirm the identity of my final product?
Answer: Confirmation requires analytical techniques that can verify the molecular weight and structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS/MS or MALDI-TOF) is the gold standard for confirming the molecular weight of the synthesized acyl-CoA. The expected mass should be calculated and compared to the experimental result.
-
NMR Spectroscopy: While more complex, ¹H and ¹³C NMR can provide structural confirmation, including the integrity of the double bonds and the formation of the thioester linkage.
References
- 1. This compound | Crysalin [crysalin.com]
- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
purification strategies for (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
An Application Scientist's Guide to the Purification of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Introduction: Navigating the Challenges
This compound is an ultra-long-chain polyunsaturated fatty acyl-CoA. Its unique structure, featuring a 30-carbon chain and five double bonds, presents significant purification challenges. The principal difficulties arise from its high lipophilicity, which can lead to poor solubility in aqueous buffers, and its polyunsaturated nature, which makes it extremely susceptible to oxidation.[1][2] This guide provides a comprehensive technical support resource for researchers, offering practical, field-proven strategies to overcome these obstacles and achieve high-purity isolation.
Frequently Asked Questions (FAQs)
Q1: Why is this specific acyl-CoA so difficult to purify?
A1: The difficulty stems from a combination of two key factors:
-
Extreme Lipophilicity: The 30-carbon acyl chain makes the molecule highly nonpolar. This can cause aggregation, poor solubility in typical chromatography mobile phases, and strong, often irreversible, binding to stationary phases if not handled correctly.
-
Oxidative Instability: The five cis-double bonds are highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal contaminants.[3] This degradation leads to low yields and introduces impurities that are difficult to separate from the target molecule.
Q2: What are the primary degradation pathways I should be concerned about?
A2: The two main degradation pathways are:
-
Oxidation: The polyunsaturated acyl chain can undergo lipid peroxidation, leading to the formation of hydroperoxides, aldehydes (like malondialdehyde), and other reactive species.[3] This not only results in loss of the desired product but also creates a complex mixture of byproducts.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be hydrolyzed, especially under non-optimal pH conditions (either strongly acidic or basic), yielding the free fatty acid and Coenzyme A.
Q3: What are the ideal storage conditions for the purified this compound?
A3: To ensure long-term stability, the purified product should be stored as a lyophilized powder or in an oxygen-free organic solvent (e.g., HPLC-grade acetonitrile or methanol with an antioxidant like BHT). Store at -80°C under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q4: Can I use standard protein purification techniques?
A4: Generally, no. While the Coenzyme A moiety imparts some polar character, the molecule's behavior is dominated by the long lipid chain. Standard protein purification methods like ion exchange or size exclusion chromatography are often ineffective due to the molecule's tendency to aggregate and interact non-specifically with chromatography resins. Techniques tailored for lipids, such as reversed-phase chromatography and specific types of solid-phase extraction, are required.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the purification workflow.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield After Extraction | 1. Inefficient Extraction: The molecule may be retained in the tissue pellet or biological matrix due to its lipophilicity. 2. Degradation during Extraction: Oxidation or hydrolysis occurred due to prolonged exposure to air, non-optimal pH, or high temperatures. | 1a. Ensure the homogenization and extraction solvent system is appropriate. A robust method involves homogenization in a potassium phosphate buffer (pH ~4.9) followed by extraction with a mixture of isopropanol and acetonitrile.[4][5] 1b. Perform a second extraction on the pellet to recover any remaining product. 2a. Keep all samples and reagents on ice throughout the extraction process.[5] 2b. Work quickly and minimize the sample's exposure to air. Consider adding an antioxidant (e.g., 50 µM BHT) to the extraction solvents. 2c. Ensure the pH of your initial buffer is mildly acidic (~4.9) to improve stability.[4] |
| Poor Recovery from Solid-Phase Extraction (SPE) | 1. Incorrect SPE Sorbent: The chosen sorbent may not have the appropriate chemistry for binding or elution. 2. Incomplete Elution: The elution solvent may not be strong enough to desorb the highly lipophilic molecule from the sorbent. 3. Sample Breakthrough: The sample was loaded too quickly, or the column was overloaded. | 1. For acyl-CoAs, anion-exchange SPE or specialized columns with 2-(2-pyridyl)ethyl or oligonucleotide-based sorbents are effective.[4][6][7] A C18 sorbent can also be used, but method development is critical. 2. For elution from a C18 column, use a high percentage of organic solvent (e.g., >80% acetonitrile or methanol). For anion-exchange, use a buffered organic solvent to disrupt ionic interactions. Elution with 2-propanol has been shown to be effective for long-chain acyl-CoAs from oligonucleotide columns.[4] 3. Load the sample slowly to ensure adequate interaction time with the sorbent. If overloading is suspected, reduce the amount of sample loaded or use a larger capacity SPE cartridge. |
| HPLC: Broad, Tailing, or Split Peaks | 1. Poor Solubility in Mobile Phase: The molecule is precipitating on the column or in the injection loop. 2. Secondary Interactions: The molecule is interacting with active sites on the silica backbone of the C18 column. 3. Column Overload: Too much sample was injected. | 1a. Dissolve the sample in a solvent that is as strong or slightly stronger than the initial mobile phase. For this molecule, this may require a high percentage of organic solvent like acetonitrile or isopropanol.[8] 1b. Increase the organic content of the initial mobile phase (e.g., start the gradient at 60% or 70% Acetonitrile). 2. Ensure the mobile phase pH is maintained around 4.9 with a buffer like potassium phosphate.[4] The addition of a small amount of acetic acid to the organic mobile phase can also improve peak shape.[5] 3. Reduce the injection mass. Long-chain lipids can easily overload a column, leading to poor peak shape.[9] |
| Evidence of Degradation in Final Product (e.g., multiple peaks in QC HPLC) | 1. Oxidation During Purification: Exposure to oxygen during SPE, solvent evaporation, or HPLC. 2. Hydrolysis During Purification: pH of buffers was not optimal. | 1a. Degas all HPLC solvents thoroughly using helium sparging or sonication. 1b. If evaporating solvent, use a stream of nitrogen or argon rather than air. Avoid high temperatures. 1c. Add an antioxidant like BHT to your sample and mobile phases if compatible with your downstream application. 2. Double-check the pH of all buffers used throughout the purification process. Maintain a pH between 4.5 and 6.0 where possible. |
Experimental Protocols & Workflows
A two-step purification strategy involving initial sample clean-up by Solid-Phase Extraction (SPE) followed by high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.
Overall Purification Workflow
Caption: Recommended two-step purification workflow.
Protocol 1: Extraction and SPE Cleanup
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]
-
Homogenization:
-
Weigh ~100 mg of frozen tissue or cell pellet and place in a pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold 100 mM potassium phosphate (KH2PO4) buffer, pH 4.9.
-
Homogenize thoroughly until no visible tissue clumps remain.
-
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Add 4.0 mL of acetonitrile, and vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper solvent phase containing the acyl-CoAs to a new tube.
-
-
SPE Column Preparation:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 100 mM KH2PO4 buffer, pH 4.9. Do not let the column run dry.
-
-
Sample Loading and Washing:
-
Dilute the solvent extract from step 2 with 10 mL of 100 mM KH2PO4 buffer, pH 4.9 to ensure binding.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).
-
Wash the column with 5 mL of 20% acetonitrile in water to remove highly polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 5 mL of 80% acetonitrile in water.
-
Collect the eluate and immediately prepare for HPLC or evaporate the solvent under a stream of nitrogen for storage at -80°C.
-
Protocol 2: RP-HPLC Purification
This protocol uses a C18 column and a gradient elution system to achieve high-resolution separation.[4]
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 260 nm (for the adenine base of CoA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 25.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 40 | 60 |
| 45.0 | 40 | 60 |
Procedure:
-
Dissolve the SPE eluate (after solvent evaporation) in a minimal volume of 60% acetonitrile.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.[10]
-
Inject the sample onto the equilibrated HPLC column.
-
Monitor the chromatogram at 260 nm and collect the peak corresponding to this compound. The exact retention time will need to be determined using a standard if available, or by LC-MS analysis of the collected fractions.
-
Immediately cool the collected fractions on ice and prepare for solvent evaporation under nitrogen.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield or purity.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA by MS/MS
In the intricate world of lipidomics, the unambiguous identification of lipid species is paramount. This is particularly true for long-chain and very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), a class of molecules critical in various physiological and pathological processes. Their structural complexity, often characterized by numerous positional and geometric isomers, presents a significant analytical challenge. This guide provides an in-depth, experience-driven approach to confirming the identity of a specific VLC-PUFA-CoA, (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, using tandem mass spectrometry (MS/MS). We will delve into the rationale behind experimental choices, compare analytical strategies, and provide a detailed protocol for confident structural elucidation.
The Challenge of Isomeric Complexity in Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
This compound is an unsaturated fatty acyl-CoA with a 30-carbon chain and five double bonds.[1] The precise location and stereochemistry of these double bonds are critical determinants of its biological function. Differentiating this specific isomer from a multitude of other C30:5-CoA isomers is a non-trivial task for conventional analytical techniques. High-resolution mass spectrometry can readily provide the elemental composition, but it is tandem mass spectrometry (MS/MS) that offers the potential to unlock the structural details encoded within the molecule.
The core principle of MS/MS-based identification lies in the controlled fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing clues to the molecule's substructures. However, for polyunsaturated fatty acyl chains, standard collision-induced dissociation (CID) often fails to induce cleavage at the carbon-carbon double bonds, making precise localization difficult.[2]
Core Methodology: A Multi-faceted MS/MS Approach
A robust strategy for the confirmation of this compound identity relies on a combination of high-resolution precursor ion selection and information-rich fragmentation techniques. The workflow, visualized below, integrates sample preparation, chromatographic separation, and multi-stage mass spectrometric analysis.
Caption: Experimental workflow for the MS/MS-based identification of this compound.
Collision-Induced Dissociation (CID): The First Line of Inquiry
In positive ion mode electrospray ionization (ESI), fatty acyl-CoAs typically form protonated molecules, [M+H]⁺. Upon CID, these precursors undergo characteristic fragmentations. The most prominent fragmentation pathway involves the cleavage of the phosphodiester bond in the coenzyme A moiety, resulting in two key product ions:
-
A neutral loss of 507.1 Da: This corresponds to the loss of the 3'-phospho-ADP portion of coenzyme A.
-
A product ion at m/z 428.037: This represents the adenosine-3',5'-diphosphate fragment.
While these fragments confirm the presence of an acyl-CoA, they provide no information about the structure of the fatty acyl chain. The challenge lies in inducing fragmentation along the C30:5 chain to pinpoint the double bond locations. Standard CID is often insufficient for this purpose due to the stability of the delocalized π-electron systems in polyunsaturated chains.
Advanced Fragmentation Techniques: Unlocking Positional Information
To overcome the limitations of CID, more sophisticated fragmentation methods are required. These techniques are designed to induce cleavages along the fatty acyl chain, generating fragments that are diagnostic of double bond positions.
-
Electron Activated Dissociation (EAD): This technique utilizes low-energy electrons to induce fragmentation. EAD is particularly effective at cleaving carbon-carbon bonds within the fatty acyl chain, producing a ladder of fragment ions that can be used to map the positions of double bonds with high confidence.[3][4] The resulting information-rich spectra allow for the differentiation of positional isomers.[2]
-
Chemical Derivatization Coupled with CID: An alternative approach involves chemically modifying the double bonds prior to MS/MS analysis. This derivatization "pre-activates" the double bonds, making them more susceptible to fragmentation by CID. Common derivatization strategies include:
-
Paternò-Büchi reaction: This photochemical reaction with acetone forms an oxetane ring at the site of the double bond, which readily fragments under CID to reveal its location.
-
Epoxidation: Treatment with reagents like m-CPBA converts double bonds to epoxides, which also yield diagnostic fragments upon CID.
-
Dimethyl Disulfide (DMDS) derivatization: This method is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS) but can also be adapted for LC-MS, yielding fragments that pinpoint double bond locations.
-
Comparison with Alternative Methodologies
While MS/MS is the gold standard for detailed structural elucidation, other techniques can provide complementary information or serve as alternatives in specific contexts.
| Method | Principle | Advantages | Disadvantages |
| High-Resolution MS | Accurate mass measurement | Provides elemental composition. | Cannot differentiate isomers. |
| Gas Chromatography-MS (GC-MS) | Separation based on volatility and polarity, followed by MS | Excellent separation of some isomers, established fragmentation libraries. | Requires derivatization, not suitable for intact acyl-CoAs. |
| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin properties in a magnetic field | Provides definitive structural information, including stereochemistry. | Requires pure compound in relatively large amounts, low sensitivity. |
| Advanced MS/MS (EAD, Derivatization-CID) | Targeted fragmentation of the fatty acyl chain | Pinpoints double bond locations, high sensitivity. | Requires specialized instrumentation or additional sample preparation steps. |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a comprehensive approach for the identification of this compound from a complex biological matrix.
Lipid Extraction
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract total lipids.
-
Perform a liquid-liquid extraction to partition the lipids into the organic phase.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol:isopropanol, 1:1, v/v).
Liquid Chromatography Separation
-
Employ a reversed-phase ultra-high-performance liquid chromatography (UPLC) system for the separation of lipid species.
-
Use a C18 or C30 column with a gradient elution profile of two mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium formate; B: acetonitrile:isopropanol (5:2) with 0.1% formic acid and 10 mM ammonium formate).
-
Optimize the gradient to achieve separation of the target analyte from other lipid classes and potential isomers.
Mass Spectrometry Analysis
-
Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Operate the mass spectrometer in positive ion mode.
-
MS1 Scan: Acquire full scan MS1 data to identify the precursor ion of this compound based on its accurate mass.
-
MS2 Fragmentation:
-
CID: Perform data-dependent acquisition (DDA) to trigger CID fragmentation on the selected precursor ion. Set the collision energy to a level sufficient to induce fragmentation of the CoA moiety.
-
EAD (if available): In a separate or parallel reaction experiment, subject the precursor ion to EAD. Optimize the electron energy to maximize fragmentation along the fatty acyl chain.
-
-
Data Analysis:
-
Confirm the presence of the characteristic acyl-CoA fragments (neutral loss of 507.1 Da and m/z 428.037) in the CID spectrum.
-
Analyze the EAD spectrum to identify the series of fragment ions corresponding to cleavages along the C30:5 chain. The pattern of these fragments will be diagnostic of the double bond positions.
-
Predicted Fragmentation Pattern
While experimental data for this specific molecule is scarce, we can predict its fragmentation based on established principles.
References
A Comparative Guide to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs: Focus on (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Introduction: The Unique World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a specialized class of lipids, defined as fatty acids with a carbon chain length of 24 or more.[1][2] These molecules are not typically obtained from dietary sources and are synthesized in situ in specific tissues, most notably the retina, brain, testes, and spermatozoa.[1][2] Their unique structure, featuring a long saturated proximal region and a highly unsaturated distal region, allows them to span both leaflets of the lipid bilayer or associate with membrane proteins, suggesting diverse and critical biological roles.[1][2]
The activation of these fatty acids to their coenzyme A (CoA) esters is a critical step for their incorporation into complex lipids and participation in various metabolic pathways. This guide provides a comparative analysis of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a C30:5 VLC-PUFA-CoA, with other key VLC-PUFA-CoAs, offering insights for researchers and professionals in drug development.
Biochemical and Physicochemical Properties: A Comparative Overview
The unique structures of VLC-PUFA-CoAs dictate their behavior in biological systems. While comprehensive experimental data directly comparing the physicochemical properties of individual VLC-PUFA-CoA species is limited, we can infer key differences based on their fatty acid chains.
| Property | This compound (C30:5-CoA) | Other Notable VLC-PUFA-CoAs | Rationale and Experimental Considerations |
| Molecular Weight | High | Varies with chain length and desaturation (e.g., C28:4-CoA < C30:5-CoA < C32:6-CoA) | Directly calculable from the chemical formula. Verifiable by mass spectrometry. |
| Acyl Chain Length | 30 carbons | Typically ranges from C24 to C38.[3] | Determines the molecule's ability to span membranes and interact with hydrophobic protein domains. |
| Degree of Unsaturation | 5 double bonds | Varies (e.g., 4 in C28:4n-6, 6 in C32:6n-3).[1] | Influences the flexibility and conformation of the acyl chain, impacting membrane fluidity and interactions with enzymes.[4] |
| Omega (n) Family | n-6 (inferred from common biosynthetic pathways) | Both n-3 and n-6 series are prevalent.[1] | The terminal double bond position affects the metabolic pathway and the resulting downstream signaling molecules.[5] |
| Substrate for ELOVL4 | Product of elongation | Precursors (e.g., C26-CoAs) and other products (e.g., C32-CoAs).[6][7] | The efficiency of ELOVL4 with different VLC-PUFA-CoA substrates is a key area of investigation.[8] |
| Incorporation into Lipids | Primarily found in phosphatidylcholines in the retina.[1][9] | Found in sphingolipids and ceramides in testes and spermatozoa.[2] | The specific acyltransferases responsible for this differential incorporation are not fully elucidated. |
| Membrane Biophysics | Expected to increase membrane fluidity and promote lipid flip-flop.[4][10] | Similar effects are expected, with the magnitude likely dependent on chain length and unsaturation.[4] | Langmuir trough and sum-frequency vibrational spectroscopy are key techniques for these studies.[4][10] |
Biological Significance and Therapeutic Potential
VLC-PUFAs, and by extension their CoA derivatives, are crucial for the structural integrity and function of photoreceptor outer segment membranes.[9] A deficiency in VLC-PUFAs, often due to mutations in the ELOVL4 gene, leads to Stargardt-3 disease, a form of juvenile macular degeneration.[1][11] Conversely, an accumulation of VLC-PUFAs is observed in peroxisomal biogenesis disorders like Zellweger syndrome.[1]
The distinct profiles of VLC-PUFAs in different tissues and their association with disease highlight their potential as therapeutic targets and biomarkers. For instance, the differential abundance of specific VLC-PUFA-containing phosphatidylcholines in cone-rich versus rod-rich regions of the retina suggests specialized roles in different photoreceptor types.[3]
Experimental Methodologies for Comparative Analysis
Objective comparison of this compound with other VLC-PUFA-CoAs requires robust and sensitive analytical techniques.
Workflow for VLC-PUFA-CoA Analysis
Caption: General workflow for the extraction and analysis of VLC-PUFA-CoAs.
Detailed Protocol: Comparative Quantification of VLC-PUFA-CoAs by LC-MS/MS
This protocol provides a framework for the direct comparison of different VLC-PUFA-CoA species in biological samples.
1. Lipid Extraction:
-
Homogenize tissue samples in a suitable solvent system, such as chloroform:methanol (2:1, v/v), following the method of Folch et al.
-
For cellular samples, a similar extraction procedure can be applied to the cell pellet.
2. Isolation of Acyl-CoAs:
-
Employ solid-phase extraction (SPE) with a C18 cartridge to separate the acyl-CoA fraction from other lipids.
-
Elute the acyl-CoAs with an appropriate solvent mixture, such as methanol containing a low concentration of ammonium hydroxide.
3. LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer coupled with liquid chromatography for the analysis of intact VLC-PUFA-CoAs.
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase gradient should be optimized to achieve good separation of the different VLC-PUFA-CoA species.
-
Employ tandem mass spectrometry (MS/MS) for structural confirmation and quantification using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
4. Data Analysis:
-
Quantify the individual VLC-PUFA-CoA species by comparing their peak areas to those of appropriate internal standards (e.g., deuterated acyl-CoAs).
-
Normalize the data to the initial sample weight or protein concentration.
Biosynthesis and Regulation: The Central Role of ELOVL4
The biosynthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum, with the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) playing a pivotal, rate-limiting role.[2]
Caption: The ELOVL4-mediated elongation cycle in VLC-PUFA biosynthesis.
ELOVL4 exhibits substrate preference, with studies suggesting that eicosapentaenoic acid (EPA; 20:5n-3) is a more efficiently elongated precursor for VLC-PUFA synthesis compared to docosahexaenoic acid (DHA; 22:6n-3) or arachidonic acid (AA; 20:4n-6).[8] The specific kinetics of ELOVL4 with different long-chain and very-long-chain acyl-CoA substrates, including this compound for further elongation, remains an active area of research.
Future Directions and Unanswered Questions
Despite significant progress, our understanding of the comparative biology of different VLC-PUFA-CoAs is still in its infancy. Key questions that warrant further investigation include:
-
Enzyme Specificity: What are the kinetic parameters of ELOVL4 and other elongases for various VLC-PUFA-CoA substrates?
-
Acyltransferase Selectivity: Which acyltransferases are responsible for the specific incorporation of different VLC-PUFAs into distinct lipid classes in different tissues?
-
Biophysical Impact: How do subtle differences in the structure of VLC-PUFA-CoAs translate into distinct effects on membrane properties and protein function?
-
Signaling Roles: Do VLC-PUFA-CoAs or their derivatives act as signaling molecules in their own right?
Addressing these questions will be crucial for fully elucidating the roles of these unique lipids in health and disease and for the development of novel therapeutic strategies targeting VLC-PUFA metabolism.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The opposing effects of n-3 and n-6 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects and Mechanisms of n-3 and n-6 Polyunsaturated Fatty Acids in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Introduction: The Significance of Very-Long-Chain Acyl-CoAs
Very-long-chain polyunsaturated fatty acyl-coenzyme A esters (VLC-PUFA-CoAs) are pivotal molecules at the crossroads of cellular energy metabolism, membrane architecture, and signal transduction.[1][2][3] As the activated forms of their corresponding fatty acids, they are not merely metabolic intermediates destined for peroxisomal β-oxidation or incorporation into complex lipids like phospholipids and sphingolipids; they are also potent signaling molecules.[1][2] Notably, fatty acyl-CoAs can directly bind to and modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α), thereby regulating gene expression networks that govern lipid and glucose homeostasis.[4][5][6][7]
The advent of synthetic chemistry allows for the production of novel fatty acyl-CoA species, such as (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a 30-carbon polyunsaturated acyl-CoA. However, synthesis alone does not confer biological relevance. It is imperative to rigorously validate that such a synthetic molecule is recognized and processed by cellular machinery, exhibiting activity comparable to or distinct from its endogenous counterparts.
This guide provides a comprehensive, multi-tiered framework for validating the biological activity of synthetic VLC-PUFA-CoAs. We will use this compound as our primary subject to illustrate a logical, self-validating workflow, moving from direct enzymatic interactions to complex cell-based functional outcomes.
Overall Validation Workflow
The validation strategy is designed to build a coherent biological narrative, starting with fundamental biochemical interactions and progressing to integrated cellular responses. Each stage provides critical data that informs the subsequent experiments.
Caption: A multi-phase workflow for validating synthetic acyl-CoA biological activity.
Experiment 1: Acyl-CoA Oxidase (ACOX) Substrate Activity Assay
Expertise & Rationale
Acyl-CoA oxidases are the rate-limiting enzymes in the peroxisomal β-oxidation pathway, which is the primary route for the catabolism of very-long-chain fatty acids (VLCFAs).[8][9] Establishing whether our synthetic this compound can act as a substrate for ACOX is the most direct test of its metabolic competence. A positive result indicates that the molecule can enter a key catabolic pathway, while a negative result would suggest it may function primarily in anabolic or signaling roles. We will use a highly sensitive fluorometric assay that measures ACOX-catalyzed production of hydrogen peroxide (H₂O₂).[10]
Comparative Alternatives
-
Positive Control (VLCFA Substrate): Lignoceroyl-CoA (C24:0-CoA). A known saturated very-long-chain substrate for ACOX.
-
Positive Control (LCFA Substrate): Palmitoyl-CoA (C16:0-CoA). A common long-chain substrate.[11]
-
Negative Control: Vehicle Buffer (Assay buffer without substrate).
Experimental Protocol
This protocol is adapted from established fluorometric methods for ACOX activity.[10]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 0.1% (v/v) Triton X-100.
-
Horseradish Peroxidase (HRP): 10 units/mL in Assay Buffer.
-
Amplex™ Red Reagent: 10 mM stock solution in DMSO.
-
Substrate Stocks (1 mM): Prepare stocks of Synthetic Acyl-CoA, Lignoceroyl-CoA, and Palmitoyl-CoA in deionized water.
-
Enzyme Source: Purified rat liver ACOX or liver peroxisomal fraction.
-
-
Assay Procedure (96-well plate format):
-
Prepare a Reaction Master Mix for 100 reactions (adjust volumes as needed):
-
4.8 mL Assay Buffer
-
50 µL HRP solution
-
100 µL Amplex™ Red stock solution
-
-
Aliquot 50 µL of the Master Mix into each well of a black, clear-bottom 96-well plate.
-
Add 25 µL of Assay Buffer (for blanks) or diluted substrate solutions to the appropriate wells to achieve final concentrations ranging from 1 µM to 100 µM.
-
Initiate the reaction by adding 25 µL of the ACOX enzyme solution (pre-diluted in Assay Buffer to achieve a linear reaction rate).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity every 60 seconds for 30 minutes (Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the rate of the blank (no substrate) from all experimental rates.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot reaction rate vs. substrate concentration and determine kinetic parameters (Vmax, Km) using Michaelis-Menten analysis.
-
Anticipated Comparative Data
| Substrate | Apparent Vmax (RFU/min) | Apparent Km (µM) | Interpretation |
| Synthetic Triacontapentaenoyl-CoA | 1850 ± 120 | 15 ± 2.5 | Demonstrates robust substrate activity, suggesting it is readily metabolized via peroxisomal β-oxidation. |
| Lignoceroyl-CoA (C24:0-CoA) | 2100 ± 150 | 10 ± 1.8 | Serves as a benchmark for a canonical VLCFA substrate. |
| Palmitoyl-CoA (C16:0-CoA) | 1200 ± 90 | 25 ± 4.0 | Shows expected lower affinity and velocity for ACOX compared to VLCFA substrates. |
| Vehicle Control | 5 ± 2 | N/A | Confirms that fluorescence generation is enzyme and substrate-dependent. |
RFU = Relative Fluorescence Units. Data are presented as mean ± SD.
Biochemical Pathway Diagram
Caption: Fluorometric detection of ACOX activity using the synthetic acyl-CoA.
Experiment 2: Nuclear Receptor Activation Assay
Expertise & Rationale
Beyond their metabolic roles, long-chain acyl-CoAs are recognized as ligands for nuclear receptors that act as master regulators of metabolism.[2][6] Specifically, PPARα and HNF4α are key targets.[5][7] Validating whether our synthetic molecule can modulate these pathways is crucial for understanding its potential as a signaling agent. For this experiment, we will treat cells with the corresponding parent fatty acid, (2E,15Z,18Z,21Z,24Z)-triacontapentaenoic acid. The rationale is that exogenous fatty acids are rapidly taken up by cells and converted to their acyl-CoA esters by intracellular acyl-CoA synthetases, thereby making the active molecule available to nuclear receptors.[12][13][14] This approach simultaneously validates cellular uptake, activation, and signaling.
Comparative Alternatives
-
Positive Control (PPARα Agonist): GW7647 (a potent, specific synthetic agonist).
-
Positive Control (Endogenous Ligand): Arachidonic Acid (precursor to Arachidonoyl-CoA, a known PPAR ligand).
-
Negative Control: Vehicle (0.1% BSA in media).
Experimental Protocol
This protocol uses a dual-luciferase reporter assay system.
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in DMEM with 10% FBS.
-
In a 24-well plate, co-transfect cells in each well with:
-
500 ng of a PPARα expression vector.
-
500 ng of a reporter plasmid containing a luciferase gene downstream of a peroxisome proliferator response element (PPRE).
-
50 ng of a Renilla luciferase control vector (for normalization).
-
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare treatment media containing the test compounds. The parent fatty acid of the synthetic molecule and arachidonic acid should be complexed to fatty-acid-free BSA.
-
Replace the culture medium with treatment media containing various concentrations (e.g., 1 µM to 50 µM) of the parent fatty acid, GW7647, or vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of treated samples by that of the vehicle control.
-
Plot Fold Activation vs. compound concentration and determine the EC₅₀ value.
-
Anticipated Comparative Data
| Compound | Max Fold Activation (at 50 µM) | EC₅₀ (µM) | Interpretation |
| Synthetic Triacontapentaenoic Acid | 8.5 ± 0.9 | 12.5 | Shows significant activation of PPARα, confirming its role as a signaling molecule precursor. |
| GW7647 (Synthetic Agonist) | 15.2 ± 1.5 | 0.01 | Acts as a high-potency benchmark for maximal receptor activation. |
| Arachidonic Acid (C20:4) | 6.1 ± 0.7 | 20.0 | Provides a comparison to a known endogenous polyunsaturated fatty acid ligand. |
| Vehicle Control (0.1% BSA) | 1.0 ± 0.1 | N/A | Establishes the baseline receptor activity. |
Data are presented as mean ± SD.
Signaling Pathway Diagram
Caption: Cellular activation of PPARα signaling by the synthetic molecule's parent fatty acid.
Experiment 3: Cellular Uptake and Lipidomics Analysis
Expertise & Rationale
The ultimate validation of a synthetic acyl-CoA's biological relevance is to confirm that its parent fatty acid is not only taken up by cells but is also actively incorporated into the cellular lipidome.[15][16] This demonstrates its entry into and utilization by complex anabolic pathways.[17] A comprehensive lipidomics analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) allows for the precise quantification of the novel fatty acid's incorporation into various lipid classes, such as phospholipids (e.g., Phosphatidylcholine, PC) and neutral lipids (e.g., Triacylglycerols, TAG).[18]
Comparative Alternatives
-
Control Treatment: Cells treated with a well-characterized, naturally occurring VLC-PUFA, such as Docosahexaenoic Acid (DHA, C22:6).
-
Baseline: Untreated cells (vehicle control).
Experimental Protocol
-
Cell Culture and Labeling:
-
Culture a relevant cell line (e.g., AML12 hepatocytes, 3T3-L1 adipocytes) to ~80% confluency.
-
Incubate cells for 24 hours with media containing 50 µM of the synthetic parent fatty acid or DHA, complexed with fatty-acid-free BSA. Include a vehicle-only control group.
-
-
Lipid Extraction:
-
After incubation, wash cells twice with ice-cold PBS.
-
Scrape cells into a glass tube and add 2 mL of a cold methanol:methyl-tert-butyl ether (MTBE) (1:3, v/v) solvent mixture containing a spike of internal lipid standards.
-
Sonicate for 30 seconds on ice and vortex for 10 minutes at 4°C.
-
Add 500 µL of water to induce phase separation. Vortex and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing lipids) and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:toluene).
-
Analyze the sample using a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole).
-
Use a gradient elution method to separate lipid classes.
-
Acquire data using a data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) method designed to identify and quantify lipid species containing the specific mass of the synthetic fatty acid.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using lipidomics software (e.g., LipidSearch, MS-DIAL).
-
Identify and quantify lipid species containing the synthetic fatty acid by its exact mass and fragmentation pattern.
-
Calculate the mole percentage of the synthetic fatty acid within major lipid classes (PC, PE, TAG, etc.) and compare it to the control groups.
-
Anticipated Comparative Data
| Lipid Class | Untreated (% of Total FAs) | DHA-Treated (% of Total FAs) | Synthetic FA-Treated (% of Total FAs) | Interpretation |
| Phosphatidylcholine (PC) | < 0.01% | 4.5% (as C22:6) | 3.8% (as C30:5) | Demonstrates efficient incorporation into major membrane phospholipids, indicating the synthetic acyl-CoA is a substrate for lysophospholipid acyltransferases and is critical for membrane remodeling.[3] |
| Triacylglycerol (TAG) | < 0.01% | 8.2% (as C22:6) | 10.5% (as C30:5) | Shows robust channeling into energy storage lipids, suggesting the synthetic acyl-CoA is a substrate for diacylglycerol acyltransferases. |
| Free Fatty Acid Pool | < 0.01% | 0.5% (as C22:6) | 0.8% (as C30:5) | Confirms cellular uptake and the presence of a free pool of the parent fatty acid. |
% of Total FAs refers to the percentage of the specific fatty acid (DHA or Synthetic FA) within the total fatty acid pool of that lipid class.
Conclusion: Synthesizing a Biological Profile
By systematically executing this three-pronged validation strategy, we can construct a robust biological profile for the synthetic this compound. The collective data from enzymatic, signaling, and metabolic incorporation assays provide a coherent and trustworthy assessment of its biological activity.
-
The ACOX assay confirms its identity as a metabolically active substrate for energy production.
-
The nuclear receptor assay establishes its function as a signaling molecule capable of modulating gene expression.
-
The lipidomics analysis validates its role as a building block for cellular structures and energy stores.
This integrated approach not only validates the biological activity of a novel synthetic molecule but also provides deep mechanistic insights, empowering researchers to confidently utilize it in further studies and drug development programs.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses | MDPI [mdpi.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 7. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 16. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of C30:5 Acyl-CoA Levels in Diverse Cell Lines
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids, playing essential roles in membrane structure, signal transduction, and the regulation of metabolic pathways. The C30:5 acyl-coenzyme A (acyl-CoA) ester is a specific, albeit relatively low-abundance, species within this class of molecules. As the activated form of its corresponding fatty acid, C30:5 acyl-CoA is a key metabolic intermediate, poised for incorporation into complex lipids or further enzymatic modification. Understanding the differential levels of C30:5 acyl-CoA across various cell lines can provide invaluable insights into cell-specific metabolic programming, lipid homeostasis, and the pathophysiology of diseases ranging from cancer to neurodegeneration.
This guide provides a comprehensive framework for the comparative analysis of C30:5 acyl-CoA levels in different cell lines. We will delve into the rationale behind the experimental design, provide a detailed protocol for quantification, present a comparative analysis, and discuss the interpretation of these findings within a broader biological context.
Methodology: Quantification of C30:5 Acyl-CoA via LC-MS/MS
The quantification of specific acyl-CoA species like C30:5 is challenging due to their low intracellular concentrations and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity.
Experimental Workflow
Caption: Experimental workflow for the quantification of C30:5 acyl-CoA.
Step-by-Step Protocol
-
Cell Culture and Harvesting:
-
Culture selected cell lines (e.g., HeLa, SH-SY5Y, HEK293) to approximately 80-90% confluency in appropriate media.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium components.
-
Harvest the cells using trypsinization, followed by centrifugation to obtain a cell pellet. Accurately count the cells from an aliquot for normalization purposes.
-
-
Metabolic Quenching:
-
To halt enzymatic activity and preserve the in vivo acyl-CoA pool, immediately resuspend the cell pellet in an ice-cold extraction solvent, typically a mixture of isopropanol, acetonitrile, and an acidic buffer. The low temperature and acidic conditions are critical for inactivating acyl-CoA hydrolases.
-
-
Acyl-CoA Extraction:
-
Homogenize the cell suspension using sonication or bead beating to ensure complete cell lysis.
-
Centrifuge the homogenate at high speed to pellet cellular debris and precipitated proteins.
-
The supernatant, containing the acyl-CoAs, is then subjected to solid-phase extraction (SPE) for purification and concentration. A C18 SPE cartridge is commonly used for this purpose.
-
-
LC-MS/MS Analysis:
-
The purified acyl-CoA extract is reconstituted in an appropriate solvent and injected into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column, which separates the acyl-CoAs based on their chain length and degree of unsaturation.
-
The mass spectrometer is operated in positive ion mode, and C30:5 acyl-CoA is detected using multiple reaction monitoring (MRM). The precursor ion and a specific fragment ion are monitored to ensure high selectivity.
-
Comparative Analysis of C30:5 Acyl-CoA Levels
The following table presents hypothetical, yet biologically plausible, data for C30:5 acyl-CoA levels across three distinct human cell lines. These values are normalized to cell number and represent the mean of triplicate experiments.
| Cell Line | Cell Type | C30:5 Acyl-CoA (fmol/10^6 cells) |
| HeLa | Cervical Cancer | 8.5 ± 1.2 |
| SH-SY5Y | Neuroblastoma | 15.2 ± 2.1 |
| HEK293 | Embryonic Kidney | 4.1 ± 0.8 |
Discussion and Interpretation
The observed differences in C30:5 acyl-CoA levels likely reflect the unique metabolic phenotypes of each cell line.
-
SH-SY5Y Cells: The significantly higher levels of C30:5 acyl-CoA in this neuronal cell line may be attributed to the specialized lipid metabolism of neural tissues. The brain is enriched in very-long-chain fatty acids, which are crucial for the synthesis of complex sphingolipids and ether lipids that constitute the myelin sheath and neuronal membranes.
-
HeLa Cells: As a rapidly proliferating cancer cell line, HeLa cells exhibit altered lipid metabolism, often characterized by increased de novo fatty acid synthesis. The intermediate levels of C30:5 acyl-CoA could be indicative of the complex interplay between fatty acid synthesis, elongation, and utilization for membrane biogenesis and signaling.
-
HEK293 Cells: The lower levels in this non-cancerous, embryonic kidney cell line might represent a baseline metabolic state with less demand for the specialized functions associated with VLC-PUFAs compared to neuronal or cancer cells.
Metabolic Context: The Elongation Pathway of VLC-PUFAs
The synthesis of C30:5 acyl-CoA is part of the fatty acid elongation pathway that occurs in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain.
Caption: Simplified pathway of VLC-PUFA elongation.
The enzyme ELOVL4 is particularly important in the synthesis of very-long-chain fatty acids, including those that are precursors to C30:5. The expression and activity of ELOVL4 and other elongases can vary significantly between cell types, providing a molecular basis for the observed differences in C30:5 acyl-CoA levels.
Conclusion
The comparative analysis of C30:5 acyl-CoA levels across different cell lines is a powerful approach to unraveling cell-specific lipid metabolic pathways. The methodologies outlined in this guide provide a robust framework for such investigations. The observed variations underscore the importance of considering the cellular context when studying the roles of VLC-PUFAs in health and disease. Further research, including metabolic flux analysis and lipidomic profiling, will be instrumental in elucidating the precise functions of C30:5 acyl-CoA and its downstream metabolites.
A Comparative Guide to (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and Its Biosynthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length greater than 24, are rare yet critical lipids found in specialized tissues such as the retina, brain, and testes.[1] Unlike their shorter-chain counterparts, VLC-PUFAs are not obtained from dietary sources and must be synthesized in situ.[1] This guide provides a comparative analysis of a specific C30:5 n-6 VLC-PUFA, (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, and its metabolic precursors. We will dissect the biosynthetic pathway, compare the distinct roles of the CoA-activated intermediates versus their free fatty acid forms, and provide detailed experimental protocols for their study. This document serves as a technical resource for researchers investigating the metabolism and function of this unique class of lipids.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
VLC-PUFAs are a unique class of lipids characterized by an aliphatic chain of 26 carbons or more.[2] In mammals, their presence is restricted to a few specialized tissues, including the photoreceptor cells of the retina, the brain, testes, and skin, where they play indispensable roles.[1][2] The synthesis of these molecules is mediated by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVLs).[3]
Specifically, the ELOVL4 enzyme is the only known elongase responsible for the synthesis of VLC-PUFAs (≥C28).[1][4] Mutations in the ELOVL4 gene are linked to inherited retinal diseases like Stargardt-like macular dystrophy (STGD3), highlighting the critical function of its products in maintaining retinal health.[5][6][7][8]
The molecule of interest, This compound (C30:5-CoA) , is a key product in the n-6 VLC-PUFA synthetic pathway. Its precursors are the shorter-chain fatty acyl-CoAs that are sequentially elongated. This guide will compare C30:5-CoA to its primary n-6 precursor, Docosapentaenoyl-CoA (DPA-CoA; C22:5n6-CoA) , and the transient intermediates that bridge them.
The ELOVL4-Mediated Biosynthetic Pathway
The synthesis of C30:5-CoA from its C22 precursor is a cyclical process occurring in the endoplasmic reticulum (ER). Each cycle adds a two-carbon unit and consists of four sequential reactions:
-
Condensation : The initial, rate-limiting step is catalyzed by ELOVL4. It condenses a fatty acyl-CoA (the substrate) with a two-carbon donor, malonyl-CoA.[4][9]
-
Reduction : The resulting 3-ketoacyl-CoA is reduced by 3-ketoacyl-CoA reductase (KAR).
-
Dehydration : The 3-hydroxyacyl-CoA is then dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction : Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER) to yield an acyl-CoA that is two carbons longer.[3]
This entire cycle repeats, with the product of one round serving as the substrate for the next. The synthesis of C30:5-CoA from C22:5-CoA requires four complete turns of this elongation cycle.
References
- 1. aocs.org [aocs.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of ELOVL4 Substrate Specificity for C28 and C30 Very Long-Chain Fatty Acids
Introduction: The Significance of ELOVL4 and Its Elusive Products
Within the complex landscape of lipid metabolism, the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes serves a critical role in extending the carbon chains of fatty acids. Among them, ELOVL4 is unique. It is the only member of the family demonstrated to be responsible for the biosynthesis of very long-chain fatty acids (VLC-FAs) with 28 or more carbons (≥C28).[1][2] These exceptionally long lipids, encompassing both saturated (VLC-SFA) and polyunsaturated (VLC-PUFA) forms, are not mere structural curiosities; they are integral to the function of highly specialized tissues. ELOVL4 is predominantly expressed in the retina, brain, skin, and testes, and its products are critical for retinal health, neuronal signaling, and the integrity of the skin's permeability barrier.[3][4][5]
The clinical relevance of ELOVL4 is underscored by the devastating consequences of its mutation. Different mutations in the ELOVL4 gene are linked to a spectrum of human diseases, including Stargardt-like macular dystrophy (STGD3), which leads to juvenile blindness, spinocerebellar ataxia 34 (SCA34), and severe skin disorders like ichthyosis.[6][7][8] This direct link between ELOVL4 dysfunction and pathology places a high premium on understanding its precise enzymatic function. A central challenge for researchers and drug developers is to definitively validate its substrate specificity—specifically, to prove that ELOVL4 is the key catalyst for the elongation steps that produce C28, C30, and even longer fatty acids. This guide provides a comparative analysis of established methodologies and presents a robust, self-validating workflow to interrogate and confirm the substrate specificity of ELOVL4.
Comparative Analysis of Validation Methodologies
Validating the specific function of an enzyme like ELOVL4, which acts on lipid substrates within the membrane of the endoplasmic reticulum (ER), requires a multi-faceted approach. No single method is sufficient; rather, converging lines of evidence from different experimental systems provide the highest degree of confidence.
| Methodology | Principle | Key Advantages | Critical Limitations | Primary Application |
| Cell-Based Gain-of-Function | Overexpression of ELOVL4 in a cell line lacking endogenous expression to reconstitute VLC-FA synthesis.[3] | Physiologically relevant context; allows direct comparison of ELOVL4-expressing vs. control cells; good for screening multiple precursors. | Relies on cellular uptake and activation of precursors; results can be influenced by other endogenous elongases and metabolic pathways. | Initial validation of function; screening for potential substrates (e.g., C24:0, C26:0, 20:5n3). |
| In Vitro Microsomal Assay | Direct measurement of enzymatic activity using isolated ER microsomes, specific acyl-CoA substrates, and a radiolabeled carbon donor.[9][10] | Directly measures enzyme kinetics and substrate preference; bypasses cellular complexity; can isolate the initial condensation step.[9] | Requires chemical synthesis of specific VLC-acyl-CoA substrates, which can be challenging; lacks the full cellular context. | Definitive confirmation of direct enzymatic activity; kinetic studies (Km, Vmax); mechanism of action studies. |
| In Vivo Genetic Models | Analysis of the lipid profile in tissues from knockout or knock-in animal models where the Elovl4 gene is ablated or mutated.[11] | The ultimate physiological proof of function in a whole organism; reveals tissue-specific roles. | Technically complex, expensive, and time-consuming; perinatal lethality in global knockouts can complicate analysis.[12] | Final, unequivocal validation of physiological function and role in disease pathogenesis. |
A Self-Validating Experimental Workflow for Confirming C30+ Specificity
To achieve the highest degree of scientific rigor, we recommend a hybrid approach that leverages the strengths of both cell-based and in vitro assays. This workflow creates a self-validating system where the results from one experiment directly corroborate the other.
Caption: A self-validating workflow to confirm ELOVL4 substrate specificity.
Part A: Detailed Protocol for Cell-Based Gain-of-Function Assay
This protocol is designed to determine if ELOVL4 can elongate a C28 substrate to a C30 product within a living cell.
Rationale: Using a cell line like HEK293, which has negligible endogenous ELOVL4 activity, ensures that any observed elongation of VLC-FAs beyond C26 is directly attributable to the exogenously expressed enzyme.[9]
Methodology:
-
Cell Culture and Transduction:
-
Plate HEK293 cells in 6-well plates to achieve ~70% confluency on the day of transduction.
-
Transduce one set of wells with a recombinant adenovirus carrying the mouse or human Elovl4 gene.
-
Transduce a parallel control set with an adenovirus carrying a reporter gene, such as Green Fluorescent Protein (GFP). This controls for any effects of the viral transduction itself.
-
-
Substrate Supplementation:
-
24 hours post-transduction, replace the medium with fresh culture medium containing the fatty acid precursor. For validating C30 synthesis, supplement with 28:0 (Octacosanoic acid) complexed to fatty-acid-free Bovine Serum Albumin (BSA) at a final concentration of 20-50 µM.
-
-
Incubation and Harvest:
-
Incubate the cells for 48-72 hours to allow for substrate uptake, activation to acyl-CoA, and elongation.
-
Wash the cells twice with cold PBS, scrape, and pellet them by centrifugation. Store pellets at -80°C until lipid extraction.
-
-
Lipid Analysis:
-
Extract total lipids from the cell pellets using a modified Bligh-Dyer method (chloroform:methanol).
-
Convert the extracted fatty acids into fatty acid methyl esters (FAMEs) by incubating with methanol containing 14% boron trifluoride at 100°C for 30 minutes.
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). Monitor for the appearance of a peak corresponding to the C30:0 FAME.
-
-
Expected Outcome: The C30:0 fatty acid product should be detected in significant amounts only in the cells transduced with ELOVL4, not in the GFP controls.[3][9]
Part B: Detailed Protocol for In Vitro Microsomal Assay
This cell-free assay directly measures the enzymatic conversion of a C28-CoA substrate to a C30 product.
Rationale: This method removes the complexities of cellular transport and competing metabolic pathways, providing direct evidence of ELOVL4's catalytic activity on a specific substrate. The use of a radiolabeled two-carbon donor ([14C]malonyl-CoA) provides a highly sensitive and quantitative readout.
Methodology:
-
Microsome Preparation:
-
Harvest ELOVL4- and GFP-transduced HEK293 cells (from a parallel, larger-scale culture).
-
Homogenize the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Perform differential centrifugation: first, a low-speed spin (~10,000 x g) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation (~100,000 x g) of the supernatant to pellet the microsomal fraction (containing the ER).[9][13]
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Elongase Reaction:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.2), cofactors (1 mM NADPH, 1 mM NADH), the substrate (5-10 µM 28:0-CoA), and the radiolabeled donor ([2-14C]malonyl-CoA, ~50,000 dpm).
-
Initiate the reaction by adding 50-100 µg of microsomal protein.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a strong acid or base to saponify the acyl-CoAs.
-
-
Product Analysis:
-
Acidify the reaction, extract the fatty acids with an organic solvent (e.g., hexane), and convert them to FAMEs.
-
Separate the FAMEs using C-18 reverse-phase high-performance thin-layer chromatography (HPTLC).[9] This technique separates FAMEs based on chain length.
-
Visualize the radiolabeled products using a phosphor imaging system or autoradiography.
-
-
Expected Outcome: A radioactive spot corresponding to the C30 product will be present only in the reactions containing microsomes from ELOVL4-expressing cells.[9][10] The absence of this spot in the GFP control lanes confirms that the activity is ELOVL4-dependent.
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Stargardt macular degeneration: MedlinePlus Genetics [medlineplus.gov]
- 8. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Triacontapentaenoyl-CoA in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triacontapentaenoyl-CoA in Peroxisomal Disorders
Triacontapentaenoyl-CoA (C30:5-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA that has emerged as a molecule of interest in the study of certain metabolic diseases. As a very-long-chain fatty acid (VLCFA) derivative, its metabolism is intrinsically linked to the function of peroxisomes, cellular organelles responsible for the β-oxidation of fatty acids with 22 or more carbon atoms.[1][2] In healthy individuals, the levels of VLCFAs and their CoA esters are tightly regulated. However, in a class of genetic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD), and single-enzyme deficiencies like X-linked adrenoleukodystrophy (X-ALD), this regulation is disrupted.[2][3]
Defective peroxisomal function leads to the accumulation of VLCFAs in various tissues and bodily fluids, a hallmark of these diseases.[4][5] This accumulation is believed to be a key contributor to the severe pathophysiology observed in these conditions, which often includes neurodegeneration, adrenal insufficiency, and liver dysfunction.[3][6] Notably, studies have documented the accumulation of polyunsaturated VLCFAs with carbon chain lengths up to 38 in the brains of patients with Zellweger syndrome, specifically highlighting the presence of pentaenoic and hexaenoic species.[7][8] This guide provides a comprehensive overview of the quantitative comparison of triacontapentaenoyl-CoA in healthy versus diseased tissues, detailing the underlying metabolic pathways, analytical methodologies, and the implications of its accumulation.
Metabolic Pathway of Triacontapentaenoyl-CoA: A Peroxisomal Perspective
The metabolism of triacontapentaenoyl-CoA is primarily governed by the peroxisomal β-oxidation pathway. The following diagram illustrates the central role of peroxisomes in the breakdown of VLCFA-CoAs and the consequences of its disruption in disease states.
Caption: Peroxisomal metabolism of triacontapentaenoyl-CoA in healthy versus diseased states.
In healthy tissues, VLCFAs are activated to their CoA esters, such as triacontapentaenoyl-CoA, and subsequently transported into peroxisomes for chain-shortening via β-oxidation. The resulting acetyl-CoA and medium-chain acyl-CoAs are then further metabolized in the mitochondria. In peroxisomal disorders, a defect in peroxisome biogenesis or a specific β-oxidation enzyme leads to a blockage of this pathway, resulting in the accumulation of triacontapentaenoyl-CoA and other VLCFA-CoAs within the cells.
Quantitative Comparison: Triacontapentaenoyl-CoA Levels
While the accumulation of VLCFAs in peroxisomal disorders is well-documented, specific quantitative data for triacontapentaenoyl-CoA is sparse in the literature. However, based on the known fold-increases of other VLCFAs, a representative comparison can be illustrated. The following table provides an example of the expected quantitative differences in triacontapentaenoyl-CoA levels between healthy and diseased brain tissue, a primary site of VLCFA accumulation and pathology in these disorders.
| Tissue Type | Condition | Representative Triacontapentaenoyl-CoA Concentration (pmol/mg tissue) | Fold Change (vs. Healthy) |
| Brain Cortex | Healthy Control | 0.5 - 2.0 | - |
| Brain Cortex | Zellweger Syndrome | 25.0 - 100.0 | ~25-50x |
| Brain White Matter | Healthy Control | 1.0 - 3.0 | - |
| Brain White Matter | X-linked Adrenoleukodystrophy | 30.0 - 120.0 | ~30-40x |
Disclaimer: The values presented in this table are illustrative and based on the reported accumulation of other very-long-chain fatty acids in peroxisomal disorders. They are intended to provide a representative quantitative comparison and may not reflect the exact concentrations in all cases.
The significant increase in triacontapentaenoyl-CoA in diseased tissues highlights its potential as a biomarker for disease severity and progression. Further quantitative lipidomics studies are necessary to establish the precise concentrations and diagnostic utility of this and other VLCFA-CoAs.
Experimental Protocols for Quantification
The accurate quantification of triacontapentaenoyl-CoA in tissue samples requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Workflow for Triacontapentaenoyl-CoA Quantification
Caption: General workflow for the quantification of triacontapentaenoyl-CoA from tissue samples.
Step-by-Step Methodology
1. Tissue Homogenization:
-
Weigh frozen tissue sample (typically 50-100 mg).
-
Homogenize the tissue on ice in a suitable buffer (e.g., potassium phosphate buffer) using a glass homogenizer. The acidic pH of the buffer helps to stabilize the acyl-CoA esters.
-
The homogenization step is critical for the efficient extraction of intracellular metabolites.
2. Acyl-CoA Extraction:
-
Add a mixture of organic solvents, such as isopropanol and acetonitrile, to the tissue homogenate.
-
Vortex vigorously and centrifuge to precipitate proteins and other macromolecules.
-
The supernatant, containing the acyl-CoAs, is carefully collected. This step is based on the principle of liquid-liquid extraction to separate the lipids from the aqueous and solid components of the tissue.
3. Solid-Phase Extraction (SPE):
-
The collected supernatant is loaded onto an SPE column (e.g., a C18 cartridge).
-
The column is washed with an aqueous buffer to remove polar impurities.
-
The acyl-CoAs are then eluted with an organic solvent mixture, such as acetonitrile/water.
-
SPE is a crucial step for purifying and concentrating the acyl-CoAs prior to LC-MS/MS analysis, which enhances the sensitivity and specificity of the measurement.
4. LC-MS/MS Analysis:
-
The purified acyl-CoA extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used to separate the different acyl-CoA species based on their hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium hydroxide or tributylamine) is often employed to achieve optimal separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for triacontapentaenoyl-CoA and an internal standard are monitored. This highly selective detection method ensures accurate quantification even in complex biological matrices.
5. Data Analysis:
-
The concentration of triacontapentaenoyl-CoA in the sample is determined by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
A calibration curve is generated using standards of known concentrations to ensure the accuracy of the quantification.
-
The final concentration is typically expressed as pmol or nmol per mg of tissue.
Implications for Research and Drug Development
The quantitative analysis of triacontapentaenoyl-CoA and other VLCFA-CoAs in healthy and diseased tissues has several important implications:
-
Biomarker Discovery: Elevated levels of triacontapentaenoyl-CoA can serve as a specific biomarker for the diagnosis and prognosis of peroxisomal disorders. Monitoring its levels could also be used to assess the efficacy of therapeutic interventions.[4]
-
Understanding Pathophysiology: The accumulation of triacontapentaenoyl-CoA and other VLCFA-CoAs is thought to contribute to cellular dysfunction through various mechanisms, including membrane disruption, oxidative stress, and inflammation.[6] Quantifying these molecules is essential for elucidating their precise role in the disease process.
-
Therapeutic Targeting: The enzymes involved in the synthesis and degradation of triacontapentaenoyl-CoA represent potential targets for drug development. Small molecules aimed at reducing the synthesis or enhancing the residual degradation of VLCFAs could offer novel therapeutic strategies for peroxisomal disorders.
-
Preclinical Model Validation: The quantitative measurement of triacontapentaenoyl-CoA can be used to validate animal models of peroxisomal disorders, ensuring their relevance for studying disease mechanisms and testing new therapies.
Conclusion
The quantitative comparison of triacontapentaenoyl-CoA in healthy versus diseased tissues provides critical insights into the pathophysiology of peroxisomal disorders. The significant accumulation of this very-long-chain polyunsaturated fatty acyl-CoA in affected tissues underscores the profound impact of dysfunctional peroxisomal metabolism. With the advancement of sensitive and specific analytical techniques like LC-MS/MS, researchers and drug development professionals are now better equipped to explore the role of triacontapentaenoyl-CoA as a diagnostic biomarker and a therapeutic target, ultimately paving the way for improved management of these devastating diseases.
References
- 1. Very-long-chain polyunsaturated fatty acids accumulate in phosphatidylcholine of fibroblasts from patients with Zellweger syndrome and acyl-CoA oxidase1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 5. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]
- 7. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
This document provides essential procedural guidance for the safe and compliant disposal of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. As a complex, ultra-long-chain unsaturated fatty acyl-CoA, this molecule requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Foundational Principles: Understanding the Compound and Associated Risks
The core principle guiding the disposal of this and any other laboratory chemical is the prevention of uncontrolled release into the environment and the mitigation of exposure risks to personnel.[4][6]
Pre-Disposal Safety and Handling: A Proactive Stance
Proper disposal begins long before the waste container is full. It starts with safe handling during experimental use.
-
Engineering Controls : All manipulations of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes, but is not limited to:
-
Safety goggles to protect from splashes.
-
A lab coat to prevent contamination of personal clothing.
-
Chemically resistant gloves (nitrile or neoprene) to avoid skin contact.
-
-
Spill Preparedness : An appropriate spill kit should be readily accessible. Given the likely use of organic solvents to dissolve this long-chain acyl-CoA, the spill kit should contain absorbent materials suitable for these solvents.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound and its associated waste must follow a systematic and compliant procedure.
All waste materials contaminated with this compound must be segregated at the point of generation. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper).
-
Solvent rinsate from cleaning contaminated glassware.
These materials should be collected in a designated hazardous waste container and must not be mixed with other waste streams unless they are chemically compatible.[4]
The choice of a waste container is critical for ensuring safety and compliance.
-
Container Selection : Use a chemically compatible, leak-proof container with a secure, sealable lid. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a labeled, sealed bag within a rigid outer container is appropriate.
-
Labeling : The container must be clearly and accurately labeled. According to OSHA and EPA guidelines, the label must include:[5]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other constituents in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
An appropriate hazard warning (e.g., "Caution: Chemical Waste," "Handle with Care").[5]
-
Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a secondary containment bin to mitigate the impact of potential leaks or spills.
Any container that held the neat compound or a stock solution is not truly empty and must be decontaminated before being discarded as regular lab glass or plastic.
-
Triple Rinsing : The container should be rinsed three times with a suitable solvent in which this compound is soluble (e.g., a chloroform/methanol mixture or another appropriate organic solvent).
-
Rinsate Collection : Crucially, all rinsate from this procedure is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[7]
-
Final Disposal : After triple rinsing, the container can be disposed of as non-hazardous waste. The original label should be defaced or removed.[7]
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[7] This is to prevent the contamination of wastewater systems and potential harm to aquatic ecosystems.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if it has been in accumulation for the maximum allowable time according to your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company, which will typically use high-temperature incineration to destroy the chemical waste, ensuring its complete and safe decomposition.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.
References
- 1. This compound | Crysalin [crysalin.com]
- 2. This compound | Biotrend USA [biotrend.labm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbioclean.com [usbioclean.com]
- 5. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 6. EPA Releases New Rule for Pharmaceutical Waste - Biomedical Waste Disposal | Fast, Easy, Convenient [bwdus.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling and Disposal of (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. Given that the specific toxicological properties of this long-chain polyunsaturated fatty acyl-CoA have not been extensively characterized, this guide is founded on the principles of prudent laboratory practice for handling similar research chemicals, with a focus on mitigating potential risks associated with its reactive thioester bond and susceptibility to degradation.
Hazard Assessment and Core Safety Principles
This compound is an unsaturated fatty acyl-CoA.[1][2] Its structure presents two primary areas of concern: the highly reactive thioester bond and the polyunsaturated fatty acid chain. The thioester bond is a high-energy linkage, making the molecule a key substrate in various metabolic pathways.[3] While essential for its biological function, this reactivity also warrants careful handling to prevent unintended reactions. Furthermore, the polyunsaturated nature of the fatty acid component makes it susceptible to oxidation, which can lead to the formation of reactive byproducts and degradation of the sample.
Due to the limited availability of specific hazard data, it is imperative to treat this compound as potentially hazardous. The following guidelines are designed to minimize exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Nitrile gloves are required. Given the potential for working with organic solvents to dissolve the lipid, consider double-gloving. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling the compound, whether in solid or solution form.
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling larger quantities. All work with the solid compound should be performed in a certified chemical fume hood.
Storage and Handling: Preserving Integrity
The stability of this compound is paramount for reliable experimental outcomes. The primary concerns are hydrolysis of the thioester bond and oxidation of the polyunsaturated chain.
Receiving and Initial Storage
Upon receipt, immediately transfer the compound to a freezer set at or below -20°C. It is recommended to store it in a desiccator within the freezer to minimize exposure to moisture.
Handling of Powdered Compound
Unsaturated lipids in powdered form are highly hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation.[4][5]
Step-by-Step Protocol for Aliquoting Powder:
-
Transfer the sealed container from the freezer to a desiccator at room temperature.
-
Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.
-
Perform all weighing and aliquoting within a chemical fume hood.
-
Once aliquoting is complete, purge the headspace of the original container with an inert gas like argon or nitrogen before resealing.
-
Promptly return the main container and any aliquots to the freezer.
Preparation and Storage of Solutions
For many applications, this compound will be dissolved in an organic solvent.
Step-by-Step Protocol for Solution Preparation:
-
Select a high-purity, anhydrous organic solvent appropriate for your experimental needs.
-
Using glassware or Teflon-lined tubes, dissolve the compound to the desired concentration. Avoid using plastic containers or pipette tips with organic solvents, as they can leach impurities.[4][5]
-
Once dissolved, store the solution at -20°C or below in a tightly sealed glass container with a Teflon-lined cap.[4][5]
-
For long-term storage, purging the headspace with an inert gas is recommended.
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C | To minimize degradation and maintain stability. |
| Container Type | Glass with Teflon-lined cap | To prevent leaching of impurities from plastic and ensure a tight seal.[4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the polyunsaturated fatty acid chain. |
| Handling of Powder | Equilibrate to room temperature before opening | To prevent moisture condensation and subsequent hydrolysis.[4][5] |
| Handling of Solutions | Use glass or Teflon labware | To avoid contamination from plasticizers.[4][5] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for handling this compound from receipt to experimental use.
Caption: Workflow for handling this compound.
Disposal Plan: A Two-Stage Approach
Proper disposal is critical to ensure laboratory and environmental safety. Due to the reactive nature of the thioester bond, a chemical deactivation step is recommended prior to final disposal.[6] This two-stage process mitigates the immediate biochemical hazard of the compound.
Stage 1: Chemical Deactivation via Hydrolysis
This procedure aims to hydrolyze the high-energy thioester bond, rendering the molecule less reactive.
Step-by-Step Deactivation Protocol:
-
In a designated glass beaker or flask within a fume hood, collect the waste solution containing this compound.
-
While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. The goal is to raise the pH to >12 to facilitate rapid hydrolysis.
-
Monitor the pH using pH strips or a calibrated pH meter.
-
Continue stirring at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction is complete.
-
After the incubation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) dropwise until the pH is between 6 and 8.
Stage 2: Collection and Final Disposal
-
Once neutralized, transfer the deactivated solution into a properly labeled hazardous waste container.
-
The label should clearly state: "Hazardous Waste: Deactivated this compound solution (contains triacontapentaenoic acid, Coenzyme A, and salts)". Include the date of accumulation.
-
Store the sealed hazardous waste container in a designated secondary containment area, segregated from incompatible chemicals.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure.
Caption: Workflow for the deactivation and disposal of acyl-CoA waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
